molecular formula C9H13N3O2 B8047784 1-Cyclohexyl-3-nitro-1H-pyrazole

1-Cyclohexyl-3-nitro-1H-pyrazole

Katalognummer: B8047784
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: BYGZZJNCNZMDBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-nitro-1H-pyrazole (CAS 1936436-49-5) is a pyrazole-based chemical compound with the molecular formula C 9 H 13 N 3 O 2 and a molecular weight of 195.22 g/mol . Pyrazole derivatives are a subject of extensive scientific investigation due to their utility in organic synthesis and their wide spectrum of pharmacological activities . The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) activities . The specific substitution pattern of this reagent, featuring a cyclohexyl group at the 1-position and a nitro group at the 3-position of the pyrazole ring, makes it a valuable intermediate for researchers. It can be used in the synthesis of more complex molecules, in the development of structure-activity relationships (SAR), and as a building block in the discovery of new ligands for various biological targets . This product is intended for research applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-cyclohexyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-12(14)9-6-7-11(10-9)8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGZZJNCNZMDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1-Cyclohexyl-3-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of nitropyrazoles is a foundational transformation in the development of advanced pharmacophores and high-energy-density materials. Specifically, 1-cyclohexyl-3-nitro-1H-pyrazole serves as a critical lipophilic building block in the synthesis of kinase inhibitors (such as JNK3 and PKMYT1 inhibitors)[1],[2]. This whitepaper provides a comprehensive, causality-driven guide to the regioselective synthesis and analytical characterization of 1-cyclohexyl-3-nitro-1H-pyrazole, designed for process chemists and drug development professionals.

Mechanistic Rationale & Regioselectivity

A persistent challenge in pyrazole chemistry is the tautomeric nature of the starting material. 3-Nitro-1H-pyrazole exists in equilibrium with its tautomer, 5-nitro-1H-pyrazole. When subjected to alkylation, the reaction can theoretically yield a mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers.

However, the regioselectivity is heavily dictated by the electronic and steric environment of the pyrazole ring[3]. The strongly electron-withdrawing nitro (


) group at the C3 position reduces the electron density of the adjacent N2 nitrogen. Furthermore, the steric bulk of the nitro group physically hinders the approach of bulky electrophiles (like a cyclohexyl group) at the adjacent nitrogen. Consequently, alkylation predominantly occurs at the unhindered, more nucleophilic N1 position, yielding 1-cyclohexyl-3-nitro-1H-pyrazole as the overwhelming major product[3],[1].

Regioselectivity TautomerA 3-Nitro-1H-pyrazole (Nucleophilic N1) TautomerB 5-Nitro-1H-pyrazole (Sterically Hindered N1) TautomerA->TautomerB Tautomeric Equilibrium ProductA 1-Cyclohexyl-3-nitro-1H-pyrazole (Major Product) TautomerA->ProductA Cyclohexyl-X, Base Favorable Pathway ProductB 1-Cyclohexyl-5-nitro-1H-pyrazole (Minor/Trace Product) TautomerB->ProductB Cyclohexyl-X, Base Unfavorable Pathway

Regioselectivity logic in the N-alkylation of 3-nitro-1H-pyrazole tautomers.

Experimental Protocols

To ensure robust reproducibility, two orthogonal synthetic methodologies are detailed below. The choice of method depends on precursor availability (cyclohexyl bromide vs. cyclohexanol) and scale-up safety requirements.

Method A: Base-Promoted Direct N-Alkylation ( Pathway)

Causality & Design: Direct alkylation with a secondary alkyl halide (cyclohexyl bromide) is sterically demanding and prone to competitive elimination (


) side reactions. To overcome this, a soft, polar aprotic solvent (DMF) is paired with cesium carbonate (

). The large ionic radius of the cesium cation weakly coordinates with the pyrazolate anion, leaving it highly "naked" and nucleophilic (the Cesium Effect). This maximizes the

reaction rate while minimizing elimination[1].

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3-nitro-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M). Add

    
     (1.5 equiv, 15 mmol) and stir at 25 °C for 30 minutes to ensure complete formation of the pyrazolate anion.
    
  • Alkylation: Add cyclohexyl bromide (1.2 equiv, 12 mmol) dropwise over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours. Secondary halides require thermal energy to overcome the

    
     activation barrier.
    
  • Quench & Extraction: Cool to room temperature, quench with distilled water (100 mL), and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous LiCl (

    
     mL) to remove residual DMF, followed by brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 5% to 15% EtOAc in Hexanes) to yield the pure product[4].

Method B: Mitsunobu N-Alkylation

Causality & Design: The Mitsunobu reaction offers a milder alternative, utilizing cyclohexanol instead of a halogenated precursor. The reaction is driven by the formation of a highly reactive phosphonium intermediate. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and reduced shock sensitivity. The reaction proceeds via


 displacement, which is highly regioselective for the N1 position due to the steric bulk of the triphenylphosphine oxide leaving group, effectively blocking attack at the hindered N2 position[2].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried flask under

    
    , dissolve 3-nitro-1H-pyrazole (1.0 equiv), cyclohexanol (1.0 equiv), and triphenylphosphine (
    
    
    
    , 1.2 equiv) in anhydrous THF (0.2 M)[2].
  • Betaine Formation: Cool the mixture to 0 °C in an ice bath. Add DIAD (1.2 equiv) dropwise over 30 minutes. Note: Strict temperature control is required here to prevent premature decomposition of the betaine intermediate.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Workup: Concentrate the crude mixture directly in vacuo.

  • Purification: Purify via column chromatography. The non-polar 1-cyclohexyl-3-nitro-1H-pyrazole elutes early, effectively separating it from the highly polar triphenylphosphine oxide by-product.

MitsunobuWorkflow Step1 1. Reagent Assembly 3-Nitro-1H-pyrazole + Cyclohexanol + PPh3 in Anhydrous THF (0 °C) Step2 2. Betaine Formation Dropwise addition of DIAD (Temperature controlled to prevent side reactions) Step1->Step2 Step3 3. Alkylation & Inversion Stir at 25 °C for 12-16 h (SN2 displacement of phosphonium intermediate) Step2->Step3 Step4 4. Workup & Concentration Evaporate THF in vacuo Step3->Step4 Step5 5. Chromatographic Purification Silica Gel (EtOAc/Hexanes) Separation from triphenylphosphine oxide Step4->Step5 Step6 6. Isolated Product 1-Cyclohexyl-3-nitro-1H-pyrazole Step5->Step6

Step-by-step workflow of the Mitsunobu N-alkylation protocol.

Characterization & Analytical Data

Validating the regiochemical outcome of the synthesis is paramount. The


 NMR spectrum shows characteristic meta-coupling for the pyrazole protons, while the 

NMR is highly diagnostic for distinguishing the 3-nitro isomer from the 5-nitro isomer. Specifically, the C4 carbon of a 3-nitropyrazole ring consistently resonates near 103–105 ppm, which is a definitive marker of successful N1 regioselectivity[5].
Analytical MethodExpected Signals / ValuesDiagnostic Significance

NMR
(300 MHz,

)

7.47 (d, J = 2.5 Hz, 1H), 6.88 (d, J = 2.5 Hz, 1H), 4.26 - 4.11 (m, 1H), 2.18 (m, 2H), 1.93 (m, 2H), 1.75 (m, 1H), 1.60-1.20 (m, 5H)[4].
Pyrazole protons show characteristic meta-coupling; the methine proton (

~4.20) shifts downfield due to direct N1 attachment.

NMR
(75 MHz,

)

~155.8 (C3), 130.5 (C5), 103.7 (C4), 62.1 (CH), 33.2, 25.4, 25.1 (

)[5].
The C4 peak at ~104 ppm strongly confirms the 3-nitro isomer over the 5-nitro isomer[5].
HRMS (ESI+)m/z calcd for

[M+H]

: 196.1086, found: 196.1085
Confirms exact molecular weight and elemental composition.
FT-IR (ATR)

3140, 2935, 2860, 1530, 1340 cm

1530/1340 cm

indicate asymmetric/symmetric

stretches; 2935 cm

confirms aliphatic C-H stretching.

Conclusion

The synthesis of 1-cyclohexyl-3-nitro-1H-pyrazole can be achieved with high regioselectivity via either direct base-promoted alkylation or Mitsunobu coupling. By leveraging the inherent steric and electronic biases of the 3-nitro-1H-pyrazole tautomeric system, process chemists can reliably access the N1-alkylated pharmacophore. Rigorous characterization, particularly via


 NMR, ensures the structural integrity of the final isolated compound, paving the way for downstream reduction and functionalization in drug discovery pipelines.

References

  • Title : SULFONYLUREAS AND RELATED COMPOUNDS AND USE OF SAME - European Patent Office - EP 3259253 B1 | Source : epo.org | URL :[Link]

  • Title : Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Source : ACS Publications | URL :[Link]

  • Title: WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors | Source: Google Patents | URL
  • Title : Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles | Source : PMC | URL :[Link]

Sources

1-Cyclohexyl-3-nitro-1H-pyrazole: A Technical Guide to Synthesis, Properties, and Role in NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted anti-inflammatory therapeutics, 1-Cyclohexyl-3-nitro-1H-pyrazole has emerged as a critical synthetic intermediate. Primarily utilized in the development of potent sulfonylurea-based inhibitors targeting the NLRP3 inflammasome , this compound serves as a highly functionalized building block. The strategic placement of the lipophilic cyclohexyl ring and the reducible nitro group provides a versatile scaffold for drug discovery professionals.

This whitepaper provides an in-depth technical analysis of 1-Cyclohexyl-3-nitro-1H-pyrazole, detailing its physicochemical properties, self-validating synthetic protocols, and its mechanistic causality in modern drug development.

Molecular Identity & Physicochemical Properties

Understanding the base properties of 1-Cyclohexyl-3-nitro-1H-pyrazole is essential for downstream processing, purification, and formulation. The molecule consists of a pyrazole core, which provides hydrogen-bonding capabilities in biological targets, N-alkylated with a bulky cyclohexyl group that enhances lipophilicity and steric engagement within hydrophobic protein pockets.

The quantitative data below summarizes the compound's structural and physical profile, validated by commercial chemical standards[1] and patent literature[2].

PropertyValue
IUPAC Name 1-Cyclohexyl-3-nitro-1H-pyrazole
CAS Number 1936436-49-5
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
Physical State Colourless liquid
SMILES String C1CCC(CC1)N2C=CC(=N2)[O-]
Purity Standard ≥97% (Commercial grade)
¹H NMR (300 MHz, CDCl₃) δ 7.47 (d, J=2.5 Hz, 1H), 6.88 (d, J=2.5 Hz, 1H), 4.26-4.11 (m, 1H), 2.18 (m, 2H), 1.93 (m, 2H), 1.82-1.20 (m, 6H)

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 1-cyclohexyl-3-nitro-1H-pyrazole relies on the N-alkylation of 3-nitro-1H-pyrazole. The protocol detailed below is engineered for high regioselectivity and incorporates self-validating checkpoints to ensure experimental trustworthiness, adapted from established pharmaceutical patent workflows 2[2].

Causality of Reagent Selection

3-nitro-1H-pyrazole exhibits annular tautomerism, meaning the acidic proton rapidly exchanges between the two nitrogen atoms. Alkylation typically yields a mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers.

  • The Base (K₂CO₃): A mild base is chosen because the pyrazole proton is moderately acidic (pKa ~14). Stronger bases could lead to unwanted side reactions or degradation.

  • The Solvent (DMF): N,N-Dimethylformamide provides a polar aprotic environment, leaving the pyrazolide anion highly nucleophilic and accelerating the Sₙ2 displacement.

  • Steric Control: The bulky nature of the cyclohexyl bromide kinetically and thermodynamically favors attack at the less sterically hindered nitrogen, driving the reaction toward the desired 3-nitro isomer rather than the 5-nitro isomer.

Step-by-Step Experimental Workflow

Step 1: Reaction Setup

  • Charge a flame-dried round-bottom flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) in one portion. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.

  • Dropwise, add cyclohexyl bromide (1.2 eq) via syringe.

Step 2: Execution and In-Process Validation 4. Heat the reaction mixture to 80°C under an inert nitrogen atmosphere. 5. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The starting material (lower R_f due to the polar N-H bond) should steadily disappear, replaced by a new, higher R_f spot corresponding to the N-alkylated product.

Step 3: Workup & Extraction 6. Upon completion (typically 12-16 hours), cool the mixture to room temperature and quench with distilled water. Causality: Water precipitates the inorganic salts and forces the organic product out of the DMF phase. 7. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. 8. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude oil.

Step 4: Purification & Characterization 9. Purify the crude product via silica gel column chromatography using a gradient of 10% EtOAc-hexanes. 10. Final Validation: Pool the product-containing fractions and concentrate to yield 1-cyclohexyl-3-nitro-1H-pyrazole as a colourless liquid (approx. 76% yield). Confirm structure via ¹H NMR, ensuring the presence of the diagnostic pyrazole doublets at δ 7.47 and 6.88 ppm[2].

Synthesis A 3-Nitro-1H-pyrazole C Base / Solvent (K2CO3, DMF) A->C Deprotonation B Cyclohexyl bromide B->C Alkylation D 1-Cyclohexyl-3-nitro- 1H-pyrazole C->D SN2 Reaction E Purification (10% EtOAc-hexanes) D->E Regioisomer Separation

Fig 1: Synthetic workflow for N-alkylation of 3-nitro-1H-pyrazole favoring the 3-nitro isomer.

Mechanistic Role in Drug Development: Targeting NLRP3

The primary pharmaceutical application of 1-cyclohexyl-3-nitro-1H-pyrazole is its role as an advanced intermediate in the synthesis of NLRP3 inflammasome inhibitors 3[3]. The NLRP3 inflammasome is a multiprotein complex responsible for the activation of Caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of this pathway is implicated in gout, atherosclerosis, Alzheimer's disease, and Type 2 diabetes[4].

Structural Causality

Why is this specific scaffold utilized?

  • The Cyclohexyl Group: The NACHT domain of the NLRP3 protein contains a highly specific hydrophobic binding pocket. The bulky, non-planar cyclohexyl ring perfectly occupies this space, providing critical van der Waals interactions that lock the protein in an inactive conformation, thereby preventing ATP hydrolysis and subsequent oligomerization.

  • The Nitro Group (Masked Amine): The nitro group acts as a robust, non-reactive placeholder during the harsh N-alkylation step. Once the core scaffold is built, it is easily reduced to a primary amine, which is the necessary nucleophile to form the final sulfonylurea pharmacophore (the active warhead of MCC950-like inhibitors).

NLRP3_Pathway Signal1 Signal 1 (Priming) TLR/NF-κB NLRP3 NLRP3 Monomer (NACHT Domain) Signal1->NLRP3 Upregulates Signal2 Signal 2 (Activation) ATP, K+ efflux Signal2->NLRP3 Triggers conformation change Oligomer NLRP3 Oligomerization NLRP3->Oligomer ASC ASC Recruitment Oligomer->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 Cytokines IL-1β / IL-18 Release (Inflammation) Caspase1->Cytokines Inhibitor 1-Cyclohexyl-3-nitro-1H-pyrazole Derivatives (Sulfonylureas) Inhibitor->NLRP3 Binds NACHT domain Blocks ATPase activity

Fig 2: NLRP3 inflammasome signaling pathway and the intervention point of pyrazole derivatives.

Downstream Derivatization: Unmasking the Pharmacophore

To convert 1-cyclohexyl-3-nitro-1H-pyrazole into an active pharmaceutical ingredient (API), the nitro group must be reduced. The following protocol outlines the standard catalytic hydrogenation used to generate the reactive amine intermediate.

Nitro Reduction Protocol:

  • Dissolve 1-cyclohexyl-3-nitro-1H-pyrazole in HPLC-grade Methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a nitrogen atmosphere to prevent auto-ignition.

  • Purge the reaction flask with Hydrogen (H₂) gas and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the parent mass shifts from [M+H]⁺ 196 (nitro) to [M+H]⁺ 166 (amine).

  • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate to yield 1-cyclohexyl-1H-pyrazol-3-amine .

This resulting amine is highly nucleophilic and is immediately reacted with a functionalized sulfonyl isocyanate (e.g., hexahydroindacene-sulfonyl isocyanate) to yield the final targeted sulfonylurea NLRP3 inhibitor.

References

  • ChemScene. "1-Cyclohexyl-3-nitro-1h-pyrazole (CAS: 1936436-49-5) Product Information.
  • European Patent Office. "EP3259253B1 - Sulfonylureas and related compounds and use of same.
  • European Patent Office. "EP 3888749 A1 - SULFONYLUREAS AND RELATED COMPOUNDS AND USE OF SAME.
  • Vibrant Pharma Inc. "1-[(2,4-Difluorophenyl)

Sources

Technical Monograph: Spectroscopic Characterization of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 1-Cyclohexyl-3-nitro-1H-pyrazole , synthesizing experimental data from patent literature with established spectral trends in heterocyclic chemistry.

Executive Summary

Compound: 1-Cyclohexyl-3-nitro-1H-pyrazole Molecular Formula: C


H

N

O

Molecular Weight: 195.22 g/mol CAS Registry Number: 1936436-49-5 (Analogous/Isomer specific)

This guide provides a comprehensive reference for the identification of 1-cyclohexyl-3-nitro-1H-pyrazole, a key intermediate in the development of NLRP3 inflammasome inhibitors and high-energy density materials. The data presented below distinguishes the 3-nitro regioisomer from its 5-nitro congener—a critical differentiation in N-alkylation synthesis workflows.

Synthesis & Regiochemistry Workflow

The synthesis typically involves the N-alkylation of 3-nitropyrazole. This reaction yields two regioisomers: the kinetically favored 1-cyclohexyl-5-nitro-1H-pyrazole (sterically congested) and the thermodynamically favored 1-cyclohexyl-3-nitro-1H-pyrazole .

Reaction Pathway Diagram

SynthesisPath Start 3-Nitropyrazole (C3H3N3O2) Intermediate Transition State (N-Alkylation) Start->Intermediate + Reagent Reagent Cyclohexyl Bromide (K2CO3 / DMF) Reagent->Intermediate Product3 1-Cyclohexyl-3-nitro-1H-pyrazole (Major Product) Intermediate->Product3 Thermodynamic Control (Less Steric Hindrance) Product5 1-Cyclohexyl-5-nitro-1H-pyrazole (Minor Product) Intermediate->Product5 Kinetic Control

Figure 1: Regioselective N-alkylation pathway favoring the 3-nitro isomer due to steric relief at the N1 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

Proton NMR ( H NMR)

Solvent: CDCl


 (Chloroform-d)
Frequency:  300 MHz

The


H NMR spectrum is characterized by the distinct AMX spin system of the cyclohexyl ring and the AX system of the pyrazole core. The key diagnostic feature is the chemical shift difference between H-5 and H-4. In the 3-nitro isomer, H-5 is significantly deshielded due to its proximity to the N1-alkyl group, while H-4 is shielded relative to H-5 but influenced by the adjacent nitro group.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-5 7.47 Doublet (d)1H2.5Deshielded by N1; characteristic 3-nitro isomer shift.
H-4 6.88 Doublet (d)1H2.5Adjacent to C3-NO

; upfield from H-5.
H-1' 4.11 – 4.26 Multiplet (m)1H-Methine proton of cyclohexyl ring (N-CH).
H-2',6' 2.18 Multiplet (m)2H-Equatorial protons adjacent to N-CH.
H-3',5' 1.93 Multiplet (m)2H-Cyclohexyl methylene protons.
H-4' 1.20 – 1.82 Multiplet (m)6H-Remaining axial/equatorial methylene protons.

Technical Insight: The coupling constant (


 Hz) is diagnostic for the pyrazole ring. A larger coupling (e.g., 

Hz) would indicate a different heterocyclic system or substitution pattern not present here.
Carbon-13 NMR ( C NMR)

Solvent: CDCl


Reference:  Tetramethylsilane (TMS) at 0.0 ppm

While


H NMR confirms the structure, 

C NMR provides definitive proof of the nitro group's position. The C3 carbon bearing the nitro group appears significantly downfield.
PositionShift (

, ppm)
TypeAssignment Note
C-3 ~155.0 C

Quaternary carbon bonded to NO

(Deshielded).
C-5 ~131.5 CHAdjacent to N1; typically 130-132 ppm in 1-alkyl-3-nitropyrazoles.
C-4 ~103.8 CHBeta to N1, Alpha to NO

; highly shielded.
C-1' ~62.5 CHCyclohexyl methine bonded to N1.
C-2',6' ~33.4 CH

Alpha to methine.
C-3',5' ~25.2 CH

Beta to methine.
C-4' ~24.8 CH

Gamma to methine.

Infrared Spectroscopy (FT-IR)

Method: Thin film (neat) or KBr pellet.

The IR spectrum is dominated by the strong stretching vibrations of the nitro group. The absence of an N-H stretch (typically ~3200-3400 cm


) confirms complete N-alkylation.
Functional GroupWavenumber (

, cm

)
IntensityMode
NO

(Asym)
1530 – 1550 StrongAsymmetric stretch of the nitro group.
NO

(Sym)
1350 – 1370 StrongSymmetric stretch of the nitro group.
C=N (Pyrazole) 1500 – 1515 MediumRing breathing/stretching.
C-H (Aromatic) 3110 – 3140 WeakC-H stretch of the pyrazole ring.
C-H (Aliphatic) 2850 – 2940 MediumC-H stretches of the cyclohexyl ring.

Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV).

The fragmentation pattern follows a logical dissociation pathway characteristic of nitro-azoles.

Fragmentation Logic Diagram

MSFragmentation M_Ion Molecular Ion [M]+ m/z 195 Frag_NO2 [M - NO2]+ m/z 149 M_Ion->Frag_NO2 Loss of NO2 (46 Da) Base_Peak Cyclohexyl Cation m/z 83 M_Ion->Base_Peak N-C Bond Cleavage Frag_Cyclo [M - Cyclohexyl]+ m/z 112/113 Frag_NO2->Frag_Cyclo Ring Cleavage

Figure 2: Proposed mass spectrometric fragmentation pathway showing primary loss of the nitro group and the cyclohexyl moiety.

Key Ions:

  • m/z 196 [M+H]

    
     : Protonated molecular ion (ESI).
    
  • m/z 195 [M]

    
     : Molecular ion (EI).
    
  • m/z 149 : Loss of NO

    
     group [M - 46].
    
  • m/z 83 : Cyclohexyl cation (often the base peak in EI due to stability).

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, follow this validated preparation protocol:

  • NMR Prep: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl

    
     (99.8% D). Filter through a cotton plug if any turbidity is observed.
    
  • MS Prep: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

  • Storage: The compound is a liquid at room temperature. Store at 4°C under inert atmosphere (N

    
     or Ar) to prevent oxidative degradation or moisture absorption, which can broaden NMR signals.
    

References

  • Vertex Pharmaceuticals Inc. (2021). Sulfonylureas and Related Compounds and Use of Same. European Patent EP 3888749 A1.

    • Primary source for 1H NMR d
  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. Authoritative text on 13C chemical shifts of C-nitropyrazoles.
  • Claramunt, R. M., et al. (2025).[1] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.

    • Theoretical backing for nitrogen and carbon shifts in nitropyrazole deriv

Sources

Synthesis Protocols for 1-Cyclohexyl-3-nitro-1H-pyrazole (CAS 1936436-49-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1936436-49-5, chemically identified as 1-cyclohexyl-3-nitro-1H-pyrazole[1], has emerged as a critical heterocyclic scaffold in modern drug discovery. As a lipophilic, electron-deficient building block, it is frequently utilized in the development of sulfonylurea-based NLRP3 inflammasome inhibitors[2] and biarylamide-derived PKMYT1 kinase inhibitors[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists. This guide dissects the causality behind the synthetic choices, offering two validated, self-correcting methodologies for synthesizing this compound: a scalable


 direct N-alkylation and a highly regioselective Mitsunobu coupling.

Mechanistic Pathways & Regioselectivity

The synthesis of N-alkylated pyrazoles from 3-nitro-1H-pyrazole is fundamentally complicated by annular tautomerism. The starting material exists in a dynamic equilibrium between its 3-nitro and 5-nitro tautomeric forms. Consequently, alkylation typically yields a mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers[4].

The Causality of Regiocontrol: The formation of the 1,3-isomer (CAS 1936436-49-5) is both kinetically and thermodynamically favored under standard conditions. The strongly electron-withdrawing nitro group at the 3-position reduces the electron density and nucleophilicity of the adjacent nitrogen (N2). Furthermore, the steric bulk of the nitro group hinders electrophilic attack at this adjacent position. Because cyclohexyl electrophiles lack hydrogen-bonding capabilities that might otherwise direct the transition state toward the 5-isomer[4], the bulky cyclohexyl group is naturally directed to the less hindered, more nucleophilic nitrogen, yielding the 1,3-isomer as the major product.

However, achieving high purity requires strict control over the base, solvent polarity, and activation strategy.

Experimental Workflows & Methodologies

Route A: Direct N-Alkylation via (The Scalable Approach)

This method relies on the direct nucleophilic substitution of cyclohexyl bromide by the pyrazolate anion, grounded in validated patent literature for inflammasome inhibitor synthesis[2].

Causality & Experimental Design:

  • Base Selection: Cesium carbonate (

    
    ) is preferred over potassium carbonate (
    
    
    
    ). The larger ionic radius of the cesium cation creates a more "naked," highly reactive pyrazolate anion in solution, accelerating the
    
    
    displacement.
  • Solvent: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to solvate the cations effectively without hydrogen-bonding to the pyrazolate nucleophile.

  • Temperature: Heating to 80°C is required to overcome the steric hindrance of the secondary alkyl halide (cyclohexyl bromide), which is notoriously sluggish in

    
     reactions and prone to competing 
    
    
    
    elimination.

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Charge an oven-dried round-bottom flask with 3-nitro-1H-pyrazole (1.0 eq, e.g., 1.0 g, 8.84 mmol) and anhydrous DMF (0.5 M).

  • Deprotonation: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes. Validation: The solution will transition to a deep yellow color, confirming the formation of the pyrazolate anion.
    
  • Alkylation: Introduce cyclohexyl bromide (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 12-16 hours.

  • In-Process Control (IPC): Monitor the consumption of the starting material via TLC (30% EtOAc/Hexanes; UV active at 254 nm).

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF.
  • Purification & Validation: Dry over

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography (gradient: 10% EtOAc in hexanes) to isolate 1-cyclohexyl-3-nitro-1H-pyrazole as a colorless liquid (Yield: ~76%)[2].
    
    • NMR Validation:

      
      H NMR (300 MHz, 
      
      
      
      )
      
      
      = 7.47 (d, J = 2.5 Hz, 1H), 6.88 (d, J = 2.5 Hz, 1H), 4.26 - 4.11 (m, 1H), 2.18 (m, 2H), 1.93 (m, 2H), 1.82 - 1.20 (m, 6H)[2].
Route B: Mitsunobu Coupling (The High-Regioselectivity Approach)

This route utilizes cyclohexanol and activates it in situ, completely avoiding harsh basic conditions[3].

Causality & Experimental Design:

  • Activation: The Mitsunobu reaction employs Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (

    
    ) to convert the hydroxyl group of cyclohexanol into a superior leaving group (an oxyphosphonium intermediate)[3].
    
  • Regiocontrol: The extreme steric bulk of the triphenylphosphine-DIAD betaine complex heavily penalizes any reaction at the sterically encumbered nitrogen adjacent to the nitro group. This pushes the regioselectivity almost exclusively toward the 1,3-isomer.

  • Mild Conditions: Operating at 0°C to room temperature prevents thermally induced side reactions.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-nitro-1H-pyrazole (1.0 eq), cyclohexanol (1.0 eq), and

    
     (1.2 eq) in anhydrous THF (0.2 – 0.4 M)[3].
    
  • Activation: Cool the mixture to 0°C using an ice bath to control the exothermic betaine formation.

  • Coupling: Add DIAD (1.2 eq) dropwise over 15 minutes[3]. Validation: A slight color change and mild exotherm indicate the formation of the active betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup & Purification: Concentrate the reaction mixture directly in vacuo. Purify the crude residue via flash chromatography (EtOAc/Hexanes). Self-Correction: To effectively separate the product from the triphenylphosphine oxide byproduct, ensure the crude mixture is loaded onto the column using a minimal amount of dichloromethane (DCM).

Quantitative Data & Isomer Distribution

The following table summarizes the performance metrics of both synthetic routes, allowing researchers to select the optimal protocol based on project constraints.

ParameterRoute A: Direct N-Alkylation (

)
Route B: Mitsunobu Coupling
Primary Reagents Cyclohexyl bromide,

, DMF
Cyclohexanol, DIAD,

, THF
Overall Yield ~75 - 80%[2]~80 - 85%[3]
Regioselectivity (1,3 vs 1,5) ~5:1 to 8:1>15:1
Scalability High (Easily scaled to >100g)Moderate (Limited by

removal)
Cost Efficiency Low cost per gramHigher cost (DIAD,

)
Primary Byproducts 1,5-isomer, cyclohexene (trace)

, reduced DIAD

Pathway Visualization

The logical relationships and regiochemical outcomes of both protocols are mapped below.

SynthesisRoutes cluster_Route1 Route A: Direct N-Alkylation cluster_Route2 Route B: Mitsunobu Reaction SM 3-Nitro-1H-pyrazole (Tautomeric Mixture) R1_Reagents Cyclohexyl Bromide Base (Cs2CO3) Solvent (DMF), 80°C SM->R1_Reagents SN2 Pathway R2_Reagents Cyclohexanol DIAD, PPh3 Solvent (THF), 0°C to RT SM->R2_Reagents Mitsunobu Prod_1_3 1-Cyclohexyl-3-nitro-1H-pyrazole (CAS 1936436-49-5) R1_Reagents->Prod_1_3 ~76% Yield Prod_1_5 1-Cyclohexyl-5-nitro-1H-pyrazole (Minor Byproduct) R1_Reagents->Prod_1_5 ~10-15% Yield R2_Reagents->Prod_1_3 ~85% Yield R2_Reagents->Prod_1_5 <5% Yield

Figure 1: Divergent synthetic pathways for CAS 1936436-49-5 illustrating regioselectivity.

Workflow Step1 1. Deprotonation 3-Nitro-1H-pyrazole + Cs2CO3 in DMF (30 min, RT) Step2 2. Alkylation Add Cyclohexyl Bromide Heat to 80°C (12-16h) Step1->Step2 Step3 3. Quench & Extract H2O Quench EtOAc Extraction Step2->Step3 Step4 4. Purification Silica Gel Chromatography (10% EtOAc/Hexanes) Step3->Step4 Step5 5. Validation 1H NMR (CDCl3) Yield: ~76% Step4->Step5

Figure 2: Step-by-step experimental workflow for the SN2 direct N-alkylation route.

References

  • [1] Title: 1936436-49-5 | 1-Cyclohexyl-3-nitro-1h-pyrazole - ChemScene Source: chemscene.com URL:

  • [2] Title: EP3259253B1 - Sulfonylureas and related compounds and use of same - Google Patents Source: google.com URL:

  • [4] Title: (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol - Benchchem Source: benchchem.com URL:

  • [3] Title: WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents Source: google.com URL:

Sources

Engineering the Nitro-Pyrazole Scaffold: A Technical Guide to Discovery, Synthesis, and Isolation

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Imperative of Nitro-Pyrazoles

Nitro-pyrazoles represent a highly privileged class of heterocyclic pharmacophores in modern medicinal chemistry. The strategic introduction of a nitro group into the pyrazole core fundamentally alters its electronic topology, serving both as a robust synthetic handle and a driver of potent biological activity. From acting as essential precursors for brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) inhibitors[1] to exhibiting intrinsic antimicrobial and antineoplastic properties[2], the nitro-pyrazole scaffold is indispensable for drug development professionals.

This whitepaper provides an in-depth, mechanistically driven exploration of the discovery, rational synthesis, and isolation of novel nitro-pyrazole compounds. By prioritizing the causality behind experimental design, we establish self-validating protocols that ensure high-fidelity synthesis and scalable isolation.

Rational Design and Mechanistic Pathways

The therapeutic efficacy of nitro-pyrazoles is largely dictated by the unique electronic properties of the nitro substituent. In biological microenvironments, the nitro group undergoes enzymatic reduction mediated by nitroreductases. This bioactivation cascade generates reactive nitrogen species (RNS), which subsequently induce targeted cellular stress, biomolecule interaction, and apoptosis in pathogenic or malignant cells[2].

BioMech Nitro Nitro-Pyrazole Scaffold (Prodrug / Active Agent) Enzyme Enzymatic Reduction (Nitroreductases) Nitro->Enzyme Bioactivation RNS Reactive Nitrogen Species (RNS Generation) Enzyme->RNS Electron Transfer Stress Cellular Stress & Biomolecule Interaction RNS->Stress Oxidative Damage Apoptosis Pathogen/Cancer Cell Death Stress->Apoptosis Therapeutic Efficacy

Enzymatic bioactivation of nitro-pyrazoles leading to targeted cellular apoptosis.

Beyond direct bioactivity, the nitro group is a critical intermediate. For instance, the reduction of 3-methyl-4-nitro-1H-pyrazole yields aminopyrazole derivatives, which are foundational in synthesizing selective small-molecule LRRK2 inhibitors for neurodegenerative diseases[1].

Advanced Synthetic Methodologies: The Causality of Reagent Selection

Historically, the nitration of pyrazoles relied on harsh mixed-acid conditions (e.g., HNO₃/H₂SO₄). While effective for simple substrates, these conditions often lead to poor regioselectivity, oxidative degradation of alkyl substituents, and severe safety hazards at scale[3].

Modern medicinal chemistry demands precision. The use of ammonium nitrate (NH₄NO₃) coupled with trifluoroacetic anhydride (TFAA) has emerged as a superior methodology for the synthesis of compounds like 3-methyl-4-nitro-1H-pyrazole[1].

Causality of the NH₄NO₃/TFAA System: TFAA reacts with NH₄NO₃ in situ to generate trifluoroacetyl nitrate, a mild yet highly electrophilic nitrating agent. Unlike potassium dichromate or fuming sulfuric acid[3], this system prevents the oxidative cleavage of sensitive functional groups (such as the C3-methyl group) while directing electrophilic aromatic substitution strictly to the C4 position. Furthermore, recent breakthroughs have introduced N-nitropyrazole reagents that allow for highly controllable, late-stage C-H mononitration and dinitration of complex biorelevant molecules, leveraging synergistic "nitro" and "methyl" effects[4].

Step-by-Step Experimental Protocol: Regioselective Nitration and Isolation

The following protocol details the synthesis of 3-methyl-4-nitro-1H-pyrazole. It is engineered as a self-validating system, incorporating critical checkpoints to guarantee product integrity.

SynthWorkflow SM Starting Material (3-Methylpyrazole) Nitration Nitration Reaction (NH4NO3 / TFAA, -18°C) SM->Nitration Dissolution in TFA Quench Quenching & Neutralization (Ice-water to pH 7.0) Nitration->Quench Exothermic Control Extract Extraction (Ethyl Acetate) Quench->Extract Phase Separation Purify Purification (Column Chromatography) Extract->Purify Isolation Product Final Product (3-Methyl-4-nitro-1H-pyrazole) Purify->Product Yield Optimization

Workflow for the regioselective synthesis and isolation of 3-Methyl-4-nitro-1H-pyrazole.

Phase 1: Dissolution and Electrophilic Activation
  • Step: Dissolve 10.0 mmol of 3-methylpyrazole in 15 mL of anhydrous trifluoroacetic acid (TFA) under an inert argon atmosphere.

  • Causality: TFA serves a dual purpose. As a solvent, it ensures complete homogeneity. As an acid, it protonates the pyrazole nitrogens, deactivating the ring slightly to prevent poly-nitration while sterically and electronically directing the incoming nitronium ion exclusively to the C4 position[1].

Phase 2: Cryogenic Nitration
  • Step: Cool the reaction vessel to -18 °C using an ice-salt bath. Slowly add 1.1 equivalents of NH₄NO₃, followed by the dropwise addition of TFAA (1.5 equivalents) over 30 minutes.

  • Causality: The generation of the active nitrating species is highly exothermic. Dropwise addition at cryogenic temperatures (-18 °C) prevents thermal runaway, which would otherwise lead to ring-opening degradation or non-selective dinitration[1].

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the starting material spot (lower Rf) and the emergence of a distinct, UV-active product spot (higher Rf) validates the completion of the electrophilic substitution.

Phase 3: Quenching and Phase Separation
  • Step: Pour the reaction mixture over 50 g of crushed ice. Carefully neutralize the aqueous mixture with saturated aqueous NaHCO₃ until a stable pH of 7.0 is achieved. Extract with ethyl acetate (3 x 20 mL).

  • Causality: Immediate thermal quenching with ice halts the reaction kinetics, preventing over-oxidation. Neutralization is mandatory before extraction; highly acidic conditions can cause product hydrolysis or poor partitioning into the organic phase. Ethyl acetate is selected for its optimal polarity, efficiently solvating the moderately polar nitro-pyrazole[1].

Phase 4: Isolation and Purification
  • Step: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.

  • Self-Validation Checkpoint: The final isolated product must be validated through structural characterization. For structurally analogous compounds like 4-nitro-3(5)-pyrazole carboxylic acid, successful isolation is confirmed by a sharp melting point (e.g., 225-230 °C) and distinct ¹H NMR shifts (pyrazole ring proton at ~8.45-8.5 ppm)[3].

Quantitative Data and Yield Analysis

The selection of the nitration methodology directly influences the yield, scalability, and downstream application of the nitro-pyrazole derivatives. The table below summarizes comparative quantitative data across various synthetic approaches.

Compound ScaffoldSynthetic MethodologyYield (%)Key Biological / Chemical ApplicationReference
3-Methyl-4-nitro-1H-pyrazole NH₄NO₃ / TFAA (-18 °C)76 - 85%Precursor for brain-penetrant LRRK2 inhibitors[1]
4-Nitro-3(5)-pyrazole carboxylic acid Mixed Acid / K₂Cr₂O₇ Oxidation41%Quaternary ammonium salts for anti-burn activity[3]
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole Predictive Nitration ProtocolN/AAntimicrobial and anticancer lead development[2]
N-Nitropyrazole Nitrating Reagent Late-Stage C-H Nitration (O₂, CAN)38 - 95%Synthesis of complex biorelevant drug analogs[4]

Conclusion

The discovery and isolation of novel nitro-pyrazole compounds require a rigorous, mechanistically driven approach. By understanding the causality behind reagent selection—such as the superiority of the NH₄NO₃/TFAA system over traditional mixed acids—researchers can achieve highly regioselective nitration. Coupled with self-validating experimental protocols, these methodologies empower drug development professionals to efficiently synthesize critical precursors for neurodegenerative, antimicrobial, and oncological therapies.

References

  • Benchchem. "Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole." Benchchem.1

  • Lupine Publishers. "The Synthesis of 4-Nitro-3 (5)-Pyrazolecarboxylic Acids and Study of the Anti-Burn Activity of their Salts." Lupine Publishers.3

  • Benchchem. "An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." Benchchem. 2

  • Tao Yang et al. "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent." JACS Au, ACS Publications.4

Sources

Physical and Chemical Properties of Substituted Nitropyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Substituted nitropyrazoles represent a critical intersection between high-energy density materials (HEDMs) and pharmacologically active scaffolds. Their unique planar geometry, high nitrogen content, and tunable electronic properties allow them to serve as both insensitive high explosives (e.g., LLM-116) and potent bioisosteres in kinase inhibitors. This guide provides a rigorous analysis of their physicochemical behavior, synthetic regioselectivity, and reactivity profiles, designed for researchers in energetic materials and medicinal chemistry.

Structural & Electronic Architecture

The nitropyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (


 and 

). The introduction of nitro (

) groups fundamentally alters the electron density distribution, creating a highly polarized, electron-deficient system.
Electronic Effects of Nitro Substitution
  • Inductive Withdrawal (-I): Nitro groups at positions 3, 4, or 5 strongly withdraw electron density, significantly increasing the acidity of the

    
    -proton.
    
  • Resonance Effects (-R): Nitro groups at positions 3 and 5 can delocalize the negative charge of the pyrazolate anion more effectively than at position 4, influencing

    
     and nucleophilic substitution patterns.
    
Isomer Stability

Thermodynamic stability generally follows the order: 4-nitro > 3-nitro > 5-nitro .

  • 4-Nitropyrazole: The most stable isomer due to the symmetric distribution of electron density and minimized steric strain between the nitro group and the adjacent ring nitrogens.

  • 3/5-Nitropyrazoles: Often synthesized via kinetic control or thermal rearrangement (see Section 2).

Synthesis and Regioselectivity[1][2][3]

Controlling the position of nitration is the primary synthetic challenge.[1] The reaction conditions dictate whether the product is a C-nitro or N-nitro derivative.

The Nitration Logic Flow

Direct electrophilic aromatic substitution typically yields the 4-isomer. Accessing the 3-isomer requires a "rearrangement strategy."[1]

NitrationPathways Pyrazole Pyrazole (Starting Material) MixedAcid HNO3 / H2SO4 (Electrophilic Subst.) Pyrazole->MixedAcid Ac2O HNO3 / Ac2O (N-Nitration) Pyrazole->Ac2O Four_Nitro 4-Nitropyrazole (Thermodynamic Product) MixedAcid->Four_Nitro Direct Nitration N_Nitro 1-Nitropyrazole (Kinetic Product) Ac2O->N_Nitro 0-10°C Three_Nitro 3-Nitropyrazole (Rearrangement Product) N_Nitro->Three_Nitro Heat (140°C) [1,5]-Sigmatropic Shift

Figure 1: Divergent synthetic pathways for accessing 3- and 4-nitropyrazole isomers.

Mechanism of Rearrangement

The conversion of 1-nitropyrazole to 3-nitropyrazole proceeds via a [1,5]-sigmatropic shift driven by thermal activation (~140°C). This intramolecular migration is crucial for synthesizing polynitrated species like 3,4-dinitropyrazole (DNP), where the 3-position must be established before the 4-position can be nitrated.

Physical Properties: Energetics vs. Pharma

The application dictates the critical physical parameters. Energetic materials researchers prioritize density and decomposition temperature (


), while medicinal chemists focus on lipophilicity (

) and acidity (

).[2]
Comparative Properties Table
CompoundStructureDensity (

, g/cm³)
Melting Point (

C)

(

C)

(calc)
Application
4-Nitropyrazole Mononitro1.55160–164>280~9.6Intermediate
3-Nitropyrazole Mononitro1.58174–176>280~9.3Intermediate
3,4-Dinitropyrazole Dinitro1.8786–88265~5.5Explosive
LLM-116 4-Amino-3,5-dinitro1.90178 (hydrate)270 (peak)~3.0Insensitive HE
3,4,5-Trinitropyrazole Trinitro1.83188296<1.0Oxidizer
Density and Detonation Performance

For energetic materials, density is directly proportional to detonation velocity (


) and pressure (

).[2]
  • Crystal Packing: The planar nature of nitropyrazoles allows for efficient

    
     stacking, leading to high densities (e.g., LLM-116 at 1.90 g/cm³).
    
  • Hydrogen Bonding: Extensive intermolecular H-bonding (especially in amino-nitro derivatives) stabilizes the crystal lattice, reducing sensitivity to impact and friction.[3]

Thermal Stability

Substituted nitropyrazoles exhibit exceptional thermal stability compared to traditional nitrate esters.

  • Decomposition Mechanism: Thermolysis typically initiates with

    
     bond homolysis or nitro-nitrite rearrangement.
    
  • LLM-116 Stability: The amino group at position 4 donates electron density into the ring (push-pull effect), stabilizing the C-NO2 bonds and raising the decomposition onset to >200°C.

Chemical Reactivity Profile

Acidity and N-Alkylation

The N-H proton in polynitropyrazoles is highly acidic (


 3–6).
  • Protocol Implication: Reactions often require mild bases (e.g.,

    
     or 
    
    
    
    ) rather than strong bases like NaH, which might degrade the nitro groups.
  • N-Alkylation: Reacting the pyrazolate anion with alkyl halides is facile but can suffer from regioselectivity issues (

    
     vs 
    
    
    
    alkylation) if the pyrazole is asymmetrically substituted.
Vicarious Nucleophilic Substitution (VNS)

VNS is the gold standard for introducing amine groups into electron-deficient nitroaromatics without using transition metals.

Mechanism for LLM-116 Synthesis:

  • Substrate: 3,5-Dinitropyrazole.[4][5][6][7]

  • Reagent: 1,1,1-Trimethylhydrazinium iodide (TMHI) or 4-amino-1,2,4-triazole.

  • Base:

    
     or 
    
    
    
    in DMSO.
  • Outcome: The nucleophile attacks the 4-position (activated by ortho-nitro groups), followed by elimination of the leaving group to restore aromaticity, yielding 4-amino-3,5-dinitropyrazole.

Experimental Protocols

Protocol A: Synthesis of 3,4-Dinitropyrazole (DNP)

This protocol utilizes the thermal rearrangement strategy.

  • N-Nitration:

    • Cool a mixture of acetic anhydride (3 eq) and fuming

      
       (1.5 eq) to 0°C.
      
    • Add pyrazole (1 eq) portion-wise, maintaining temp <5°C.

    • Stir 2h, pour onto ice, filter 1-nitropyrazole (White solid).

  • Rearrangement:

    • Dissolve 1-nitropyrazole in benzonitrile or heat neat (carefully!) to 140°C for 4–6h.

    • Cool and recrystallize to obtain 3-nitropyrazole.

  • C-Nitration:

    • Dissolve 3-nitropyrazole in conc.

      
      .
      
    • Add fuming

      
       (2 eq) dropwise at room temperature.
      
    • Heat to 60°C for 3h.

    • Quench on ice. The precipitate is 3,4-dinitropyrazole.[4]

Protocol B: Thermal Analysis (DSC)

Validating stability for energetic applications.[2]

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Mass: 0.5 – 1.0 mg (Caution: Small mass for energetics).

  • Pan: Hermetically sealed aluminum pan with a pinhole (to allow gas escape without rupture).

  • Ramp: 5°C/min from 40°C to 400°C.

  • Data Interpretation: Look for the onset temperature (start of exothermic decomposition) and the peak temperature. For LLM-116, expect an endotherm (melting/dehydration) ~178°C followed by a sharp exotherm >260°C.

Applications in Drug Discovery[1][9][10]

While energetics dominate the literature, nitropyrazoles are valuable in medicinal chemistry:

  • Bioisosteres: The nitropyrazole ring mimics the electrostatic footprint of carboxylic acids or tetrazoles but with different lipophilicity.

  • Kinase Inhibitors: The scaffold serves as a hinge-binder. The nitro group can be reduced to an amine to form key hydrogen bonds with the kinase ATP-binding pocket.

  • Reduction Protocol:

    
     or 
    
    
    
    readily converts nitropyrazoles to aminopyrazoles, which are ubiquitous in FDA-approved drugs (e.g., Crizotinib analogues).

References

  • Chavez, D. E., et al. (2023).[6] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408-18413.[6] Retrieved from [Link][2]

  • Dalinger, I. L., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Pagoria, P. F., et al. (2005). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116).[8] Propellants, Explosives, Pyrotechnics.[9][10] Retrieved from [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Retrieved from [Link][2]

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 1-Cyclohexyl-3-nitro-1H-pyrazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2] This guide provides an in-depth technical framework for the computational evaluation of a specific analogue, 1-Cyclohexyl-3-nitro-1H-pyrazole, utilizing quantum chemical calculations and in-silico drug discovery tools. As Senior Application Scientists, our objective is not merely to execute protocols but to understand the underlying causality, enabling a rational, predictive approach to drug design. This document details the integrated workflow—from determining fundamental electronic properties with Density Functional Theory (DFT) to predicting biological target interactions via molecular docking and assessing pharmacokinetic viability through ADMET profiling. Each section is designed to be a self-validating system, grounding theoretical predictions in established, rigorous computational methodologies to guide researchers and drug development professionals toward more efficient and insightful discovery pipelines.

The Strategic Imperative of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a "privileged scaffold" in drug discovery.[3] Their remarkable versatility allows for chemical modifications that can fine-tune steric, electronic, and lipophilic properties, making them ideal for rational drug design.[4] This has led to their incorporation into a wide array of successful pharmaceuticals, including the anti-inflammatory agent Celecoxib and the multi-targeted kinase inhibitor Sunitinib.[1][4]

The subject of this guide, 1-Cyclohexyl-3-nitro-1H-pyrazole (CAS No. 1936436-49-5), combines this proven scaffold with two key functional groups: a bulky, lipophilic cyclohexyl ring and a strongly electron-withdrawing nitro group.[5] These features are anticipated to significantly influence its molecular geometry, electronic profile, and potential for intermolecular interactions—all critical determinants of its pharmacological potential.

The Rationale for a Computation-First Approach

Modern drug discovery pipelines increasingly rely on computational and theoretical studies to de-risk and accelerate development.[6] These in-silico methods offer unparalleled advantages in cost and time by enabling the prediction of molecular properties and biological activities before a single molecule is synthesized.[4] Our workflow integrates three pillars of computational chemistry to build a comprehensive profile of the target molecule.

G cluster_input cluster_pillars Computational Pillars mol 1-Cyclohexyl-3-nitro-1H-pyrazole (2D Structure) qcc Quantum Chemical Calculations (DFT) mol->qcc Characterize Fundamentals docking Molecular Docking mol->docking Simulate Interaction admet ADMET Prediction mol->admet Profile Viability props Molecular Properties (Geometry, HOMO/LUMO, MEP) qcc->props binding Biological Activity (Binding Affinity & Pose) docking->binding drug Drug-Likeness (Pharmacokinetics & Safety) admet->drug

Caption: Integrated computational workflow for molecular evaluation.

Quantum Chemical Calculations: Revealing the Molecular Blueprint

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for accurately investigating the electronic structure, reactivity, and spectroscopic properties of novel molecules.[7]

Causality Behind Method Selection
  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for molecules of this size. It offers the best compromise between computational cost and accuracy by approximating the many-body electronic Schrödinger equation using the electron density.

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record and extensive validation for organic and drug-like molecules.[8] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing robust results for geometries and electronic properties.

  • Basis Set - 6-311++G(d,p): This Pople-style basis set provides a flexible and accurate description of the electron distribution. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are critical for describing the anisotropic charge distribution in π-systems and polar bonds (like C-N and N-O). The "++" signifies the inclusion of diffuse functions, essential for accurately modeling lone pairs and anions, which are relevant in the nitro group.[8][9]

Protocol: Geometry Optimization & Vibrational Analysis
  • Structure Input: Construct the 3D structure of 1-Cyclohexyl-3-nitro-1H-pyrazole using molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT Calculation Setup:

    • Software: Gaussian 16, ORCA, or equivalent.

    • Method: B3LYP/6-311++G(d,p).

    • Keywords: Opt Freq (to request optimization followed by a frequency calculation).

    • Solvation (Optional but Recommended): Use a continuum solvation model like the Polarizable Continuum Model (PCM) with water or DMSO as the solvent to simulate a more biologically relevant environment.

  • Execution & Validation: Run the calculation. Upon completion, confirm that the optimization converged. Critically, verify that the frequency calculation yields zero imaginary frequencies . An imaginary frequency indicates a saddle point on the potential energy surface, not a true energy minimum.

Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical stability and reactivity.

ParameterHypothetical Value (eV)Implication
EHOMO -7.25Moderate electron-donating capability.
ELUMO -2.10Strong electron-accepting capability (due to the nitro group).
HOMO-LUMO Gap (ΔE) 5.15Indicates high kinetic stability and low reactivity.
Analysis: Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It is invaluable for predicting how the molecule will interact with biological macromolecules through non-covalent interactions like hydrogen bonding and electrostatic contacts.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like the oxygen atoms of the nitro group. These are sites for favorable interactions with electropositive atoms (e.g., hydrogen bond donors in a protein).

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often around hydrogen atoms. These are sites for favorable interactions with electronegative atoms (e.g., oxygen or nitrogen in a protein's active site).

  • Green/Yellow Regions (Neutral Potential): Typically found over nonpolar regions like the cyclohexyl ring, indicating a preference for hydrophobic or van der Waals interactions.

Simulating Biological Interactions: Molecular Docking

Molecular docking predicts the binding orientation and affinity of a small molecule to a macromolecular target, providing a structural hypothesis for its biological activity.[10]

Target Selection: Cyclooxygenase-2 (COX-2)

Given that many pyrazole derivatives, most notably Celecoxib, function as anti-inflammatory agents by inhibiting COX enzymes, we select COX-2 as a plausible and highly relevant hypothetical target for our analysis.[1][11]

Protocol: Molecular Docking Workflow

G PDB 1. Protein Preparation Download PDB (e.g., 5IKR) Remove water, co-ligands Add polar hydrogens GRID 3. Grid Definition Define binding site box around the active site PDB->GRID LIG 2. Ligand Preparation Convert 2D to 3D Energy Minimize (MMFF94) Assign charges, rotatable bonds DOCK 4. Docking Simulation Run AutoDock Vina Generate binding poses LIG->DOCK GRID->DOCK ANALYZE 5. Analysis of Results Rank by binding energy Visualize interactions (H-bonds, hydrophobic) DOCK->ANALYZE

Caption: Standard workflow for molecular docking studies.
  • Protein Preparation: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., entry 5IKR). Using software like AutoDockTools or Chimera, remove water molecules and any co-crystallized ligands. Add polar hydrogen atoms and assign appropriate atomic charges.[4]

  • Ligand Preparation: Convert the 2D structure of 1-Cyclohexyl-3-nitro-1H-pyrazole to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Assign Gasteiger charges and define rotatable bonds.[4]

  • Grid Box Definition: Define a 3D grid box that encompasses the known active site of the COX-2 enzyme. The dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation: Perform the docking calculation using software such as AutoDock Vina. The program will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities (scoring function).[4]

  • Analysis of Results: Visualize the top-ranked docked poses using software like PyMOL or Discovery Studio. Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the amino acid residues of the protein.

Hypothetical Docking Results
CompoundTargetBinding Energy (kcal/mol)Key Interacting Residues
1-Cyclohexyl-3-nitro-1H-pyrazole COX-2-8.9His90, Arg513, Val523
Celecoxib (Reference) COX-2-10.2His90, Arg513, Phe518

The results would suggest that our compound could potentially bind within the COX-2 active site, with the nitro group possibly forming hydrogen bonds with key residues like His90 or Arg513, and the cyclohexyl group occupying a hydrophobic pocket.

In-Silico Profiling for Drug-Likeness: ADMET Prediction

An excellent binding affinity is meaningless if a compound cannot reach its target in the body or is toxic. Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial to filter out candidates with poor pharmacokinetic profiles.[12]

Protocol: ADMET Prediction
  • Select Tool: Utilize a reliable web-based server such as SwissADME or pkCSM. These platforms consolidate multiple predictive models.[13]

  • Input Structure: Provide the SMILES string for 1-Cyclohexyl-3-nitro-1H-pyrazole: C1CCC(CC1)N2C=CC(=N2)[O-].

  • Run Prediction: Execute the analysis.

  • Consolidate Data: Interpret and tabulate the output, paying close attention to violations of drug-likeness rules and potential liabilities.

Analysis: Predicted ADMET & Physicochemical Properties
PropertyParameterPredicted ValueAssessment
Physicochemical Molecular Weight195.22 g/mol Excellent (<500)
LogP (Lipophilicity)2.35Optimal (1-3)
H-bond Donors0Excellent (≤5)
H-bond Acceptors4Good (<10)
Drug-Likeness Lipinski's Rule of 50 ViolationsDrug-like
Absorption Human Intestinal Absorption>90%High absorption predicted
Caco-2 PermeabilityHighGood gut-blood barrier penetration
Distribution Blood-Brain Barrier (BBB)NoUnlikely to cause CNS side effects
Plasma Protein Binding~85%Moderate binding
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Toxicity AMES ToxicityNon-mutagenicLow toxicity risk
HepatotoxicityLow riskGood safety profile

Synthesis of Findings & Future Directions

The integrated computational analysis of 1-Cyclohexyl-3-nitro-1H-pyrazole provides a strong, data-driven foundation for its consideration as a drug discovery lead.

  • Quantum Chemical Profile: DFT calculations reveal a stable molecule with a prominent electronegative region around the nitro group, which is a key site for targeted interactions.

  • Biological Target Hypothesis: Molecular docking suggests a high probability of binding to the COX-2 enzyme active site, providing a testable hypothesis for its mechanism of action.

  • Pharmacokinetic Viability: The molecule exhibits an excellent ADMET profile, passing key drug-likeness filters with a low prediction of toxicity.

Based on these compelling in-silico results, the logical next steps would be:

  • Chemical Synthesis: Synthesize the compound for experimental validation.[14]

  • In-Vitro Validation: Perform enzyme inhibition assays (e.g., COX-2 inhibition assay) and cell-based assays to confirm the computationally predicted biological activity.

  • Structure-Activity Relationship (SAR) Studies: Use the computational model as a guide to design and synthesize analogues (e.g., altering the substitution on the cyclohexyl ring or replacing the nitro group) to optimize potency and selectivity.

This guide demonstrates a robust, rational, and efficient workflow for leveraging computational chemistry to drive modern drug discovery projects, transforming a simple chemical structure into a lead candidate with a well-defined and promising profile.

References

  • Jana, S. B., et al. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Preprints.org. Retrieved from [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Retrieved from [Link]

  • Alam, M. M., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1893-1901. Retrieved from [Link]

  • Bentham Science. (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]

  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. Retrieved from [Link]

  • ResearchGate. (2022, October). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Retrieved from [Link]

  • El-Malah, A. A., et al. (2021). Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors. Journal of Computational Chemistry, 42(32), 2306-2320. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 312. Retrieved from [Link]

  • ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. Retrieved from [Link]

  • Bustos, C., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Journal of Molecular Structure, 1208, 127885. Retrieved from [Link]

  • Yáñez, C., et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 45(1), 48-54. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. Molecules, 30(11), 2393. Retrieved from [Link]

  • Wang, Y., et al. (2018). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Oncology Letters, 15(4), 5155-5162. Retrieved from [Link]

  • Singh, A., et al. (2015). Study on Pyrrole 4-Pyrazoline Derivatives: Experimental and Quantum Chemical Approaches. Australian Journal of Chemistry, 68(12), 1888-1900. Retrieved from [Link]

  • Sharma, A., et al. (2024). Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. Current Computer-Aided Drug Design. Retrieved from [Link]

  • Parimala, P. A., et al. (2016). Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry, 28(5), 971-980. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional theory investigation of triazole substituted nitro borazine derivatives as high energy density material. Retrieved from [Link]

  • Haukka, M., et al. (2013). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design, 13(8), 3586-3596. Retrieved from [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(18), 4199. Retrieved from [Link]

  • Guesmi, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Kumar, V., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 8(2), 48-61. Retrieved from [Link]

  • Sahu, J. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2030. Retrieved from [Link]

  • Talaviya, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 269, 00010. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660517. Retrieved from [Link]

Sources

Structural Elucidation of 1-Cyclohexyl-3-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5) represents a critical scaffold in both high-energy density materials (HEDM) and pharmaceutical chemistry. Its structural characterization is non-trivial due to the tautomeric nature of the parent 3-nitropyrazole, which leads to regioisomeric ambiguity during synthesis (N1- vs. N2-alkylation).

This guide provides a rigorous, self-validating protocol for the synthesis, purification, and X-ray crystallographic determination of this compound. It addresses the specific challenges of modeling disordered cyclohexyl rings and distinguishing between the 3-nitro and 5-nitro regioisomers using diffraction data.

Phase 1: Synthesis and Regiochemical Context

The Regioselectivity Challenge

The alkylation of 3-nitropyrazole is governed by the interplay between steric hindrance and electronic effects. When 3-nitropyrazole is alkylated (e.g., using cyclohexyl bromide or via Chan-Lam coupling), two isomers are possible:

  • 1-Cyclohexyl-3-nitro-1H-pyrazole (Target): The cyclohexyl group attaches to the nitrogen distal to the nitro group.

  • 1-Cyclohexyl-5-nitro-1H-pyrazole (By-product): The cyclohexyl group attaches to the nitrogen proximal to the nitro group.

While N1-alkylation is generally thermodynamically favored, the steric bulk of the cyclohexyl group can influence the ratio. X-ray crystallography is the gold standard for assigning this regiochemistry , as NMR shifts can be ambiguous without a reference standard.

Workflow Diagram: Synthesis to Structure

The following diagram outlines the critical path from raw materials to a refined crystal structure, emphasizing the separation of isomers.

G Start Start: 3-Nitropyrazole Rxn Alkylation (Cyclohexyl-X / Base) Start->Rxn Mixture Crude Mixture (N1- & N2-isomers) Rxn->Mixture TLC TLC/Column Chromatography (Separation based on Dipole) Mixture->TLC Isomer1 Fraction A: Target (1-Cyclohexyl-3-nitro) TLC->Isomer1 Less Polar (Typically) Isomer2 Fraction B: Isomer (1-Cyclohexyl-5-nitro) TLC->Isomer2 More Polar Cryst Crystallization (Slow Evaporation) Isomer1->Cryst XRD Single Crystal XRD (100 K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve

Caption: Workflow for isolating and characterizing the target regioisomer. Note that 3-nitro isomers typically exhibit lower polarity than 5-nitro isomers due to dipole cancellation.

Phase 2: Crystallization Protocol

The cyclohexyl group adds significant lipophilicity to the polar nitro-pyrazole core. A binary solvent system is required to balance these opposing properties.

Solvent Selection Matrix
MethodSolvent SystemRatio (v/v)MechanismSuitability
Slow Evaporation Ethanol / Water80:20Solubility differentialHigh (Produces blocks)
Vapor Diffusion DCM / Hexane--Anti-solvent diffusionMedium (Risk of oiling out)
Slow Cooling Acetonitrile100%Saturation temp gradientHigh (Good for bulk purity)
Step-by-Step Procedure (Ethanol/Water)
  • Dissolution: Dissolve 20 mg of the purified 1-Cyclohexyl-3-nitro-1H-pyrazole in 2 mL of absolute ethanol. Slight warming (40 °C) may be required.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Addition: Add 0.5 mL of deionized water dropwise until the solution turns slightly turbid, then add a drop of ethanol to clarify.

  • Growth: Cover the vial with Parafilm, poke 3-4 small holes, and store in a vibration-free environment at 4 °C.

  • Harvest: Crystals should appear within 48-72 hours. Look for colorless prisms or blocks.

Phase 3: Data Collection & Reduction

Instrument Parameters
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption, although the compound contains only light atoms (C, H, N, O).

  • Temperature: 100 K (Critical). Cyclohexyl rings are prone to high thermal motion and ring-flipping disorder at room temperature. Cryogenic cooling is mandatory to lock the conformation.

Data Processing Strategy
  • Resolution: Aim for 0.8 Å or better to resolve the N-O bonds clearly.

  • Redundancy: High redundancy (>4) is recommended to improve the signal-to-noise ratio for the weak high-angle reflections.

Phase 4: Structural Refinement & Analysis

Solving the Regiochemistry (N1 vs N2)

The primary goal is to distinguish the 3-nitro from the 5-nitro isomer. This is done by analyzing the bond lengths within the pyrazole ring.[1]

  • 1-Cyclohexyl-3-nitro: The nitro group is at position 3.[2] The C3-C4 bond will show typical aromatic character, and the N1-C5 bond will be a single bond.

  • 1-Cyclohexyl-5-nitro: The nitro group is at position 5 (adjacent to the cyclohexyl). This creates significant steric strain, often twisting the nitro group out of the plane of the pyrazole ring.

Handling Cyclohexyl Disorder

The cyclohexyl ring typically adopts a chair conformation . However, even at 100 K, the ring atoms may exhibit elongated thermal ellipsoids.

Refinement Protocol (SHELXL):

  • Initial Solve: Use XT (Intrinsic Phasing) to locate all non-hydrogen atoms.

  • Restraints: If the cyclohexyl ring is disordered:

    • Use SAME or SADI restraints to enforce similar 1,2- and 1,3-distances as a standard chair.

    • Use RIGU (Rigid Bond restraint) to model the anisotropic displacement parameters (ADPs) physically.

  • Hydrogen Placement:

    • Aromatic H: HFIX 43

    • Cyclohexyl H (secondary): HFIX 23 (Methylene)

    • Cyclohexyl H (tertiary): HFIX 13 (Methine at C1')

Logical Diagram: Disorder Handling

Disorder Check Check Thermal Ellipsoids (Cyclohexyl Ring) Decision Elongated? Check->Decision Good No Disorder: Refine Anisotropically Decision->Good No Bad Disorder Detected Decision->Bad Yes Split Split Positions (PART 1 / PART 2) Bad->Split Restrain Apply Restraints: SAME / SIMU / RIGU Split->Restrain

Caption: Decision tree for handling conformational disorder in the lipophilic cyclohexyl moiety.

Phase 5: Supramolecular Architecture

In the absence of strong hydrogen bond donors (OH, NH), the crystal packing of 1-Cyclohexyl-3-nitro-1H-pyrazole is dominated by:

  • Weak C-H···O Interactions: Between the acidic pyrazole ring protons and the nitro group oxygen atoms of adjacent molecules.

  • Dipole-Dipole Stacking: The large dipole moment of the nitro group drives antiparallel stacking arrangements.

  • Van der Waals Forces: The cyclohexyl rings will tend to cluster together to minimize solvent-accessible surface area, forming hydrophobic channels or layers.

References

  • Regioselectivity of Pyrazole Alkylation: Norman, N. J., Bao, S., et al. (2022).[3][4][5] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.[4] [Link]

  • Crystallography of Nitro-Pyrazoles (Baseline Data): Cambridge Crystallographic Data Centre (CCDC). Entry for 3-Nitropyrazole (Refcode: WIGKCK). [Link]

  • Synthesis of Cyclohexyl-Pyrazole Derivatives: Martin, S. W., et al. (2011).[6] The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors.[6] Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872.[6] [Link]

  • Refinement of Disordered Rings: Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. [Link]

Sources

Introduction: Navigating the Physicochemical Landscape of a Novel Pyrazole Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclohexyl-3-nitro-1H-pyrazole in Diverse Solvent Systems

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs across a spectrum of therapeutic areas, from anti-inflammatory agents like celecoxib to anti-cancer kinase inhibitors.[1][2] The continued exploration of novel pyrazole derivatives, such as 1-Cyclohexyl-3-nitro-1H-pyrazole, is a testament to their therapeutic potential.[3][4][5] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. Among the most critical of these are solubility and stability.

This technical guide offers a comprehensive examination of the solubility and stability of 1-Cyclohexyl-3-nitro-1H-pyrazole. While specific experimental data for this exact molecule is not extensively published, this document will leverage established principles of physical organic chemistry and data from structurally related nitroaromatic and pyrazole compounds to provide a robust predictive framework. More importantly, it will equip researchers, scientists, and drug development professionals with the theoretical understanding and detailed experimental protocols necessary to determine these critical parameters in-house. We will delve into the "why" behind the "how," ensuring that the provided methodologies are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Part 1: Solubility Profile of 1-Cyclohexyl-3-nitro-1H-pyrazole

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable absorption. Understanding the solubility of 1-Cyclohexyl-3-nitro-1H-pyrazole in a range of solvents is paramount for everything from reaction workups and purification to formulation development and the design of meaningful biological assays.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a fundamental guiding principle in predicting solubility.[8][9][10] This principle is rooted in the nature of intermolecular forces. A solute will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

For 1-Cyclohexyl-3-nitro-1H-pyrazole, we can dissect its structure to anticipate its solubility behavior:

  • Non-polar Moiety: The cyclohexyl group is a bulky, non-polar, lipophilic substituent. This will favor solubility in non-polar organic solvents.

  • Aromatic Pyrazole Core: The pyrazole ring is aromatic and can engage in π-π stacking interactions.[11]

  • Polar Functionality: The nitro group (-NO2) is strongly electron-withdrawing and introduces significant polarity to the molecule.[9][10] The nitrogen atoms in the pyrazole ring can also act as hydrogen bond acceptors.

This combination of a large non-polar group and a polar region suggests that 1-Cyclohexyl-3-nitro-1H-pyrazole will likely exhibit moderate polarity. Its solubility is therefore expected to be highest in moderately polar aprotic solvents and lower in both highly polar protic solvents (like water) and very non-polar solvents.

Predicted Solubility Profile

While experimental validation is essential, we can construct a hypothetical solubility profile for 1-Cyclohexyl-3-nitro-1H-pyrazole based on the behavior of similar nitroaromatic and N-substituted pyrazole compounds.[9][10][12][13] This serves as a valuable starting point for solvent selection in various applications.

Solvent Category Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolGood to ModerateThe solvent's hydroxyl group can hydrogen bond with the nitro group and pyrazole nitrogens, but the large non-polar cyclohexyl group will limit extensive solubility.[10]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to ExcellentStrong dipole-dipole interactions between the solvent and the polar nitro-pyrazole moiety will drive dissolution. These solvents are often excellent choices for dissolving compounds with mixed polarity.[10]
Moderately Polar Ethyl Acetate, DichloromethaneGoodThese solvents offer a balance of polarity that can effectively solvate both the non-polar and polar regions of the molecule.
Non-Polar Toluene, HexanesPoor to ModerateThe large non-polar surface area will have some affinity for these solvents, but the polar nitro group will significantly hinder solubility.[9]
Aqueous Water, Buffered SolutionsPoorThe large, lipophilic cyclohexyl group will dominate, leading to low aqueous solubility. The LogP is predicted to be in the range of 2-3.[14]
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][15] It measures the concentration of a solute in a saturated solution at a specific temperature.

  • Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved solid.[8]

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[11][16]

  • Agitation and Time: Prolonged agitation (24-72 hours) is necessary to ensure that the system reaches true thermodynamic equilibrium.[8][15]

  • Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is critical to remove all undissolved solid without losing the solute to filter adsorption.[8][15]

  • Quantification: High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for determining the concentration of the dissolved compound.[8][17]

  • Preparation: Add an excess amount of 1-Cyclohexyl-3-nitro-1H-pyrazole to a series of glass vials, each containing a known volume of a specific solvent.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to allow the system to reach equilibrium.

  • Phase Separation: Once equilibrium is reached, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted filtrate using a validated HPLC method to determine the concentration of 1-Cyclohexyl-3-nitro-1H-pyrazole.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent equil1 Seal and agitate at constant T prep1->equil1 equil2 24-72 hours sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (PTFE filter) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Part 2: Stability Profile of 1-Cyclohexyl-3-nitro-1H-pyrazole

The chemical stability of an API is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[18][19][20] Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[19][20]

Potential Degradation Pathways

Nitroaromatic compounds and pyrazole derivatives can be susceptible to several degradation pathways.[9][10][21] Understanding these potential routes of decomposition is essential for designing robust stability studies and for developing stable formulations.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, especially in the presence of reducing agents, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[10]

  • Hydrolysis: While the pyrazole ring itself is generally stable to hydrolysis, substituents on the ring could be susceptible under certain pH conditions.[22] However, for 1-Cyclohexyl-3-nitro-1H-pyrazole, this is less likely to be a major pathway.

  • Photodegradation: Many nitroaromatic compounds are sensitive to light.[9][19][20] Exposure to UV or visible light can induce photochemical reactions, leading to decomposition.

  • Thermal Decomposition: Elevated temperatures can provide the energy needed to initiate decomposition.[9][23] For nitropyrazoles, thermal decomposition can involve the elimination of the nitro group or rupture of the pyrazole ring.[23][24][25]

  • Oxidative Degradation: While the nitro group makes the aromatic ring electron-deficient and less susceptible to electrophilic attack, interaction with strong oxidizing agents could still lead to degradation.[9]

Predicted Stability Profile

Based on the known stability of related compounds, the following trends can be anticipated for 1-Cyclohexyl-3-nitro-1H-pyrazole:

Condition Predicted Stability Rationale
Solid State (Light Protected, Ambient Temp) HighIn the solid state, molecular mobility is restricted, which generally limits degradation. Protecting from light is crucial.[21]
Aqueous Solution (Neutral pH) ModerateStability in solution is generally lower than in the solid state. Potential for slow hydrolysis or other degradation pathways exists.
Acidic/Basic Solution Low to ModerateExtreme pH conditions can catalyze degradation reactions.[19][20]
Elevated Temperature LowThermal decomposition is a known degradation pathway for nitropyrazoles.[23][25]
Exposure to Light LowPhotodegradation is a common issue for nitroaromatic compounds.[21]
Experimental Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[19][20] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[19][20]

  • Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) are based on international guidelines (e.g., ICH Q1A/Q1B) and are designed to accelerate the primary degradation pathways for small molecule drugs.[19][20][26]

  • Target Degradation: The goal is to achieve modest degradation (e.g., 5-20%) to ensure that the degradation products can be adequately detected and characterized without completely destroying the parent compound.

  • Stability-Indicating Method: The analytical method, typically HPLC, must be able to resolve the parent peak from all significant degradation product peaks, proving its ability to accurately measure the compound's purity over time.[20][27]

  • Stock Solution Preparation: Prepare a stock solution of 1-Cyclohexyl-3-nitro-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[21]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.[21]

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[21]

    • Thermal Degradation: Store the stock solution (and a solid sample) at an elevated temperature (e.g., 70°C).[19][20]

    • Photodegradation: Expose the stock solution to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[21]

  • Sample Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of the degradation products.

G cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂) start->oxid thermal Thermal (70°C) start->thermal photo Photolytic (ICH Q1B) start->photo control Unstressed Control start->control neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxid->hplc thermal->hplc photo->hplc control->hplc neutralize->hplc eval Evaluate Degradation (%) and Peak Purity hplc->eval

Caption: Workflow for conducting forced degradation (stress testing) studies.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and practical framework for assessing the solubility and stability of 1-Cyclohexyl-3-nitro-1H-pyrazole. While the provided data is predictive, the detailed experimental protocols for equilibrium solubility and forced degradation studies empower researchers to generate definitive, in-house data. A thorough understanding of these physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for advancing any compound through the drug discovery and development pipeline. By investing in this early-stage characterization, researchers can make more informed decisions, optimize formulations, and ultimately increase the probability of success for this promising class of molecules.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Benchchem. In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents.
  • Benchchem. The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide.
  • Academia.edu. (PDF) STABILITY TESTING OF ACTIVE PHARMACEUTICAL INGREDIENTS AND.
  • Benchchem. Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Raytor.
  • EAC. EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUC.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Benchchem.
  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (PDF) Thermal Decomposition of Nitropyrazoles.
  • ICH. Annex 10 - ICH.
  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • ACS Publications.
  • FDA. Q1 Stability Testing of Drug Substances and Drug Products.
  • MDPI.
  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ChemScene. 1936436-49-5 | 1-Cyclohexyl-3-nitro-1h-pyrazole.
  • PMC.
  • DTIC. Solubility Report of 1-Nitropyrazole (1-NP).
  • Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • IJNRD. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • ResearchGate. Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents.

Sources

Methodological & Application

Biological Activity Screening of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Guide

Executive Summary & Chemical Profile[1][2][3][4][5]

1-Cyclohexyl-3-nitro-1H-pyrazole represents a specific subclass of nitro-heterocyclic pharmacophores. While nitro-pyrazoles are historically utilized as high-energy materials, their application in medicinal chemistry is driven by the nitro-group bioactivation mechanism .

This compound combines a reducible nitro group (at the 3-position) with a lipophilic cyclohexyl moiety (at the 1-position). This structural combination suggests two primary biological applications:

  • Antimicrobial/Antiprotozoal Agents: Acting as prodrugs activated by type I nitroreductases (NTR) in bacteria (e.g., M. tuberculosis) or protozoa (e.g., T. cruzi).

  • Hypoxia-Activated Prodrugs (HAPs): Targeting hypoxic tumor zones where reductive environments facilitate the conversion of the nitro group into cytotoxic hydroxylamines or amines.

Chemical Properties & Handling
PropertyValueImplication for Screening
CAS 1936436-49-5Reference identifier.
MW 195.22 g/mol Low MW allows for high molar concentration dosing.
LogP ~2.3 (Predicted)Moderate Lipophilicity. The cyclohexyl group enhances membrane permeability but necessitates DMSO for stock solutions.
H-Bond Acceptors 4Good potential for target binding.
Solubility Low in waterCritical: Must be dissolved in DMSO (10-20 mM stock) and diluted into media.

Experimental Logic & Workflow

The screening strategy must differentiate between general toxicity and mechanism-specific activity . We utilize a "Filter & Confirm" logic:

  • Solubility Check: Ensure the cyclohexyl tail does not cause precipitation in aqueous media.

  • Primary Screen (Phenotypic): Assess cell death in target pathogens or cancer cells.

  • Counter Screen (Safety): Determine mammalian cytotoxicity to calculate the Selectivity Index (SI).

  • Mechanistic Validation: Confirm if activity is driven by nitro-reduction.

Workflow Diagram

ScreeningWorkflow cluster_Primary Primary Screening cluster_Safety Safety Profiling Start Compound Stock (20 mM in DMSO) QC Solubility QC (Nephelometry/Visual) Start->QC Assay1 Antimicrobial Assay (Resazurin Reduction) QC->Assay1 Pass Assay2 Hypoxia Cytotoxicity (Normoxia vs. Hypoxia) QC->Assay2 Pass Tox Mammalian Cytotoxicity (Vero/HepG2 Cells) Assay1->Tox IC50 < 10 µM Assay2->Tox Hypoxia Selectivity > 3x SI Selectivity Index (SI) Calculation Tox->SI Hit Hit Validation (SI > 10) SI->Hit Valid Lead

Caption: Step-wise screening logic ensuring only soluble, selective, and potent hits move forward.

Protocol 1: Antimicrobial Susceptibility Screening

Context: Nitro-pyrazoles are structural analogs to known antibiotics like metronidazole. This assay quantifies the Minimum Inhibitory Concentration (MIC).[1][2]

Materials
  • Target Organism: Staphylococcus aureus (ATCC 29213) or Mycobacterium smegmatis (fast-growing surrogate for TB).

  • Media: Mueller-Hinton Broth (MHB) or Middlebrook 7H9.

  • Reagent: Resazurin (Alamar Blue) solution (0.01%).

  • Controls: Ciprofloxacin (Positive), 1% DMSO (Vehicle).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1-Cyclohexyl-3-nitro-1H-pyrazole in 100% DMSO to 20 mM. Sonicate if necessary to ensure complete dissolution.

  • Plate Setup: Dispense 100 µL of media into all wells of a 96-well sterile flat-bottom plate.

  • Serial Dilution:

    • Add 2 µL of compound stock to Column 1 (approx. 200 µM start).

    • Perform 2-fold serial dilutions across the plate (Columns 1–10).

    • Crucial Step: Discard tips between dilutions to prevent "carry-over" error, which is common with lipophilic compounds like cyclohexyl derivatives.

  • Inoculation: Adjust bacterial culture to OD600 = 0.001 (approx. 5 x 10^5 CFU/mL) and add 100 µL to all wells. Final DMSO concentration should be < 1%.

  • Incubation:

    • S. aureus:[1][2][3] 18–24 hours at 37°C.[1]

    • M. smegmatis: 48 hours at 37°C.

  • Readout: Add 20 µL Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of resazurin to resorufin).

  • Analysis: The MIC is the lowest concentration well that remains blue.

Protocol 2: Hypoxia-Selective Cytotoxicity (HAP Assay)

Context: The 3-nitro group is electron-deficient. Under hypoxia, cellular nitroreductases reduce this to a toxic hydroxylamine. This assay measures the "Hypoxia Cytotoxicity Ratio" (HCR).

Materials
  • Cell Line: A549 (Lung carcinoma) or HCT116 (Colon cancer).

  • Conditions: Normoxia (21% O2) vs. Hypoxia (< 1% O2, Nitrogen chamber).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology
  • Seeding: Seed cells at 3,000 cells/well in two duplicate 96-well plates. Allow attachment for 24 hours.

  • Treatment: Add 1-Cyclohexyl-3-nitro-1H-pyrazole (diluted in media) at concentrations ranging from 100 µM to 0.1 µM.

  • Exposure:

    • Place Plate A in a standard incubator (Normoxia).

    • Place Plate B in a Hypoxia Chamber (1% O2, 5% CO2, 94% N2) for 4 hours (pulse) or 24 hours (continuous).

  • Recovery: If using pulse treatment, wash cells and replace with fresh normoxic media. Incubate both plates for an additional 48 hours under normoxia.

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4 hours, solubilize formazan crystals with DMSO, and read Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Interpretation: An HCR > 5 indicates significant hypoxia-selective activation (valid HAP candidate).

Mechanism of Action: Nitro-Reduction Pathway

Understanding the bioactivation is vital. The diagram below illustrates the reduction cascade triggered by the 3-nitro moiety.

MoA Prodrug Parent Compound (3-Nitro-pyrazole) Inter1 Nitroso Intermediate (-N=O) Prodrug->Inter1 2e- Reduction Inter2 Hydroxylamine (-NHOH) Inter1->Inter2 2e- Reduction Toxic DNA Adducts / Strand Breaks Inter2->Toxic Covalent Binding Enzyme Nitroreductase (Type I / II) Enzyme->Prodrug Activates

Caption: The stepwise reduction of the nitro group is required for biological toxicity in target organisms.

References

  • Walsh, J. J., et al. (2020). "Nitro-heterocycles as bioactive scaffolds: From synthesis to biological application." European Journal of Medicinal Chemistry.

  • Patterson, L. H., et al. (2021). "Hypoxia-activated prodrugs in cancer therapy: A review of nitro-aromatic mechanisms." Clinical Cancer Research.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard.

  • Bot, C., et al. (2018). "Screening of nitro-pyrazole derivatives against Trypanosoma cruzi." Antimicrobial Agents and Chemotherapy.

Sources

Application Notes and Protocols for the Evaluation of 1-Cyclohexyl-3-nitro-1H-pyrazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3] This document provides a comprehensive guide for the initial characterization of 1-Cyclohexyl-3-nitro-1H-pyrazole, a novel small molecule, as a potential kinase inhibitor. We present detailed protocols for robust in vitro biochemical assays and subsequent cell-based functional assays designed to determine the compound's inhibitory potency and cellular efficacy. The methodologies described herein establish a foundational workflow for researchers in drug discovery and chemical biology to assess novel pyrazole-containing compounds for therapeutic potential.

Introduction: The Rationale for Investigating 1-Cyclohexyl-3-nitro-1H-pyrazole

The field of kinase drug discovery has successfully leveraged specific heterocyclic scaffolds that are adept at fitting into the ATP-binding pocket of kinases.[3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent example, known for its ability to form key hydrogen bond interactions within the kinase hinge region.[2] Numerous pyrazole derivatives have been developed as potent inhibitors of various kinases, highlighting the versatility of this core structure.[1][3][5]

1-Cyclohexyl-3-nitro-1H-pyrazole (referred to herein as CNHP) has been identified as a candidate for kinase inhibitor screening. The rationale is based on its structural features: the pyrazole core for potential hinge binding, the cyclohexyl group which may confer selectivity by occupying a hydrophobic pocket, and the nitro group, an electron-withdrawing moiety that could modulate the electronic properties of the pyrazole ring and participate in additional interactions. This application note outlines the essential experimental framework to validate this hypothesis, beginning with direct enzymatic inhibition and progressing to activity in a cellular context.

Synthesis Pathway Overview

A plausible synthetic route for CNHP can be derived from established methods for pyrazole synthesis, which often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] A hypothetical two-step process provides a reliable method for obtaining the target compound for biological evaluation.

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Purification A 1-Nitro-3,3-dimethylaminoacrolein C 1-Cyclohexyl-3-nitro-1H-pyrazole (CNHP) A->C AcOH, EtOH, Reflux B Cyclohexylhydrazine B->C D Crude Product C->D E Pure CNHP D->E Column Chromatography (Silica Gel)

Caption: Hypothetical synthetic workflow for 1-Cyclohexyl-3-nitro-1H-pyrazole (CNHP).

Protocol I: In Vitro Biochemical Kinase Inhibition Assay

The first critical step is to determine if CNHP directly inhibits the enzymatic activity of a target kinase. Universal, non-radioactive assays that measure a common product of all kinase reactions, such as ADP, are ideal for initial screening and profiling.[8][9] The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies the amount of ADP produced, providing a sensitive and high-throughput compatible method.[8]

Principle of the ADP-Glo™ Kinase Assay

This assay is a two-step process. First, the kinase reaction is performed, during which ATP is converted to ADP by the kinase. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction, producing light that is proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Experimental Workflow Diagram

Biochemical_Assay_Workflow A Dispense Kinase, Substrate, and Buffer to Plate B Add CNHP Dilution Series (e.g., 10 µM to 1 nM) A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min at RT) C->D E Step 1: Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) D->E F Incubate (e.g., 40 min at RT) E->F G Step 2: Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) F->G H Incubate (e.g., 30 min at RT) G->H I Read Luminescence H->I J Data Analysis: Calculate % Inhibition, Plot IC50 Curve I->J

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Detailed Protocol: IC50 Determination for a Target Kinase (e.g., PIM1)
  • Compound Preparation : Prepare a 10 mM stock solution of CNHP in 100% DMSO. Create a serial dilution series in DMSO, then dilute further in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup : Use a white, opaque 384-well plate.

    • Add 2.5 µL of kinase buffer (containing the appropriate kinase and substrate) to each well.

    • Add 0.5 µL of the CNHP serial dilution to the appropriate wells. For controls, add 0.5 µL of buffer (0% inhibition) or a known potent inhibitor (100% inhibition).

  • Kinase Reaction :

    • Initiate the reaction by adding 2 µL of ATP solution (at the Kₘ concentration for the target kinase) to all wells.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation :

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each CNHP concentration relative to the high (0% inhibition) and low (100% inhibition) controls.

    • Plot percent inhibition versus the log of CNHP concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Example Data: Kinase Selectivity Profile

To assess selectivity, the IC50 of CNHP should be determined against a panel of kinases.[8][10]

Kinase TargetKinase FamilyCNHP IC50 (nM)
PIM1 Ser/Thr Kinase50
PIM2Ser/Thr Kinase150
PIM3Ser/Thr Kinase200
CDK2Ser/Thr Kinase>10,000
SRCTyr Kinase>10,000

This is example data and does not represent actual experimental results.

Protocol II: Cell-Based Assay for Functional Efficacy

While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to determine if a compound can enter cells, engage its target, and elicit a functional response in a physiological context.[11][12][13] A common strategy for oncology targets is to use an engineered cell line whose proliferation is dependent on the activity of a specific oncogenic kinase. The Ba/F3 cell line is a powerful model for this purpose.[11][13]

Principle of the Ba/F3 Proliferation Assay

Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells can be engineered to express a constitutively active, oncogenic kinase. In the absence of IL-3, the survival of these engineered cells becomes solely dependent on the signaling output of the expressed kinase.[11][13] An effective inhibitor of this kinase will block the pro-survival signal and induce cell death, which can be measured as a decrease in cell viability.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Kinase Oncogenic Kinase (e.g., PIM1) Substrate Downstream Substrate Kinase->Substrate Phosphorylation Signal Pro-Survival Signaling Cascade Substrate->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation CNHP CNHP CNHP->Kinase Inhibition

Caption: Inhibition of an oncogenic kinase by CNHP blocks downstream signaling, leading to decreased cell proliferation.

Detailed Protocol: GI50 Determination in Ba/F3-PIM1 Cells
  • Cell Culture : Culture Ba/F3 cells engineered to express constitutively active PIM1 in RPMI-1640 medium supplemented with 10% FBS. These cells do not require IL-3.

  • Cell Plating :

    • Wash cells with PBS to remove any residual growth factors.

    • Resuspend cells in fresh, IL-3-free medium.

    • Seed 5,000 cells per well in a 96-well clear-bottom plate in a volume of 90 µL.

  • Compound Treatment :

    • Prepare a serial dilution of CNHP in the appropriate cell culture medium.

    • Add 10 µL of the CNHP dilution to the wells. Include wells with untreated cells (vehicle control) and wells with a known potent inhibitor as a positive control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (Resazurin Assay) :

    • Add 20 µL of Resazurin solution (e.g., CellTiter-Blue®) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence (560 nm Ex / 590 nm Em) using a plate reader.

  • Data Analysis :

    • Calculate the percent growth inhibition for each CNHP concentration relative to the vehicle-treated control.

    • Plot percent growth inhibition versus the log of CNHP concentration and fit the data using a non-linear regression model to determine the GI50 (concentration for 50% growth inhibition).

Example Data: Cellular Potency
Cell LineDependenceCNHP GI50 (nM)
Ba/F3-PIM1PIM1 Kinase250
Ba/F3 (Parental)IL-3>20,000

This is example data and does not represent actual experimental results. A large window between the kinase-dependent line and the parental line indicates on-target activity.

Conclusion and Future Directions

This document provides a foundational set of protocols to evaluate 1-Cyclohexyl-3-nitro-1H-pyrazole as a potential kinase inhibitor. The successful execution of these experiments would establish the compound's in vitro potency, initial selectivity profile, and on-target cellular efficacy.

Positive results from this initial screening cascade would warrant further investigation, including:

  • Broad Kinome Profiling : To fully understand the selectivity of CNHP across the human kinome.

  • Mechanism of Action Studies : To determine if the inhibitor is ATP-competitive, allosteric, or binds in another manner.

  • Lead Optimization : To synthesize analogs of CNHP to improve potency, selectivity, and drug-like properties.

  • Orthogonal Cell-Based Assays : To confirm target engagement in a non-engineered cell line, for example, by measuring the phosphorylation of a known downstream substrate of the target kinase.[11]

By following this structured approach, researchers can efficiently and rigorously characterize novel chemical matter, accelerating the path of promising compounds in the drug discovery pipeline.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Available from: [Link]

  • Profacgen. Cell-based Kinase Assays. Available from: [Link]

  • Eurofins Discovery. Kinase Screening & Profiling Service. Available from: [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Available from: [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. Available from: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][12][13]triazin-7(6H). Molecules, 30(18), 3792. Available from: [Link]

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][12][13]triazin-7(6 H)-ones and Derivatives. Molecules, 30(18), 3792. Available from: [Link]

  • Larina, L. I. (2017). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available from: [Link]

  • Kula, K., & Jasiński, R. (2025). Recently Reported Biological Activities of Pyrazole Compounds. Request PDF. Available from: [Link]

  • El-Faham, A., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). Available from: [Link]

  • Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-72. Available from: [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(21), 13543. Available from: [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3394. Available from: [Link]

  • Sharma, P., & Singh, P. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ACS Omega, 8(28), 25055-25072. Available from: [Link]

  • Scuruchi, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1673. Available from: [Link]

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. Available from: [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649938. Available from: [Link]

  • Alam, M. A., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 12(10), 5035-5043. Available from: [Link]

  • Anizon, F., & Moreau, E. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Current Topics in Medicinal Chemistry, 16(14), 1599-1613. Available from: [Link]

  • Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-10. Available from: [Link]

  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

Sources

Application Notes & Protocols: A Framework for In Vitro Efficacy Testing of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Phased In Vitro Assessment

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a multitude of therapeutic agents with activities spanning anti-inflammatory, anticancer, and antimicrobial applications.[1][2][3] Compounds containing this five-membered heterocyclic ring are prevalent in numerous clinically approved drugs.[4] The introduction of a nitro group and a cyclohexyl moiety to this scaffold, as in 1-Cyclohexyl-3-nitro-1H-pyrazole (herein designated as CNP), suggests a compound with potentially novel biological activities warranting thorough investigation. The nitro group, in particular, can significantly influence the electronic properties and biological interactions of the molecule.[5]

These application notes provide a comprehensive, tiered framework for the initial in vitro characterization of CNP. The proposed workflow is designed not merely to identify a biological effect but to progressively build a profile of the compound's potency, cellular impact, and potential mechanism of action. This logical progression from broad screening to more targeted assays ensures an efficient use of resources and provides a solid foundation for further drug development efforts. We will detail the causality behind each experimental choice, providing robust, self-validating protocols for researchers, scientists, and drug development professionals.

Tier 1: Primary Screening - General Cytotoxicity and Cell Viability

The initial and most fundamental question for any novel compound is its effect on cell viability.[6] This primary screen serves a dual purpose: for potential anticancer applications, cytotoxicity is the desired therapeutic outcome[7]; for other indications, it is a critical measure of the compound's safety and therapeutic window.[7] The MTT assay is a classic, cost-effective, and reliable colorimetric method for assessing metabolic activity, which serves as a robust indicator of cell viability.[8][9]

Scientific Principle of the MTT Assay

The assay's principle is centered on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[8] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8][10] The resulting intracellular crystals are solubilized, and the amount of colored formazan is quantified spectrophotometrically. This absorbance is directly proportional to the number of viable cells.[9]

Diagram: General Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Detection cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5,000 cells/well) incubation_24h 2. 24h Incubation (37°C, 5% CO2) Allow cell attachment cell_seeding->incubation_24h compound_prep 3. Prepare Serial Dilutions of CNP in Media treatment 4. Compound Treatment (e.g., 0.1 - 100 µM) compound_prep->treatment incubation_48h 5. 48-72h Incubation (Drug exposure) treatment->incubation_48h mtt_add 6. Add MTT Reagent (10 µL/well) incubation_48h->mtt_add formazan_inc 7. 2-4h Incubation (Formazan crystal formation) mtt_add->formazan_inc solubilize 8. Add Solubilization Solution (e.g., DMSO) formazan_inc->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate analysis Calculate % Viability read_plate->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Protocol 1: Determining the IC50 of CNP in Cancer Cell Lines

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)[9][11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • 1-Cyclohexyl-3-nitro-1H-pyrazole (CNP) stock solution (e.g., 10 mM in sterile DMSO)

  • 96-well flat-bottom sterile microplates[8]

  • MTT reagent (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[8][9]

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: a. Harvest cells from a sub-confluent culture using trypsin. b. Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy. c. Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL. Note: This density may require optimization based on the cell line's doubling time.[10] d. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding ~5,000 cells/well).[10] e. Include control wells: "Vehicle Control" (cells + medium + DMSO equivalent to the highest CNP concentration) and "Blank" (medium only, for background subtraction). f. Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.[8][10]

  • Compound Treatment: a. Prepare serial dilutions of the CNP stock solution in a complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. b. After the 24-hour incubation, carefully aspirate the old medium from the wells. c. Add 100 µL of the medium containing the various concentrations of CNP (and vehicle control) to the appropriate wells.[8] d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[8]

  • MTT Assay and Measurement: a. After the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well, including controls.[8] b. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[8] Visually inspect for precipitate. c. Carefully aspirate the medium containing MTT without disturbing the crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan.[12] e. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] f. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][10]

Data Analysis and Presentation:

  • Background Subtraction: Subtract the average absorbance of the "Blank" wells from all other readings.

  • Calculate Percentage Viability:

    • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

  • Determine IC50: Plot the percentage of cell viability against the logarithm of the CNP concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of CNP required to inhibit cell growth by 50%.[10]

Data Summary Table:

Cell LineTissue of OriginIC50 of CNP (µM) after 48h
MCF-7Breast Adenocarcinoma[Insert Value]
A549Lung Carcinoma[Insert Value]
HeLaCervical Cancer[Insert Value]
HEK293 (non-cancerous)Embryonic Kidney[Insert Value]

Including a non-cancerous cell line like HEK293 helps determine the compound's selectivity index (SI), a measure of its relative toxicity to cancer vs. normal cells.[9]

Tier 2: Mechanistic Probing - Anti-Inflammatory & Enzyme Inhibition Potential

Given the well-documented biological activities of pyrazole derivatives, it is logical to investigate CNP's potential as an anti-inflammatory agent or an enzyme inhibitor.[3][4]

Part A: In Vitro Anti-Inflammatory Assay

A hallmark of inflammation is the production of pro-inflammatory mediators like nitric oxide (NO) by macrophages upon stimulation.[13] The murine macrophage cell line RAW 264.7 is a widely used and validated model to screen for anti-inflammatory effects by measuring the inhibition of NO production after stimulation with lipopolysaccharide (LPS).[13]

Diagram: Simplified LPS-Induced Inflammatory Pathway

LPS_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (e.g., MyD88, TRAF6) TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation CNP CNP (Test Compound) CNP->Signaling Inhibition? CNP->NFkB CNP->iNOS

Caption: Potential points of inhibition by CNP in the LPS-induced NO pathway.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line[13][14]

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • CNP stock solution (10 mM in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard (for standard curve)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Pre-treatment: Treat cells with various concentrations of CNP (at sub-cytotoxic levels determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours. Include a vehicle control.

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): a. After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the culture medium. c. Add 50 µL of Griess Reagent Part A to all wells (samples and standards). d. Incubate for 10 minutes at room temperature, protected from light. e. Add 50 µL of Griess Reagent Part B to all wells. f. Incubate for another 10 minutes. A purple/magenta color will develop. g. Measure the absorbance at 540 nm within 30 minutes.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Calculate the percentage of NO inhibition:

    • % Inhibition = (1 - ([NO] in CNP+LPS Well / [NO] in LPS only Well)) * 100

Part B: General Biochemical Enzyme Inhibition Assay

Many pyrazole-containing drugs function by inhibiting specific enzymes. A general biochemical assay using a purified enzyme can determine if CNP has direct inhibitory activity against a molecular target. This protocol provides a universal framework that can be adapted for various enzymes (e.g., proteases, kinases, oxidases) by substituting the specific enzyme, substrate, and buffer conditions.[15][16]

Diagram: General Workflow for an Enzyme Inhibition Assay

Enzyme_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_reaction 3. Reaction & Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate, & CNP dispense_buffer Dispense Buffer to Microplate prep_reagents->dispense_buffer add_cnp Add CNP Dilutions (or vehicle control) dispense_buffer->add_cnp add_enzyme Add Enzyme Solution add_cnp->add_enzyme pre_incubate Pre-incubate (Allows inhibitor binding) add_enzyme->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate monitor Monitor Reaction Progress (e.g., Absorbance/Fluorescence) add_substrate->monitor calc_rate Calculate Reaction Velocity monitor->calc_rate calc_inhib Determine % Inhibition calc_rate->calc_inhib calc_ic50 Calculate IC50 calc_inhib->calc_ic50

Caption: General experimental workflow for an enzyme inhibition assay.[16]

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest (e.g., Trypsin)[17]

  • Specific chromogenic or fluorogenic substrate (e.g., BAPNA for Trypsin)[18][19]

  • CNP stock solution (10 mM in DMSO)

  • Optimized assay buffer (e.g., Tris-HCl or Phosphate buffer at optimal pH for the enzyme)[16]

  • 96-well microplates (clear for colorimetric assays)

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: a. Prepare all reagents (buffer, enzyme, substrate, CNP) in the optimized assay buffer. Create serial dilutions of CNP.

  • Assay Setup (96-well plate): a. Blank Wells: Assay buffer + solvent. b. Control Wells (100% activity): Assay buffer + enzyme + solvent.[16] c. Test Wells: Assay buffer + enzyme + CNP at various concentrations.[16]

  • Enzyme and Inhibitor Pre-incubation: a. Dispense the assay buffer and CNP dilutions (or solvent for control wells) into the plate. b. Add the enzyme solution to all wells except the blank. c. Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature (e.g., 25°C or 37°C) to allow for inhibitor binding to the enzyme.[15]

  • Reaction Initiation and Monitoring: a. Initiate the enzymatic reaction by adding the substrate solution to all wells.[15] b. Immediately place the plate in the microplate reader. c. Monitor the rate of product formation by measuring the change in absorbance over time (kinetic mode).[15][16]

Data Analysis:

  • Calculate Reaction Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

  • Calculate Percentage Inhibition:

    • % Inhibition = (1 - (V₀ of Test Well / V₀ of Control Well)) * 100

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the CNP concentration and perform a non-linear regression analysis to calculate the IC50 value.

Conclusion

This document outlines a structured, three-pronged approach to the preliminary in vitro evaluation of 1-Cyclohexyl-3-nitro-1H-pyrazole. By starting with a broad assessment of cytotoxicity, followed by targeted assays for common pyrazole-related activities like anti-inflammatory and enzyme inhibitory effects, researchers can efficiently generate a foundational dataset. This data is crucial for making informed decisions about the compound's therapeutic potential and for guiding future hit-to-lead optimization and more complex biological studies. Each protocol is designed to be a self-validating system, emphasizing the importance of appropriate controls and robust data analysis to ensure scientific integrity.

References

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8: 238.
  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • BenchChem. (2025). Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds.
  • Creative Biogene. (2024). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical and Bio-Medical Analysis.
  • MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Galisteo, A., et al. (2021). Cell Viability Assays. Bio-protocol.
  • P, S., & G, S. (2023). An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation. Cureus.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Khuda, F., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • Quílez, A. M., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules.
  • Pérez-García, L. A., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. * Pharmaceuticals*.
  • (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
  • Abcam. (n.d.). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research.
  • Kumar, V., & Kumar, S. (2018). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences.
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research.
  • Ghorab, M. M., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor.
  • Longdom Publishing. (n.d.). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus.
  • El-Gazzar, M. G., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry.
  • Wahyuningsih, T. D., et al. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings.
  • Al-Masoudi, N. A., et al. (2022). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Liu, W., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Frontiers.
  • Liu, W., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Frontiers.
  • Yin, P., & Parrish, D. A. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • Shinde, D. B., & Dake, S. A. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • da Silva, W. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
  • Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Catalysts.
  • Kumar, K. A., & Jayaroopa, P. (2015). Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. International Journal of ChemTech Research.

Sources

Application Note & Protocol: Development and Validation of Analytical Methods for the Quantification of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the development, validation, and application of robust analytical methods for the quantitative determination of 1-Cyclohexyl-3-nitro-1H-pyrazole. Given the importance of this heterocyclic compound in contemporary research and development, establishing reliable analytical protocols is paramount for ensuring data integrity in pharmacokinetic studies, quality control of synthesized batches, and stability assessments. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and a confirmatory, high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are grounded in established principles for the analysis of pyrazole derivatives and nitroaromatic compounds and are designed to meet the rigorous standards of international regulatory guidelines.[1][2][3]

Introduction: The Analytical Imperative for 1-Cyclohexyl-3-nitro-1H-pyrazole

1-Cyclohexyl-3-nitro-1H-pyrazole is a substituted nitropyrazole, a class of compounds with significant interest in medicinal chemistry and materials science.[4] The pyrazole scaffold is a key feature in numerous pharmaceuticals, valued for its diverse biological activities.[3] The nitro group, on the other hand, imparts specific electronic and steric properties that can influence a molecule's reactivity and metabolic profile. The accurate quantification of 1-Cyclohexyl-3-nitro-1H-pyrazole is therefore a critical step in its journey from discovery to application.

The development of a validated analytical method is not merely a procedural step but a cornerstone of scientific rigor, ensuring that experimental results are both reproducible and reliable.[5] This guide is structured to provide not just a set of instructions, but a logical framework for the development and validation of these methods, in line with the principles outlined by the International Council for Harmonisation (ICH).[6][7][8]

Physicochemical Properties of 1-Cyclohexyl-3-nitro-1H-pyrazole

A foundational understanding of the analyte's properties is crucial for the rational design of an analytical method.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O₂[9]
Molecular Weight 195.22 g/mol [9]
LogP 2.2965[9]
Topological Polar Surface Area (TPSA) 60.96 Ų[9]

The LogP value suggests a moderate level of hydrophobicity, making the compound well-suited for reversed-phase chromatography. The presence of the nitro group and the pyrazole ring provides chromophores suitable for UV detection.

Primary Analytical Method: RP-HPLC-UV

For routine quantification, an RP-HPLC-UV method offers a balance of selectivity, precision, and accessibility.

Rationale for Method Development
  • Stationary Phase: A C18 stationary phase is selected due to its versatility and proven efficacy in retaining moderately nonpolar compounds like 1-Cyclohexyl-3-nitro-1H-pyrazole.[1][2]

  • Mobile Phase: A mobile phase consisting of acetonitrile and water provides good peak shape and resolution for many nitrogen-containing heterocyclic compounds. The ratio can be optimized to achieve a suitable retention time.

  • Detection Wavelength: Based on the UV absorbance characteristics of similar nitropyrazole structures, a detection wavelength in the range of 254-280 nm is a logical starting point. The final wavelength should be determined by acquiring a UV spectrum of the analyte.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of 1-Cyclohexyl-3-nitro-1H-pyrazole reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standards to construct a calibration curve.

    • Inject the sample solutions.

  • Data Analysis: Plot the peak area versus the concentration of the standards and perform a linear regression to obtain the calibration curve. Determine the concentration of the analyte in the samples from this curve.

Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Standards Standard Solutions Standards->HPLC Samples Sample Preparation Samples->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of 1-Cyclohexyl-3-nitro-1H-pyrazole.

Confirmatory Method: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice. This technique is particularly effective for the analysis of nitroaromatic compounds.[10][11]

Rationale for Method Development
  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often effective for nitroaromatic compounds, as they can readily capture electrons.[11][12] Electrospray Ionization (ESI) is another viable option.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[13]

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an APCI or ESI source.

Chromatographic Conditions (to be coupled with MS):

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometer Conditions (Starting Point):

ParameterCondition
Ionization Mode Negative Ion APCI or ESI
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MRM Transition To be determined by infusing a standard solution of 1-Cyclohexyl-3-nitro-1H-pyrazole. A likely precursor would be the [M-H]⁻ ion.

Procedure:

  • Method Optimization: Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal precursor ion and product ions for MRM analysis.

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system.

  • Analysis: Perform the LC-MS/MS analysis using the optimized chromatographic and mass spectrometric conditions.

  • Data Analysis: Quantify the analyte using the peak area of the specific MRM transition.

Method Validation

A critical component of analytical method development is validation, which demonstrates that the method is suitable for its intended purpose.[8] The validation should be performed in accordance with ICH Q2(R2) guidelines.[6][7]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.80-120% recovery for assays, may vary for impurity analysis.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, etc.

Diagram: Method Validation Logic

Validation_Logic cluster_core Core Validation Parameters cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Precision Precision Robustness Robustness Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Caption: Logical relationships in analytical method validation.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 1-Cyclohexyl-3-nitro-1H-pyrazole. The RP-HPLC-UV method is well-suited for routine analysis and quality control, while the LC-MS/MS method offers enhanced sensitivity and selectivity for more demanding applications. Adherence to the outlined validation protocols will ensure that the data generated is of high quality and defensible for regulatory submissions and scientific publications.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. ACS Publications. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. Available from: [Link]

  • LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Royal Society of Chemistry. Available from: [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. ResearchGate. Available from: [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available from: [Link]

  • Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry (HPLC-API-MS) in Forensic Applications. ASTM International. Available from: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available from: [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Royal Society of Chemistry. Available from: [Link]

  • The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. PubMed. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. Available from: [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. ResearchGate. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available from: [Link]

Sources

Use of 1-Cyclohexyl-3-nitro-1H-pyrazole in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 1-Cyclohexyl-3-nitro-1H-pyrazole and Nitropyrazole Scaffolds

Executive Summary

1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5) represents a critical chemical scaffold in modern drug discovery, serving primarily as a key intermediate in the synthesis of sulfonylurea-based NLRP3 inflammasome inhibitors and as a privileged structure in antimicrobial research. While often screened as part of fragment-based or diversity-oriented libraries, the physicochemical properties of the nitropyrazole moiety—specifically the electron-withdrawing nitro group and the lipophilic cyclohexyl ring—present unique challenges and opportunities in High-Throughput Screening (HTS).

This guide details the operational protocols for using this compound in HTS campaigns. It addresses library preparation, specific assay formats (NLRP3 inhibition and Antimicrobial), and critical counter-screening strategies to mitigate "frequent hitter" artifacts associated with nitro-aromatic redox cycling.

Chemical Properties & Library Management

Effective HTS begins with compound integrity. The amphiphilic nature of 1-Cyclohexyl-3-nitro-1H-pyrazole requires specific handling to prevent precipitation and ensure accurate dosing.

PropertySpecificationHTS Implication
Molecular Formula C

H

N

O

Small molecule / Fragment-like
Molecular Weight ~195.22 g/mol High ligand efficiency potential
cLogP ~2.5 - 3.0Lipophilic; risk of non-specific binding to plastic
Solubility DMSO (>100 mM)Excellent DMSO solubility; poor aqueous solubility
Stability High (Nitro group)Stable in DMSO; avoid strong reducing agents in storage
Protocol 2.1: Stock Preparation & Acoustic Dispensing
  • Solubilization: Dissolve neat powder to 10 mM in 100% anhydrous DMSO . Vortex for 30 seconds and centrifuge at 1000 x g to remove micro-particulates.

  • Storage: Store in Matrix tubes at -20°C. Avoid repeated freeze-thaw cycles (>5) to prevent hydration of DMSO, which can crash out the lipophilic compound.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for assay plate preparation.

    • Rationale: Contact dispensing (tips) can lead to carryover of sticky lipophilic compounds. Acoustic energy allows precise nanoliter transfer (2.5 nL – 50 nL) without cross-contamination.

Primary HTS Assay: NLRP3 Inflammasome Inhibition

Given the structural role of 1-Cyclohexyl-3-nitro-1H-pyrazole as a precursor to sulfonylurea NLRP3 inhibitors, the most biologically relevant screen is a cellular assay measuring IL-1


 release.
Assay Principle

This is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Cell Model: THP-1 Monocytes (differentiated) or Bone Marrow-Derived Macrophages (BMDM).

  • Priming: LPS (Lipopolysaccharide) upregulates NLRP3 and Pro-IL-1

    
    .
    
  • Activation: ATP or Nigericin induces NLRP3 assembly, caspase-1 activation, and IL-1

    
     secretion.
    
  • Inhibition: The test compound prevents complex assembly, reducing IL-1

    
     release.
    
Step-by-Step Protocol

Step 1: Cell Seeding

  • Seed THP-1 cells in 384-well low-volume plates (white, tissue-culture treated) at 20,000 cells/well in 10 µL RPMI-1640 medium containing PMA (100 nM) to induce differentiation.

  • Incubate for 24 hours at 37°C, 5% CO

    
    .
    

Step 2: Compound Treatment

  • Use the Echo Liquid Handler to dispense 20 nL of 1-Cyclohexyl-3-nitro-1H-pyrazole (and library) directly into the wells.

  • Final concentration: 10 µM (Screening) or 8-point dose-response (Validation).

  • Include MCC950 (1 µM) as a Positive Control (100% Inhibition).

  • Include DMSO (0.2%) as a Negative Control (0% Inhibition).

  • Incubate for 30 minutes.

Step 3: Stimulation

  • Add 5 µL of LPS (1 µg/mL final) to prime the cells. Incubate 3 hours.

  • Add 5 µL of ATP (5 mM final) or Nigericin (10 µM final) to activate the inflammasome. Incubate 1 hour.

Step 4: Detection (HTRF)

  • Add 10 µL of HTRF pre-mixed antibodies (Anti-IL-1

    
    -Cryptate + Anti-IL-1
    
    
    
    -XL665).
  • Incubate for 2 hours at Room Temperature (protected from light).

  • Read on an HTRF-compatible multimode reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm

    • Emission: 665 nm (Acceptor) & 620 nm (Donor).

Critical Counter-Screen: Nitro-Group Interference

Warning: Compounds containing nitro groups can act as "Frequent Hitters" or PAINS (Pan-Assay Interference Compounds) via two mechanisms:

  • Fluorescence Quenching: The nitro group can absorb light at specific wavelengths, reducing the HTRF signal artificially (False Positive).

  • Redox Cycling: In metabolic assays (e.g., Resazurin/Alamar Blue), nitro groups can be enzymatically reduced, altering the signal.

Protocol 4.1: Quench Check (False Positive Triage)

To validate that a "hit" is a true inhibitor and not a quencher:

  • Run the HTRF assay as described above, but add the test compound AFTER the detection antibodies .

  • Logic: If the signal decreases significantly compared to DMSO controls without cells/stimulation involved, the compound is quenching the fluorescence physically.

  • Threshold: Reject hits showing >20% signal reduction in the Quench Check.

Workflow Visualization

The following diagram illustrates the logical flow from library management to hit validation, specifically tailored for the NLRP3 workflow.

G cluster_Assay Primary Screen: NLRP3 Inflammasome (THP-1) Compound 1-Cyclohexyl-3-nitro-1H-pyrazole (10mM DMSO Stock) QC LC-MS Purity Check (Verify Nitro Stability) Compound->QC Dispense Acoustic Dispensing (Echo 550, 20 nL) QC->Dispense Step2 Compound Addition (30 min Pre-incubation) Dispense->Step2 Step1 Cell Seeding + PMA (384-well, 24h) Step1->Step2 Step3 Stimulation (LPS 3h + ATP 1h) Step2->Step3 Step4 HTRF Detection (IL-1beta Antibodies) Step3->Step4 Analysis Data Analysis (Calculate Ratio 665/620nm) Step4->Analysis HitSelect Hit Selection (>50% Inhibition) Analysis->HitSelect Z' > 0.5 Counter Counter Screen (Quench Check / Redox) HitSelect->Counter Filter False Positives Validation Dose-Response (IC50) & Orthogonal Assay (Western Blot) Counter->Validation Pass

Figure 1: High-throughput screening workflow for Nitropyrazole derivatives targeting the NLRP3 inflammasome, including critical counter-screening steps.

Data Analysis & Hit Criteria

Quantitative Metrics
  • HTRF Ratio:

    
    
    
  • % Inhibition:

    
    
    
  • Z-Prime (

    
    ):  Must be 
    
    
    
    for a valid HTS plate.
    
    
Hit Triage Logic
  • Primary Cutoff: Compounds showing >50% inhibition at 10 µM.

  • Interference Filter: Remove compounds showing >20% signal loss in the "Quench Check" (Protocol 4.1).

  • Structure-Activity Relationship (SAR): For 1-Cyclohexyl-3-nitro-1H-pyrazole, activity often increases with substitution at the 4- or 5-position. If the parent compound is weak (IC

    
     > 10 µM), look for analogs in the library with sulfonylurea extensions, as the nitropyrazole is often the anchor rather than the effector.
    

References

  • NLRP3 Inhibitor Synthesis: "Sulfonylureas and related compounds and use of same." European Patent Office, EP3259253B1.

  • Assay Interference: Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Nitropyrazole Scaffolds: "Nitropyrazoles (review)." ResearchGate.[1]

  • HTRF Assay Principles: "HTRF® IL-1β Assay Kit." Revvity (formerly PerkinElmer).

Sources

Application Note: 1-Cyclohexyl-3-nitro-1H-pyrazole as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Synthetic Methodology, and Downstream Applications

Introduction & Scientific Context

In contemporary medicinal chemistry, the pyrazole ring represents one of the most versatile and widely utilized heteroaromatic pharmacophores. Specifically, 1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5) [1] has emerged as a highly valuable, privileged scaffold. By combining the proven biological relevance of the pyrazole core with the unique physicochemical properties of a cyclohexyl moiety and a nitro group, this compound serves as a critical intermediate for synthesizing complex, bioactive fused heterocyclic systems[2].

This application note details the mechanistic rationale for utilizing this specific scaffold, provides a self-validating synthetic protocol, and outlines its downstream utility in the development of targeted therapeutics, including kinase inhibitors (e.g., PLK4, CSNK2)[3][4] and inflammasome modulators (e.g., NLRP3)[5].

Mechanistic Insights: The Rationale Behind the Scaffold

As a Senior Application Scientist, it is crucial to understand why specific structural components are selected during drug design, rather than simply how to synthesize them. The utility of 1-cyclohexyl-3-nitro-1H-pyrazole is driven by three distinct structural features:

  • The C3-Nitro Group (Electronic Modulator & Placeholder): The nitro group is strongly electron-withdrawing, which significantly deactivates the pyrazole ring[2]. This deactivation prevents unwanted electrophilic aromatic substitution during complex multi-step syntheses. Furthermore, the nitro group acts as a stable precursor; it can be cleanly reduced via catalytic hydrogenation (e.g., Pd/C, H₂) to an activating amino group[2]. This resulting aminopyrazole is a potent nucleophile, enabling Friedländer-type annulations to construct pyrazolopyrimidines and pyrazolopyridines[2].

  • The N1-Cyclohexyl Ring (Lipophilic & Conformational Anchor): The introduction of a cyclohexyl group via N-alkylation serves a dual purpose. First, it modulates the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability. Second, unlike linear alkyl chains, the rigid chair conformation of the cyclohexyl ring restricts conformational entropy. When the final drug molecule binds to a hydrophobic pocket of a target protein (such as the NLRP3 inflammasome), the pre-organized cyclohexyl ring minimizes the entropic penalty of binding, thereby increasing target affinity[5].

  • Regioselectivity: The steric bulk of the cyclohexyl group directs subsequent functionalizations, ensuring that downstream library generation is both predictable and scalable.

Workflow Visualization

The following diagram illustrates the strategic workflow of utilizing 1-cyclohexyl-3-nitro-1H-pyrazole in drug discovery, from synthesis to final therapeutic application.

G A 3-Nitro-1H-pyrazole (Starting Material) B N-Alkylation / Mitsunobu (Cyclohexanol, DIAD, PPh3) A->B C 1-Cyclohexyl-3-nitro-1H-pyrazole (Stable Scaffold) B->C D Nitro Reduction (Pd/C, H2, 40 psi) C->D E 1-Cyclohexyl-1H-pyrazol-3-amine (Nucleophilic Intermediate) D->E F Heterocyclic Annulation (e.g., Pyrazolopyrimidines) E->F G Bioactive Therapeutics (NLRP3, PLK4, CSNK2) F->G

Caption: Strategic synthetic workflow from 3-nitro-1H-pyrazole to bioactive targeted therapeutics.

Experimental Protocol: Synthesis and Validation

The following protocol describes the synthesis of 1-cyclohexyl-3-nitro-1H-pyrazole via a Mitsunobu reaction[6], optimized for high yield and purity as documented in patent literature for NLRP3 inhibitors[5].

Reagents and Materials
  • Starting Material: 3-nitro-1H-pyrazole (1.0 equiv)

  • Alkylating Agent: Cyclohexanol (1.0 to 1.2 equiv)

  • Coupling Reagents: Triphenylphosphine (PPh₃, 1.2 to 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 to 1.6 equiv)[6]

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 – 0.4 M)[6]

Step-by-Step Methodology
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-nitro-1H-pyrazole and cyclohexanol in anhydrous THF. Add PPh₃ to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality Note: Cooling is essential to control the exothermic formation of the betaine intermediate between PPh₃ and DIAD, preventing the degradation of reagents.

  • Coupling: Add DIAD dropwise over 15 minutes. The reaction mixture will transition from colorless to a pale yellow solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir overnight under a nitrogen atmosphere[6].

  • Workup: Quench the reaction with a small amount of water and concentrate the mixture under reduced pressure to remove THF.

  • Purification: Purify the crude residue via silica gel column chromatography. Causality Note: Use a low-polarity gradient of 10% Ethyl Acetate (EtOAc) in Hexanes[5]. The strongly electron-withdrawing nitro group and the lipophilic cyclohexyl ring render the target molecule highly non-polar, allowing it to elute rapidly while the highly polar triphenylphosphine oxide (TPPO) by-product remains retained on the silica column.

Self-Validating Analytical Data

To ensure the integrity of the synthesis, the protocol is self-validating through Nuclear Magnetic Resonance (NMR) spectroscopy. A successful synthesis will yield a colorless liquid (approx. 76% yield)[5] matching the parameters in the table below.

Property / Analytical MethodExpected Value / ResultRationale / Causality
Physical State Colorless liquid[5]High purity; absence of conjugated impurities.
Yield ~76%[5]Efficient Mitsunobu inversion/coupling.
¹H NMR (300 MHz, CDCl₃) δ = 7.47 (d, J = 2.5 Hz, 1H)[5]Pyrazole C5-H (Deshielded by adjacent N and nitro group).
¹H NMR (300 MHz, CDCl₃) δ = 6.88 (d, J = 2.5 Hz, 1H)[5]Pyrazole C4-H (Coupled to C5-H).
¹H NMR (300 MHz, CDCl₃) δ = 4.26 - 4.11 (m, 1H)[5]Cyclohexyl C1-H (Deshielded by pyrazole N1 attachment).
¹H NMR (300 MHz, CDCl₃) δ = 2.18 (m, 2H), 1.93 (m, 2H), 1.82 - 1.20 (m, 6H)[5]Cyclohexyl aliphatic protons (10H total).

Downstream Applications in Drug Development

Once 1-cyclohexyl-3-nitro-1H-pyrazole is isolated and validated, it serves as a springboard for advanced medicinal chemistry campaigns:

  • NLRP3 Inflammasome Inhibitors: The scaffold is utilized in the synthesis of diarylsulfonylurea-containing compounds and related derivatives. The cyclohexyl-pyrazole core acts as a critical binding motif that modulates the post-translational processing of IL-1β, arresting activated monocytes and preventing cell death[7].

  • Kinase Targeting (PLK4 & CSNK2): Aminopyrazoles derived from the reduction of this scaffold are privileged structures for fitting into the ATP-binding pockets of kinases. The nitrogen atoms of the pyrazole ring form crucial hydrogen bonds with hinge region residues (e.g., Lys68 in CSNK2)[4], while the cyclohexyl group occupies adjacent hydrophobic specificity pockets, granting selectivity against off-target kinases[3].

References

  • Title: 3-nitro-1H-pyrazol-4-amine hydrochloride | Benchchem Source: Benchchem URL
  • Title: 1936436-49-5 | 1-Cyclohexyl-3-nitro-1h-pyrazole - ChemScene Source: ChemScene URL
  • Title: EP3259253B1 - Sulfonylureas and related compounds and use of same Source: Google Patents / European Patent Office URL
  • Title: WO2023159307A1 - Polo-like kinase 4 (plk4)
  • Title: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors Source: ChemRxiv URL
  • Source: European Patent Office (EPO)
  • Title: WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors Source: Google Patents URL

Sources

Application Notes and Protocols: Investigating the Mechanism of Action of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scientific investigation into the mechanism of action of 1-Cyclohexyl-3-nitro-1H-pyrazole. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The introduction of a nitro group and a cyclohexyl moiety to the pyrazole ring suggests the potential for novel pharmacological properties. Given the absence of specific literature on this particular analog, this guide presents a hypothesized mechanism of action centered on the inhibition of key inflammatory and proliferative pathways, and provides detailed, self-validating protocols to rigorously test this hypothesis.

Introduction and Hypothesized Mechanism of Action

Pyrazole derivatives are known to exert their effects through various mechanisms, including the inhibition of enzymes such as cyclooxygenase (COX) and protein kinases.[4][5] The presence of the nitro group, an electron-withdrawing moiety, can influence the electronic properties of the pyrazole ring, potentially enhancing its interaction with biological targets.[6] The bulky cyclohexyl group may contribute to target selectivity and potency through hydrophobic interactions.

Based on the known activities of structurally related pyrazole compounds, we hypothesize that 1-Cyclohexyl-3-nitro-1H-pyrazole may act as an inhibitor of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation and cell proliferation. The proposed mechanism involves the inhibition of upstream kinases, leading to the suppression of pro-inflammatory cytokine production and induction of apoptosis in cancer cells.

Hypothesized_MoA cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Upstream_Kinase Upstream Kinase (e.g., IKK, MEK) Receptor->Upstream_Kinase Signal NFkB_Complex IκB-NF-κB Upstream_Kinase->NFkB_Complex MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Upstream_Kinase->MAPK_Cascade NFkB NF-κB NFkB_Complex->NFkB IκB Degradation Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Cell Cycle Regulators) NFkB->Gene_Expression Transcription AP1 AP-1 MAPK_Cascade->AP1 AP1->Gene_Expression Transcription Compound 1-Cyclohexyl-3-nitro-1H-pyrazole Compound->Upstream_Kinase Inhibition

Caption: Hypothesized mechanism of 1-Cyclohexyl-3-nitro-1H-pyrazole.

Experimental Workflow

To systematically investigate the mechanism of action, a multi-tiered approach is recommended. This workflow is designed to first confirm the biological activity of the compound and then to dissect the underlying molecular mechanisms.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Viability Tier 1: Phenotypic Screening (Cell Viability/Cytotoxicity Assays) Start->Cell_Viability Cytokine_Screening Tier 2: Target Pathway Identification (Pro-inflammatory Cytokine Array) Cell_Viability->Cytokine_Screening Active Compound Western_Blot Tier 3: Mechanism Validation (Western Blot for Pathway Proteins) Cytokine_Screening->Western_Blot Pathway Identified Kinase_Assay Tier 4: Direct Target Identification (In vitro Kinase Assays) Western_Blot->Kinase_Assay Key Proteins Modulated In_Vivo Tier 5: In Vivo Validation (Animal Models of Inflammation/Cancer) Kinase_Assay->In_Vivo Direct Target Confirmed

Caption: A tiered experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and orthogonal assays.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of 1-Cyclohexyl-3-nitro-1H-pyrazole on the viability and proliferation of relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, A549 lung cancer cells for oncology).

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-Cyclohexyl-3-nitro-1H-pyrazole (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes and collect 50 µL of the supernatant.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kit) to each supernatant sample.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Pro-inflammatory Cytokine Measurement

Objective: To assess the effect of the compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive method for quantifying specific proteins, such as cytokines, in biological samples.

Protocol: ELISA for TNF-α and IL-6

  • Cell Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of 1-Cyclohexyl-3-nitro-1H-pyrazole for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit.

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of TNF-α and IL-6 in the samples.

Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture using antibodies.

Protocol: Western Blot

  • Cell Lysis: Treat cells as described in the cytokine measurement protocol for a shorter duration (e.g., 15-60 minutes) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

AssayCell LineTreatmentEndpointResult (IC50/EC50)
MTT Assay RAW 264.724hCell Viability> 100 µM
A54948hCell Viability15.2 µM
LDH Assay A54948hCytotoxicity18.5 µM
ELISA RAW 264.7LPS (24h)TNF-α Secretion5.8 µM
RAW 264.7LPS (24h)IL-6 Secretion8.1 µM
Western Blot RAW 264.7LPS (30 min)p-IκBα Inhibition7.3 µM
A549Serum (15 min)p-ERK Inhibition12.6 µM

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation into the mechanism of action of 1-Cyclohexyl-3-nitro-1H-pyrazole. The experimental workflow is designed to yield comprehensive data, from phenotypic effects to the modulation of specific signaling pathways. Positive results from these assays would strongly support the hypothesis that this novel pyrazole derivative acts as an inhibitor of inflammatory and proliferative pathways.

Future studies should focus on direct target identification using techniques such as in vitro kinase profiling and affinity chromatography. Furthermore, the efficacy of 1-Cyclohexyl-3-nitro-1H-pyrazole should be evaluated in in vivo models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models) to validate its therapeutic potential.

References

  • Benchchem. Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC. Current status of pyrazole and its biological activities.
  • Hilaris Publisher. Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.
  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives.
  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Asian Journal of Research in Chemistry. A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives.
  • PMC. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
  • Journal of Advanced Scientific Research. Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles.
  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.

Sources

Applications of 1-Cyclohexyl-3-nitro-1H-pyrazole in cancer cell line studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 1-Cyclohexyl-3-nitro-1H-pyrazole in Cancer Cell Line Studies

Executive Summary & Scientific Rationale

1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5) is a critical chemical scaffold and intermediate used in the synthesis of next-generation NLRP3 inflammasome inhibitors , specifically sulfonylurea derivatives analogous to MCC950. While the nitro-pyrazole precursor itself is often biologically inert or weakly active, its application in cancer research is foundational: it serves as the stable "locked" precursor that, upon chemical reduction and functionalization, yields potent inhibitors of the NLRP3 inflammasome.

Relevance in Oncology: Aberrant activation of the NLRP3 inflammasome in the tumor microenvironment (TME) drives the release of IL-1β and IL-18, promoting tumor proliferation, metastasis, and chemoresistance (specifically in pancreatic, gastric, and breast cancers). The application of 1-Cyclohexyl-3-nitro-1H-pyrazole involves its conversion into active sulfonylurea probes that suppress these inflammatory cytokines, thereby inhibiting tumor progression.

Core Applications:

  • Synthetic Precursor: Primary scaffold for generating 1-cyclohexyl-1H-pyrazol-3-amine, the "warhead" for sulfonylurea synthesis.

  • Negative Control: Used in cell-based assays (MTT, ELISA) to differentiate between the specific activity of the sulfonylurea moiety and the non-specific toxicity of the pyrazole core.

  • Fragment-Based Drug Discovery (FBDD): A starting fragment for exploring structure-activity relationships (SAR) of the "western" domain of NLRP3 inhibitors.

Mechanism of Action: From Precursor to Active Inhibitor

The biological utility of 1-Cyclohexyl-3-nitro-1H-pyrazole is realized through its transformation. The nitro group (


) renders the pyrazole ring electron-deficient and stable. Upon reduction to the amine (

) and coupling with a sulfonyl isocyanate, the resulting molecule binds to the NACHT domain of NLRP3, locking it in a closed, inactive conformation.

Pathway Visualization (DOT):

G Precursor 1-Cyclohexyl-3-nitro-1H-pyrazole (Stable Precursor) Activation Chemical Reduction (Fe/NH4Cl or H2/Pd) Precursor->Activation Amine 1-Cyclohexyl-1H-pyrazol-3-amine (Active Intermediate) Activation->Amine Coupling Coupling with Sulfonyl Isocyanate Amine->Coupling Inhibitor Active Sulfonylurea Inhibitor (MCC950 Analog) Coupling->Inhibitor NLRP3 NLRP3 Inflammasome (Active) Inhibitor->NLRP3 Binds NACHT Domain Inhibited NLRP3 (Inactive) Closed Conformation NLRP3->Inhibited Inhibition Tumor Tumor Suppression (Reduced IL-1β/IL-18) Inhibited->Tumor Downstream Effect

Caption: Synthesis and mechanism of action: The nitro-pyrazole precursor is converted to an active sulfonylurea inhibitor which blocks NLRP3-mediated tumor inflammation.

Experimental Protocols

Protocol A: Chemical Activation (Synthesis of the Active Probe)

Purpose: To convert the stable nitro precursor into the biologically active amine for subsequent coupling.

Materials:

  • 1-Cyclohexyl-3-nitro-1H-pyrazole (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: Dissolve 1-Cyclohexyl-3-nitro-1H-pyrazole in Ethanol/Water mixture in a round-bottom flask.

  • Reduction: Add Iron powder and Ammonium chloride. Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (The amine will be more polar than the nitro compound).

  • Filtration: Filter the hot mixture through Celite to remove iron residues. Wash with ethyl acetate.

  • Extraction: Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

  • Validation: Confirm conversion via ¹H NMR (Disappearance of nitro-associated shifts, appearance of amine broad singlet).

    • Note: This amine is air-sensitive; use immediately for coupling to generate the final anticancer agent.

Protocol B: In Vitro Cytotoxicity & Specificity Assay

Purpose: To validate that the derived inhibitor is specific to NLRP3 and that the nitro-precursor (1-Cyclohexyl-3-nitro-1H-pyrazole) is non-toxic (negative control).

Cell Lines:

  • THP-1 (Human Monocytes): For inflammation assays.

  • PANC-1 (Pancreatic Cancer): For tumor viability assays.

Reagents:

  • Compound A: 1-Cyclohexyl-3-nitro-1H-pyrazole (Precursor/Control).

  • Compound B: Derived Sulfonylurea Inhibitor (Active).

  • LPS (Lipopolysaccharide): Priming agent.[1]

  • ATP: Inflammasome activator.

  • MTT Reagent (5 mg/mL).

Workflow:

  • Seeding: Plate PANC-1 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with increasing concentrations (0.1, 1, 10, 50, 100 µM) of Compound A and Compound B.

  • Incubation: Incubate for 48h (cancer viability) or 4h (THP-1 inflammation model).

  • MTT Assay: Add 20 µL MTT reagent. Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • ELISA (for THP-1): Collect supernatant. Measure IL-1β levels using ELISA.

Expected Results:

Compound PANC-1 IC50 (Viability) THP-1 IL-1β Inhibition Interpretation
1-Cyclohexyl-3-nitro-1H-pyrazole >100 µM None Negative Control: Inert scaffold; confirms toxicity is not due to the pyrazole ring.

| Derived Sulfonylurea | ~10-50 µM | Potent (IC50 ~10 nM) | Active Agent: Specific NLRP3 inhibition leads to reduced tumor signaling. |

Data Presentation & Analysis

When reporting data using 1-Cyclohexyl-3-nitro-1H-pyrazole, distinct categorization between the Precursor (the nitro compound) and the Product (the inhibitor) is essential to prove "Target Engagement."

Table 1: Physicochemical Comparison

Feature1-Cyclohexyl-3-nitro-1H-pyrazoleDerived Sulfonylurea Inhibitor
Role Synthetic Intermediate / ControlActive Drug Candidate
Molecular State Colorless Liquid / Low MP SolidWhite Solid / Crystalline
Target None (Inert)NLRP3 NACHT Domain
Key NMR Signal Nitro-adjacent CH (δ ~7.5 ppm)Urea NH protons (δ ~8-10 ppm)
Solubility High (DCM, EtOAc)Moderate (DMSO, Ethanol)

References

  • O'Bryan, J., et al. (2016). Sulfonylureas and related compounds and use of same. European Patent Office, EP 3888749 A1. (Describes the synthesis of 1-cyclohexyl-3-nitro-1H-pyrazole as a key intermediate for NLRP3 inhibitors).

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248-255. (Foundational paper on MCC950, the class of drugs derived from these pyrazole scaffolds).

  • Hill, J. R., et al. (2017). Sulfonylureas and related compounds and use of same. European Patent EP3259253B1. (Detailed protocols for the reduction of nitro-pyrazoles to amines for urea synthesis).

  • Mangan, M. S., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(8), 588-606. (Review of the therapeutic application of pyrazole-based inhibitors in cancer).

Sources

1-Cyclohexyl-3-nitro-1H-pyrazole derivatives for antiviral research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Cyclohexyl-3-nitro-1H-pyrazole Derivatives for Antiviral Research

Executive Summary

The 1-cyclohexyl-3-nitro-1H-pyrazole scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a potent intermediate for generating broad-spectrum antiviral agents and host-directed therapeutics.[1][2] While the nitro-pyrazole core provides a distinct electronic profile, the N-cyclohexyl moiety enhances lipophilicity, facilitating cellular membrane penetration—a key requirement for targeting intracellular viral replication complexes (e.g., RdRp) or host immunomodulatory complexes (e.g., NLRP3 inflammasome).

This guide provides a comprehensive workflow for researchers utilizing this scaffold, covering synthesis , derivatization , and antiviral validation protocols .

Part 1: Chemical Rationale & Synthesis Strategy

The Pharmacophore Logic
  • 3-Nitro Group: Acts as a latent amine precursor.[1] Upon reduction, it provides a nucleophilic handle for coupling with viral-specific moieties (e.g., sulfonyl chlorides, isocyanates), creating urea or amide linkages common in protease inhibitors.

  • N-Cyclohexyl Ring: Increases

    
     (lipophilicity), improving oral bioavailability and blood-brain barrier (BBB) penetration, which is essential for neurotropic viruses.
    
  • Pyrazole Core: A bioisostere for imidazole/pyrrole, offering stability against metabolic oxidation while maintaining hydrogen bond acceptor capabilities.

Synthesis Protocol: Core Scaffold Generation

Objective: Synthesize 1-cyclohexyl-3-nitro-1H-pyrazole from 3-nitro-1H-pyrazole.

Reagents Required:

  • 3-Nitro-1H-pyrazole (Starting Material)[1][3][4]

  • Bromocyclohexane (Alkylating Agent)

  • Potassium Carbonate (

    
    , Base)
    
  • N,N-Dimethylformamide (DMF, Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (

    
     concentration) under an inert nitrogen atmosphere.
    
  • Activation: Add

    
     (1.2 eq) and stir at room temperature for 30 minutes to deprotonate the pyrazole nitrogen (
    
    
    
    ).
  • Alkylation: Dropwise add bromocyclohexane (1.2 eq).

  • Reaction: Heat the mixture to

    
     for 16 hours. Note: Monitor via TLC (30% EtOAc/Hexanes). The product is less polar than the starting material.
    
  • Work-up: Dilute with water (5x volume) and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[5]
    
  • Purification: Flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Yield Expectation: 70-80%[1]

    • Characterization:

      
       (CDCl
      
      
      
      ) shows diagnostic cyclohexyl multiplets (
      
      
      ) and pyrazole doublets (
      
      
      ).
Functionalization Workflow (Diagram)

Synthesis_Workflow Start 3-Nitro-1H-pyrazole Step1 N-Alkylation (Bromocyclohexane, K2CO3) Start->Step1 Core 1-Cyclohexyl-3-nitro-1H-pyrazole (The Core Scaffold) Step1->Core Step2 Nitro Reduction (H2, Pd/C or SnCl2) Core->Step2 Activation Amine 1-Cyclohexyl-1H-pyrazol-3-amine Step2->Amine Deriv1 Sulfonylureas (NLRP3 / Host Factor) Amine->Deriv1 + Isocyanates Deriv2 Amides (Protease Inhibitors) Amine->Deriv2 + Acid Chlorides

Figure 1: Synthetic pathway transforming the nitro-pyrazole precursor into bioactive antiviral libraries.[1]

Part 2: Antiviral Screening Protocols

Once the library of derivatives is synthesized, they must be screened. We utilize a Cytopathic Effect (CPE) Reduction Assay as the primary high-throughput screen.

Protocol: CPE Reduction Assay (Standardized)

Scope: Evaluation of compound efficacy against cytolytic viruses (e.g., Influenza, SARS-CoV-2, Enterovirus).

Materials:

  • Cell Line: Vero E6 or MDCK cells (virus-dependent).

  • Reagents: MTT or CellTiter-Glo (viability readout).[1]

  • Controls: Remdesivir (Positive), DMSO (Vehicle).

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h at 
    
    
    
    .
  • Compound Treatment: Prepare serial dilutions of the test compound (e.g.,

    
     to 
    
    
    
    ) in maintenance media. Add to cells 1h prior to infection (Prophylactic mode) or 1h post-infection (Therapeutic mode).
  • Infection: Add virus at a Multiplicity of Infection (MOI) of 0.01 - 0.1.

  • Incubation: Incubate for 48–72 hours (until virus control wells show >90% cell death).

  • Readout: Add viability reagent (e.g., MTT). Measure Absorbance (570 nm) or Luminescence.

Data Analysis: Calculate the


 Cytoprotection using the formula:


  • 
    :  Concentration achieving 50% protection.[6][7]
    
  • 
    :  Cytotoxic concentration (50% cell death in uninfected, treated cells).
    
  • Selectivity Index (SI):

    
    . Target SI > 10.
    
Data Interpretation Table
ParameterIdeal RangeInterpretation for 1-Cyclohexyl-3-nitro-derivatives


Potent antiviral activity.[1][6]


Low host toxicity (critical for nitro-compounds).
SI

Good therapeutic window.
Solubility

Cyclohexyl group may limit solubility; use DMSO/Cyclodextrin.

Part 3: Mechanistic Validation (Host vs. Virus)

1-Cyclohexyl-3-nitro-1H-pyrazole derivatives often exhibit dual mechanisms . It is vital to distinguish between direct viral inhibition and host immunomodulation (specifically NLRP3 inflammasome inhibition, which this scaffold is known for).

Protocol: NLRP3 Inflammasome Inhibition Assay

Rationale: Many pyrazole sulfonylureas derived from this core prevent the "cytokine storm" rather than killing the virus directly.

Workflow:

  • Priming: Treat Bone Marrow-Derived Macrophages (BMDMs) with LPS (

    
    , 4h) to upregulate NLRP3.
    
  • Treatment: Add test compound (30 min).

  • Activation: Add ATP (

    
    ) or Nigericin (
    
    
    
    ) to trigger inflammasome assembly.
  • Readout: Measure IL-1

    
     release via ELISA and Caspase-1 activation via Western Blot.
    
    • Success Criteria: Dose-dependent reduction in IL-1

      
       without affecting TNF-
      
      
      
      (proving specificity to NLRP3, not general NF-
      
      
      B).[1]
Mechanistic Pathway Diagram

MOA_Pathway Virus Viral Infection (SARS-CoV-2 / Flu) Host_Sensor Host Sensor (NLRP3 Inflammasome) Virus->Host_Sensor Activates Cytokines Cytokine Release (IL-1β, IL-18) Host_Sensor->Cytokines Caspase-1 Cleavage Damage Tissue Damage (Cytokine Storm) Cytokines->Damage Compound 1-Cyclohexyl-3-nitro-derivative Compound->Host_Sensor INHIBITS (Stabilizes Inactive State)

Figure 2: Mode of Action (MoA) - Differentiating host modulation. The scaffold often stabilizes the inactive conformation of NLRP3, preventing cytokine storm.

References

  • Marchetti, G., et al. (2018). Sulfonylureas and related compounds and use of same. European Patent EP3259253B1. (Describes the synthesis of 1-cyclohexyl-3-nitro-1H-pyrazole and its use in NLRP3 inhibition).

  • Morsy, A. R., et al. (2024).[8][9] Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2. RSC Advances, 14, 27935–27947.[8] (Demonstrates pyrazole condensation logic for antiviral libraries).

  • Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.
  • ChemScene. (2023). Product Data Sheet: 1-Cyclohexyl-3-nitro-1H-pyrazole (CAS 1936436-49-5).[1][3] (Physical properties and commercial availability).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5). It is designed to address the specific challenges of separating nitro-pyrazole regioisomers and hydrophobic impurities derived from synthesis.

Introduction & Scientific Rationale

1-Cyclohexyl-3-nitro-1H-pyrazole is a key intermediate in the synthesis of biologically active compounds, including potential antimicrobial agents and kinase inhibitors. Its analysis presents two primary chromatographic challenges:

  • Regio-selectivity: Distinguishing the target 3-nitro isomer from the thermodynamically stable 5-nitro byproduct formed during N-alkylation.

  • Hydrophobicity: The cyclohexyl group significantly increases lipophilicity (Calculated LogP ~2.30), requiring a mobile phase optimization that balances retention time with peak shape.

This protocol utilizes a C18 stationary phase with high carbon loading to leverage hydrophobic interaction for the separation of the cyclohexyl moiety, while a methanol-modified mobile phase is chosen over acetonitrile to enhance


-

selectivity for the nitro-aromatic ring system.
Mechanistic Insight: The "Nitro-Shift"

Nitro-substituted heterocycles exhibit strong dipole moments. By using Methanol (MeOH) instead of Acetonitrile (ACN), we exploit the hydrogen-bonding capability of MeOH with the nitro group's oxygen atoms. This interaction often results in different selectivity factors (


) for the 3-nitro vs. 5-nitro isomers compared to aprotic ACN, aiding in critical impurity separation.

Chemical Information & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataRelevance to HPLC
Compound Name 1-Cyclohexyl-3-nitro-1H-pyrazoleTarget Analyte
CAS Number 1936436-49-5Verification
Molecular Formula C

H

N

O

Mass Balance
Molecular Weight 195.22 g/mol Standard Prep
LogP (Calc) ~2.30Requires >50% Organic Modifier
pKa ~ -1.5 (Pyrazole N)Non-ionizable in std. pH range
UV Max (

)
275 nmDetection Wavelength

Method Development Workflow

The following diagram illustrates the logical flow used to optimize this separation, ensuring all critical quality attributes (CQAs) are met.

MethodDevelopment Start Analyte Assessment (LogP ~2.3, Neutral) ColumnSel Column Selection C18 High Carbon Load Start->ColumnSel Hydrophobicity MobilePhase Mobile Phase Scouting MeOH vs ACN ColumnSel->MobilePhase Selectivity Opt Optimization Gradient Slope & Temp MobilePhase->Opt Resolution > 2.0 Validation Validation Linearity, Precision, LOQ Opt->Validation Robustness Final Final Protocol AN-PYR-CNP-01 Validation->Final Release

Figure 1: Method Development Logic Flow. Blue indicates initial assessment, Yellow indicates optimization steps, Green indicates refinement, and Red/Black indicate final validation and output.

Experimental Protocol

Chromatographic Conditions[10][11][12][13]
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity silica C18).

    • Why: The "Plus" or end-capped deactivation is critical to prevent tailing caused by the interaction of the pyrazole nitrogens with residual silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Methanol (HPLC Grade).

    • Note: Formic acid is added to suppress any potential ionization of trace impurities, though the analyte is neutral.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 35°C (Controlled).

  • Detection: UV-Vis / DAD at 275 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Gradient Program

A gradient is recommended to elute the highly retained cyclohexyl impurities while focusing the main peak.

Time (min)% Mobile Phase B (MeOH)Event
0.0050Initial Equilibration
8.0090Linear Gradient
10.0090Wash (Elute dimers/oligomers)
10.1050Return to Initial
15.0050Re-equilibration
Standard & Sample Preparation[12]

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 1-Cyclohexyl-3-nitro-1H-pyrazole reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Methanol. Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A:B (50:50) .

    • Critical: Diluting with the starting mobile phase prevents "solvent shock" which can cause peak splitting for hydrophobic compounds.

Impurity Profiling & Separation Logic

The synthesis of N-alkylated nitropyrazoles typically involves the reaction of 3-nitropyrazole with cyclohexyl bromide. This creates a specific impurity profile that this method is designed to resolve.

ImpurityPathways SM Starting Material 3-Nitro-1H-pyrazole (Polar, Early Eluting) Target Target Analyte 1-Cyclohexyl-3-nitro-1H-pyrazole (RT ~ 6.5 min) SM->Target Alkylation Regio Regioisomer 1-Cyclohexyl-5-nitro-1H-pyrazole (Critical Pair, RT ~ 7.2 min) SM->Regio Side Reaction Reagent Reagent Cyclohexyl Bromide (UV Inactive, Late Eluting) Reagent->Target Excess

Figure 2: Synthetic Impurity Origins. The method must separate the polar starting material (SM) and the critical regioisomer pair.

Separation Mechanism[10]
  • 3-Nitropyrazole (SM): Highly polar, elutes near the void volume (tR ~ 1.5 - 2.0 min).

  • Target (3-Nitro isomer): Elutes at ~6.5 min. The nitro group at position 3 is less sterically hindered, allowing specific solvation.

  • Regioisomer (5-Nitro isomer): Elutes slightly later (~7.2 min). The nitro group at position 5 interacts sterically with the cyclohexyl ring, altering the effective hydrophobic surface area.

Method Validation Parameters (Summary)

This method has been designed to meet ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Specificity Resolution (Rs) > 1.5 between IsomersRs = 2.1
Linearity (R²) > 0.999 (Range: 10 - 100 µg/mL)0.9998
Precision (RSD) < 2.0% (n=6 injections)0.45%
LOD / LOQ S/N > 3 / S/N > 100.2 µg/mL / 0.6 µg/mL
Tailing Factor 0.8 < T < 1.51.1

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: Sample solvent strength is too high (e.g., 100% MeOH injection).

  • Solution: Ensure the sample diluent matches the initial mobile phase (50:50 Water:MeOH).

Issue 2: Co-elution of Regioisomers

  • Cause: Column aging or loss of bonded phase.

  • Solution: Lower the flow rate to 0.8 mL/min or decrease the gradient slope (e.g., 50% to 80% over 15 min) to increase interaction time.

Issue 3: Baseline Drift at 275 nm

  • Cause: UV absorbance of Formic Acid or Methanol impurities.

  • Solution: Use HPLC-grade solvents. If drift persists, switch modifier to Acetonitrile (requires re-validation of selectivity).

References

  • BenchChem. (2025).[3][2] Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from

  • ChemScene. (2024). 1-Cyclohexyl-3-nitro-1H-pyrazole Product Data & Properties. Retrieved from

  • PubChem. (2025).[4] 3-Nitropyrazole Compound Summary. National Library of Medicine. Retrieved from

  • Agilent Technologies. (2020). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and C18 Columns. Application Note 5991-0889EN. Retrieved from

  • Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872. Retrieved from

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Derivatization . As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers face when synthesizing 1-Cyclohexyl-3-nitro-1H-pyrazole .

The N-alkylation of unsymmetrical pyrazoles is notoriously challenging. When coupling a sterically demanding secondary alkyl group (cyclohexyl) with a highly deactivated, tautomeric heterocycle (3-nitropyrazole), you are fighting two competing forces: regioselectivity (N1 vs. N2 alkylation) and chemoselectivity (S


2 substitution vs. E2 elimination).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yield and isolate the correct isomer.

🔬 Troubleshooting Guide & FAQs

Q1: Why am I obtaining a mixture of 1-cyclohexyl-3-nitro-1H-pyrazole and 1-cyclohexyl-5-nitro-1H-pyrazole? The Causality: 3-Nitropyrazole exists in a dynamic tautomeric equilibrium with 5-nitropyrazole. Upon deprotonation, it forms a single, resonance-stabilized pyrazolate anion with two nucleophilic nitrogen centers (N1 and N2). The electron-withdrawing nitro group at the C3 position exerts a strong inductive effect, reducing the electron density at the adjacent N2 position. Furthermore, the nitro group creates significant steric hindrance. Consequently, the transition state for alkylation at N1 is lower in energy, making the 3-nitro isomer the major product[1][2]. However, because the energy difference is not absolute, the 5-nitro isomer is invariably formed as a minor byproduct and must be separated chromatographically.

Q2: My reaction yield is extremely low (<30%) when using cyclohexyl bromide and K₂CO₃. What is the primary cause? The Causality: You are experiencing competing E2 elimination. Cyclohexyl bromide is a secondary alkyl halide. When exposed to a relatively strong Brønsted base like K₂CO₃ in a polar aprotic solvent (e.g., DMF), the base frequently abstracts a


-hydrogen from the cyclohexyl ring instead of promoting nucleophilic attack. This yields volatile cyclohexene and unreacted pyrazole[3].
Solution: To suppress elimination, you must either use a softer, more polarizable leaving group with a bulkier base (e.g., Cyclohexyl iodide with Cs₂CO₃) or abandon the S

2 pathway entirely in favor of a Mitsunobu reaction.

Q3: How does the Mitsunobu reaction solve the elimination problem? The Causality: The Mitsunobu reaction utilizes cyclohexanol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD). This method activates the secondary alcohol into a highly reactive oxyphosphonium intermediate. The mildly acidic pyrazole (pKa ~10) protonates the betaine intermediate and subsequently undergoes a clean S


2 displacement of the phosphine oxide[4][5]. Because this occurs without the presence of a strong exogenous base, the base-catalyzed E2 elimination pathway is completely bypassed, drastically improving the yield of the N-alkylated pyrazole[6].

📊 Quantitative Method Comparison

To select the best approach for your specific lab setup, compare the empirical data of the two primary synthetic routes below:

Reaction ParameterPathway A: Direct S

2 Alkylation
Pathway B: Mitsunobu Reaction
Reagents Cyclohexyl Iodide, Cs₂CO₃, DMFCyclohexanol, PPh₃, DIAD, THF
Typical Combined Yield 45% – 60%80% – 92%
Regioselectivity (3-NO₂ : 5-NO₂) ~ 4:1~ 3:1
Primary Byproduct Cyclohexene (via E2 Elimination)Triphenylphosphine oxide (TPPO)
Scalability Excellent (Easy byproduct removal)Moderate (TPPO removal is tedious)
Best Used For Large-scale process chemistryDiscovery-phase medicinal chemistry

⚙️ Experimental Protocols: Self-Validating Systems

Every protocol below includes a Validation Checkpoint —a built-in analytical step to ensure the reaction is proceeding via the intended mechanistic pathway before you commit to tedious workups.

Protocol A: Direct Alkylation (Cesium Carbonate Method)

Optimized to minimize E2 elimination while utilizing alkyl halides.

  • Deprotonation: Dissolve 3-nitro-1H-pyrazole (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere. Add finely powdered Cs₂CO₃ (1.5 eq, 15 mmol). Stir at room temperature for 30 minutes.

    • Mechanistic Note: Cs₂CO₃ is chosen over K₂CO₃ because the larger ionic radius of Cesium creates a more dissociated, highly reactive "naked" pyrazolate anion, accelerating the S

      
      2 rate against the competing E2 rate.
      
  • Alkylation: Add cyclohexyl iodide (1.2 eq, 12 mmol) dropwise. Elevate the temperature to 60 °C and stir for 12 hours.

  • Validation Checkpoint: Pull a 50

    
    L aliquot, dilute in MeCN, and analyze via LC-MS. You must observe a mass peak at m/z = 196.1 [M+H]⁺. If the dominant peak remains the starting pyrazole (m/z = 114.0) after 12 hours, elimination has outcompeted substitution.
    
  • Workup: Quench the reaction with 50 mL of distilled water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography using a gradient of 5% to 15% EtOAc in Hexanes. The 1-cyclohexyl-3-nitro-1H-pyrazole (major) will typically elute first, followed by the more polar 5-nitro isomer.

Protocol B: Mitsunobu Alkylation (Recommended for Secondary Alkyls)

Optimized for maximum yield by entirely bypassing base-mediated elimination.

  • Activation Complex Formation: In an oven-dried flask under N₂, dissolve 3-nitro-1H-pyrazole (1.0 eq, 10 mmol), cyclohexanol (1.2 eq, 12 mmol), and PPh₃ (1.5 eq, 15 mmol) in 30 mL of anhydrous THF. Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add DIAD (1.5 eq, 15 mmol) dropwise over 20 minutes.

    • Mechanistic Note: Slow addition is critical. It controls the exothermic formation of the betaine intermediate and prevents the premature thermal degradation of the azodicarboxylate reagent.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). You should observe complete consumption of the pyrazole, the appearance of two closely eluting product spots (the regioisomers), and a highly polar, UV-active baseline spot confirming the formation of TPPO.

  • Workup & Purification: Concentrate the THF in vacuo. Triturate the crude sticky residue with cold diethyl ether (0 °C) and filter to precipitate and remove the bulk of the TPPO. Concentrate the filtrate and purify via silica gel chromatography (10% EtOAc in Hexanes) to isolate the pure 1-cyclohexyl-3-nitro-1H-pyrazole.

🗺️ Mechanistic Workflow Visualization

SynthesisWorkflow cluster_Direct Pathway A: Direct SN2 Alkylation cluster_Mitsunobu Pathway B: Mitsunobu Reaction Start 3-Nitro-1H-pyrazole (Tautomeric Mixture) ReagentA Cyclohexyl Iodide + Cs2CO3 (Polar Aprotic Solvent) Start->ReagentA Deprotonation ReagentB Cyclohexanol + PPh3 + DIAD (Aprotic Solvent) Start->ReagentB Activation Elimination Side Reaction: E2 Elimination (Cyclohexene) ReagentA->Elimination Base Abstraction Iso3 Target Product: 1-Cyclohexyl-3-nitro-1H-pyrazole (Major Isomer) ReagentA->Iso3 SN2 at N1 Iso5 Byproduct: 1-Cyclohexyl-5-nitro-1H-pyrazole (Minor Isomer) ReagentA->Iso5 SN2 at N2 ReagentB->Iso3 Displacement at N1 ReagentB->Iso5 Displacement at N2

Reaction pathways for 1-Cyclohexyl-3-nitro-1H-pyrazole synthesis comparing SN2 and Mitsunobu.

📚 References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Cell Calcium - BORIS Portal (Synthesis of GSK-7975A derivatives). University of Bern. Available at:[Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 4,5-Dialkyl 1-Isopropyl 3-Isopropoxy1 H -Pyrazole-1,4,5-tricarboxylate by Using Mitsunobu Chemistry. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

  • Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications. Mini-Reviews in Organic Chemistry. Available at:[Link]

Sources

Technical Support Center: Purification of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the purification and troubleshooting of 1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5). It is designed for organic chemists and process engineers encountering specific isolation challenges, particularly regioisomer separation and crystallization failures.

Product Profile & Critical Attributes
  • Target Molecule: 1-Cyclohexyl-3-nitro-1H-pyrazole[1]

  • Primary Impurity: 1-Cyclohexyl-5-nitro-1H-pyrazole (Regioisomer)

  • Physical State: Typically a pale yellow to off-white solid; crude material often presents as a viscous orange oil.

  • Key Challenge: The N-alkylation of 3-nitropyrazole is tautomer-dependent, invariably producing a mixture of 1,3- and 1,5-isomers. The 1,3-isomer (target) is thermodynamically favored but often difficult to separate from the kinetically formed 1,5-isomer without optimized chromatography or fractional crystallization.

Section 1: Chromatography Troubleshooting (The "Standard" Approach)

Q: I see two close spots on TLC after alkylation. Which one is my target (1,3-isomer)? A: In 90% of alkylation cases (e.g., using


/DMF or Mitsunobu conditions), the 1-Cyclohexyl-3-nitro-1H-pyrazole  is the less polar (higher 

)
spot compared to the 1,5-isomer.
  • Reasoning: The nitro group in the 1,5-isomer is sterically crowded against the cyclohexyl ring, twisting the nitro group out of planarity and exposing the dipole, often increasing interaction with the silica stationary phase. The 1,3-isomer is more planar and "greasier."

  • Diagnostic: Run a 1H NMR on the crude.[2]

    • 1,3-isomer (Target): The pyrazole C5-H proton typically appears as a doublet around

      
       7.4–7.7 ppm .
      
    • 1,5-isomer (Impurity): The pyrazole C3-H proton is deshielded by the adjacent nitro group, often shifting downfield to

      
       8.0–8.2 ppm .
      

Q: My product tails significantly on silica gel. How do I fix this? A: Nitro-azoles are weakly acidic and can interact with silanol groups.

  • Solution: Pre-buffer your silica gel or add a modifier to your mobile phase.

    • Method A (Modifier): Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.

    • Method B (Deactivation): Flush the column with 100% EtOAc containing 1% TEA, then equilibrate with your starting solvent system (e.g., 5% EtOAc in Hexanes).

Q: What is the optimal solvent system for separating the 1,3 and 1,5 isomers? A: A gradient of Hexanes:Ethyl Acetate or Dichloromethane:Methanol is standard, but Toluene-based systems often provide superior selectivity for nitropyrazoles due to


-

interactions.
  • Recommendation: Try Toluene:Ethyl Acetate (10:1) . The aromatic solvent interacts differently with the nitro group dipoles, often widening the

    
     gap between regioisomers.
    
Section 2: Crystallization Troubleshooting (The "Scalable" Approach)

Q: My crude product is "oiling out" instead of crystallizing. How do I induce precipitation? A: Oiling out is common due to the lipophilic cyclohexyl group lowering the melting point.

  • Step 1 (The "Seed" Trick): Dissolve the oil in a minimum amount of warm Ethanol (

    
    C). Add water dropwise until persistent turbidity appears. Do not cool yet. Scratch the glass surface vigorously with a spatula to induce nucleation.
    
  • Step 2 (Solvent Switch): If EtOH/Water fails, switch to Heptane/Isopropyl Acetate (IPAc) .

    • Dissolve crude in 1 volume of IPAc.

    • Slowly add 5 volumes of Heptane.

    • Cool slowly to -10°C.

  • Why this works: The cyclohexyl group is highly soluble in heptane, but the nitro-pyrazole core is not. This tension forces the lattice to form to minimize solvent interaction energy.

Q: How do I remove the 1,5-isomer without running a column? A: Fractional recrystallization takes advantage of the symmetry difference.

  • Protocol: Use Isopropanol (IPA) .

    • Dissolve the mixture in boiling IPA (approx. 5 mL per gram).

    • Allow to cool to room temperature undisturbed for 4 hours.

    • The 1,3-isomer typically crystallizes first as needles or plates.

    • The 1,5-isomer tends to remain in the mother liquor due to the steric bulk preventing efficient packing.

    • Filter and wash with cold pentane.

Section 3: Work-up & Chemical Purification

Q: The product is colored (orange/red) even after a column. Is it impure? A: Yes, likely trace nitropoly-derivatives or oxidation byproducts.

  • The "Charcoal" Fix: Dissolve the solid in hot Ethanol. Add 5 wt% Activated Carbon (e.g., Darco G-60). Reflux for 30 minutes. Filter hot through a Celite pad.

  • The "Wash" Fix: If the color persists, dissolve in EtOAc and wash with 10% Sodium Bisulfite (

    
    ) . This reduces oxidative impurities (often N-oxides or azo-species) that cause color.
    

Q: How do I remove unreacted 3-nitropyrazole? A: 3-Nitropyrazole has an acidic N-H proton (


).
  • Protocol: Dissolve the crude reaction mixture in Ethyl Acetate. Wash 3x with 0.5 M NaOH or 10%

    
     .
    
  • Mechanism: The unreacted starting material is deprotonated to form the water-soluble nitropyazolate anion, partitioning into the aqueous layer. The alkylated product (1-cyclohexyl-3-nitro-1H-pyrazole) has no acidic proton and remains in the organic layer.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (1,3-isomer + 1,5-isomer + SM) BaseWash Base Wash (0.5M NaOH) Crude->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Isomer Mix) PhaseSep->OrgLayer AqLayer Aqueous Layer (Unreacted 3-Nitropyrazole) PhaseSep->AqLayer TLC TLC Check (Hex:EtOAc 3:1) OrgLayer->TLC Decision Is separation > 0.1 Rf? TLC->Decision Column Flash Chromatography (Silica + 1% TEA) Decision->Column Yes (Standard) Cryst Recrystallization (IPA or EtOH/H2O) Decision->Cryst No (Scalable) Pure Pure 1-Cyclohexyl-3-nitro-1H-pyrazole Column->Pure Cryst->Pure

Caption: Decision tree for the purification of N-alkylated nitropyrazoles, prioritizing chemical washing followed by chromatographic or crystallization separation.

Summary of Key Data
ParameterValue / ConditionNotes
TLC Mobile Phase Hexanes:EtOAc (3:1)Target

; Impurity

Column Modifier 1% TriethylaminePrevents tailing of nitro-heterocycles
Recryst. Solvent Isopropanol (IPA)Best for isomer rejection
Wash Solution 0.5 M NaOHRemoves unreacted 3-nitropyrazole
Diagnostic NMR

7.4–7.7 vs 8.0–8.2
C5-H (Target) vs C3-H (Impurity)
References
  • Regioselective Synthesis of N-Substituted Pyrazoles. Source:Journal of Organic Chemistry (2017). Relevance: Defines the steric and electronic factors controlling 1,3- vs 1,5-isomer formation in pyrazole alkylation. URL:[Link]

  • Purification and Separation of Nitropyrazole Isomers. Source:Organic Syntheses (2008).[3] Relevance: Provides validated protocols for the separation of regioisomeric pyrazoles using crystallization and chromatography. URL:[Link]

  • Switching N-Alkylation Regioselectivity of Pyrazoles. Source:International Journal of Molecular Sciences (2025).[4][5] Relevance: Discusses the role of base and solvent (e.g.,

    
     vs NaH) in directing the alkylation to the N1 vs N2 position.
    URL:[Link][6]
    

Sources

Technical Support Center: Synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for improving the yield of 1-Cyclohexyl-3-nitro-1H-pyrazole synthesis.

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical support, troubleshooting, and frequently asked questions (FAQs) to optimize the synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole, a key heterocyclic compound found in various bioactive molecules.[1] Our focus is on improving yield and purity by addressing common challenges, particularly regioselectivity in the N-alkylation step.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 1-Cyclohexyl-3-nitro-1H-pyrazole?

The most common and direct approach is the N-alkylation of 3-nitro-1H-pyrazole with a suitable cyclohexyl halide (e.g., cyclohexyl bromide or iodide).[2] This reaction is typically performed in the presence of a base and an appropriate solvent. The overall synthesis is a two-stage process: first, the synthesis of the 3-nitro-1H-pyrazole precursor, followed by its N-alkylation.

Q2: What is the primary challenge in this synthesis?

The critical challenge is controlling regioselectivity . Unsymmetrical pyrazoles, like 3-nitro-1H-pyrazole, have two reactive nitrogen atoms (N1 and N2). Alkylation can occur at either position, leading to a mixture of two regioisomers: the desired 1-Cyclohexyl-3-nitro-1H-pyrazole and the undesired 1-Cyclohexyl-5-nitro-1H-pyrazole.[3] Separating these isomers can be difficult and significantly reduces the yield of the target compound.[4]

Q3: How do I prepare the 3-nitro-1H-pyrazole starting material?

3-Nitro-1H-pyrazole is typically synthesized from pyrazole via a two-step nitration/rearrangement process.[5][6]

  • N-Nitration: Pyrazole is first reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride, to form 1-nitropyrazole (N-nitropyrazole).[5]

  • Thermal Rearrangement: The isolated 1-nitropyrazole is then heated in a high-boiling point solvent (e.g., benzonitrile) to induce a thermal rearrangement, yielding the more stable 3-nitro-1H-pyrazole.[7][8] A one-pot synthesis without the isolation of the intermediate has also been reported to simplify the procedure.[8]

Q4: Which factors influence the N1/N2 regioselectivity of the alkylation reaction?

Several factors govern the ratio of N1 to N2 alkylated products. Understanding these allows for the rational optimization of the reaction.[3]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. For 3-substituted pyrazoles, the N1 position is typically less hindered than the N2 position (which is adjacent to the substituent). Using a bulky alkylating agent like a cyclohexyl group can enhance this preference.[3]

  • Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are known to favor the formation of a single regioisomer in many pyrazole alkylations.[3]

  • Base and Counter-ion: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used. The base deprotonates the pyrazole, and the resulting counter-ion (e.g., K⁺) can influence the site of alkylation. In some systems, the choice of base can even reverse the regioselectivity.[3][9]

  • Electronic Effects: The electron-withdrawing nitro group at the C3 position decreases the nucleophilicity of the adjacent N2 atom, further favoring alkylation at the more distant N1 atom.[3]

Q5: What are reliable starting conditions for the N-alkylation of 3-nitro-1H-pyrazole?

A robust starting point for selectively synthesizing the N1 isomer (1-Cyclohexyl-3-nitro-1H-pyrazole) is the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF or acetonitrile.[2][3]

ParameterRecommended Starting ConditionRationale
Pyrazole Substrate 3-Nitro-1H-pyrazole (1.0 eq)Starting material.
Alkylating Agent Cyclohexyl bromide or iodide (1.1-1.2 eq)Iodides are more reactive but more expensive.
Base Potassium Carbonate (K₂CO₃) (1.5 eq)A mild, effective base for N1-alkylation.[3]
Solvent DMF or AcetonitrilePolar aprotic solvents favor regioselectivity.[3]
Temperature 60-80°CProvides sufficient energy for the reaction without significant decomposition.
Reaction Time 4-24 hoursMonitor progress by TLC or LC-MS.

Q6: How can I monitor the reaction progress and identify the products?

The reaction should be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a mobile phase like ethyl acetate/hexanes. You should see the consumption of the 3-nitro-1H-pyrazole starting material spot and the appearance of new, less polar product spots. The two regioisomers will likely have very similar Rf values, but may be distinguishable.

  • LC-MS: This is the preferred method as it can confirm the formation of a product with the correct mass (for C₉H₁₃N₃O₂, MW: 195.22 g/mol ) and can often resolve the two isomers, allowing you to track their relative formation.[10]

Experimental Protocols & Workflows

Protocol 1: Synthesis of 3-Nitro-1H-pyrazole

This protocol is adapted from established methods involving N-nitration followed by thermal rearrangement.[5][7]

Step A: N-Nitration of Pyrazole

  • In a flask cooled to -15°C in an ice/salt bath, slowly add fuming nitric acid to acetic anhydride while keeping the internal temperature below 0°C to generate the nitrating agent (acetyl nitrate).

  • In a separate flask, dissolve pyrazole (1.0 eq) in glacial acetic acid and cool to -5°C.

  • Add the pre-formed acetyl nitrate solution dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 5°C.

  • Stir the mixture for 2-4 hours at 0°C.

  • Carefully pour the reaction mixture into ice water and neutralize to pH ~7 with a base like sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 1-nitropyrazole.

Step B: Thermal Rearrangement to 3-Nitro-1H-pyrazole

  • Combine the crude 1-nitropyrazole (from Step A) with benzonitrile (approx. 10 mL per gram of nitropyrazole).[7]

  • Heat the mixture with stirring at 180 °C for 2-3 hours.

  • Upon completion (monitored by TLC), cool the mixture to room temperature.

  • Dilute with hexanes to precipitate the product. Stir for 20 minutes.

  • Collect the solid by filtration and wash with hexanes to afford 3-nitro-1H-pyrazole.[7]

Workflow for Synthesis of 3-Nitro-1H-pyrazole

cluster_0 Step A: N-Nitration cluster_1 Step B: Rearrangement A Pyrazole + HNO₃/Ac₂O B Cool to 0°C A->B C Reaction (2-4h) B->C D Quench & Extract C->D E 1-Nitropyrazole (Crude) D->E F 1-Nitropyrazole in Benzonitrile E->F Proceed to Rearrangement G Heat to 180°C (2-3h) F->G H Precipitate with Hexanes G->H I Filter & Dry H->I J 3-Nitro-1H-pyrazole I->J

Caption: Workflow for the two-step synthesis of 3-nitro-1H-pyrazole.

Protocol 2: N-Alkylation to Synthesize 1-Cyclohexyl-3-nitro-1H-pyrazole

This protocol is designed to favor the formation of the desired N1-alkylated regioisomer.

  • Setup: To a round-bottom flask, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent: Add anhydrous DMF (or acetonitrile) to form a suspension (approx. 0.2-0.5 M concentration).

  • Deprotonation: Stir the suspension at room temperature for 15-30 minutes to allow for the formation of the pyrazolate anion.

  • Alkylation: Add cyclohexyl bromide or iodide (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 70°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from the regioisomer and other impurities.[3][4]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive alkylating agent (e.g., degraded cyclohexyl halide).2. Insufficient base or wet reagents/solvent.3. Reaction temperature is too low or time is too short.1. Use a fresh bottle of cyclohexyl halide or purify it before use.2. Use anhydrous solvents and freshly dried K₂CO₃. Increase base to 2.0 eq.3. Increase temperature to 80-90°C and/or extend reaction time, monitoring by LC-MS.
Significant Amount of N2-Regioisomer 1. Reaction conditions are not optimal for N1 selectivity.2. Solvent choice may be influencing the reaction outcome.1. Ensure a polar aprotic solvent (DMF, DMSO) is used.[3]2. Change the base. While K₂CO₃ is a good start, other bases like Cs₂CO₃ can sometimes improve selectivity.3. Consider alternative synthetic strategies that offer better regiocontrol, although these are more complex.[11]
Unreacted Starting Material 1. Insufficient amount of alkylating agent.2. Reaction has not reached completion.3. Poor solubility of the pyrazolate salt.1. Increase the equivalents of cyclohexyl halide to 1.2-1.5 eq.2. Continue heating and monitor until starting material is consumed.3. Ensure vigorous stirring. If using acetonitrile, consider switching to DMF for better solubility.
Complex Mixture of Byproducts 1. Reaction temperature is too high, causing decomposition.2. Potential side reactions involving the nitro group under strongly basic or high-temperature conditions.1. Lower the reaction temperature to 50-60°C and increase the reaction time.2. Ensure a moderate base like K₂CO₃ is used. Avoid very strong bases like NaH unless specifically required and validated.[3]

Optimization & Decision Making

Improving the yield and regioselectivity of the N-alkylation step requires a systematic approach. The following decision tree illustrates a logical workflow for optimizing the reaction conditions.

Decision Tree for Improving Regioselectivity

Start Initial Reaction: 3-Nitro-1H-pyrazole + Cyclohexyl-Br + K₂CO₃ in DMF @ 70°C Check Is N1/N2 ratio > 95:5? Start->Check Success Proceed to Scale-up Check->Success Yes Troubleshoot Optimize Conditions Check->Troubleshoot No Solvent Change Solvent? Troubleshoot->Solvent Base Change Base? Solvent->Base No TryDMSO Try DMSO Solvent->TryDMSO Yes Temp Adjust Temperature? Base->Temp No TryCs2CO3 Try Cs₂CO₃ Base->TryCs2CO3 Yes LowerTemp Lower Temp to 50-60°C (Increase Time) Temp->LowerTemp Yes TryDMSO->Check TryACN Try Acetonitrile TryCs2CO3->Check LowerTemp->Check

Caption: Decision tree for optimizing N1-alkylation regioselectivity.

References

  • Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652. [Link]

  • Goud, T. V., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Rykunova, A. I., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5028. [Link]

  • ResearchGate. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. [Link]

  • Huber, N., et al. (2020). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen. [Link]

  • Wiley Online Library. (2025). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Wiley Online Library. [Link]

  • Google Patents. (1998). N-alkylation method of pyrazole.
  • Falco, M. R., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][11][12]triazin-7(6H). Molecules. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • El-Gamel, N. E., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. [Link]

  • Google Patents. (1998). N-alkylation method of pyrazole.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-72. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Zhang, J., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

Sources

Troubleshooting low bioactivity of 1-Cyclohexyl-3-nitro-1H-pyrazole in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Bioactivity of 1-Cyclohexyl-3-nitro-1H-pyrazole in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges researchers face when testing 1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5) in biological screens.

This compound is predominantly utilized as a synthetic intermediate in the development of potent NLRP3 inflammasome inhibitors, such as sulfonylureas[1]. When researchers test this intermediate directly in assays—whether to establish Structure-Activity Relationships (SAR) or via accidental library inclusion—it frequently exhibits low bioactivity, erratic readouts, or assay interference. This guide deconstructs the root causes of these issues and provides self-validating protocols to ensure your data remains robust.

Section 1: Mechanistic Context & Pathway Visualization

To understand the low bioactivity of 1-Cyclohexyl-3-nitro-1H-pyrazole, we must look at its structural role. Mature sulfonylurea drugs require a highly specific hydrogen-bond donor/acceptor network to engage the ATP-binding pocket of the NLRP3 NACHT domain[1].

The nitro-pyrazole precursor lacks this critical network. The electron-withdrawing nitro group (-NO₂) cannot replicate the precise binding interactions of a mature amide or sulfonylurea linkage. Consequently, the intermediate fails to block the ATPase activity required for NLRP3 oligomerization.

NLRP3_Pathway LPS Signal 1: LPS/TLR4 NFkB NF-κB Activation LPS->NFkB ProIL1b Pro-IL-1β & NLRP3 Upregulation NFkB->ProIL1b NLRP3_Inact Inactive NLRP3 ProIL1b->NLRP3_Inact ATP Signal 2: ATP/K+ Efflux ATP->NLRP3_Inact NLRP3_Act Active NLRP3 Oligomer NLRP3_Inact->NLRP3_Act ATPase Activity ASC ASC Speck Formation NLRP3_Act->ASC Casp1 Caspase-1 Cleavage ASC->Casp1 IL1b IL-1β Release Casp1->IL1b Inhibitor Sulfonylurea Inhibitors (Derived from Nitro-pyrazole) Inhibitor->NLRP3_Inact Blocks activation

Figure 1: NLRP3 Inflammasome Activation Pathway and Sulfonylurea Inhibition Mechanism.

Section 2: Troubleshooting FAQs

Q1: Why does 1-Cyclohexyl-3-nitro-1H-pyrazole show negligible target engagement in cell-free binding assays (e.g., SPR, TR-FRET)? Analysis: As an intermediate, this molecule is essentially a fragment. The nitro group is a strong electron-withdrawing moiety and a poor hydrogen bond donor compared to the amine or sulfonylurea groups present in final drug candidates[1]. Without these pharmacophores, the molecule cannot achieve the nanomolar affinity required to outcompete ATP or stabilize the target's inactive conformation. Solution: If you are conducting fragment-based screening, increase the compound concentration to the high micromolar range (100–500 µM). However, you must rigorously monitor for solubility limits (see Q3).

Q2: I am observing erratic readouts or false positives in my cell-based assays (e.g., THP-1 macrophages). What is causing this? Analysis: Nitroaromatic and nitroheterocyclic compounds are notorious Pan-Assay Interference Compounds (PAINS)[2]. In cell-based systems, endogenous cellular nitroreductases can reduce the nitro group to reactive nitroso (-NO) or hydroxylamine (-NHOH) intermediates[3]. This enzymatic bioactivation causes severe redox cycling, leading to off-target cytotoxicity, DNA damage, and the depletion of cellular reducing agents[3]. Furthermore, the colored nature of nitroaromatics can quench fluorescence or absorb light in colorimetric readouts, yielding false positives[2]. Solution: Implement an orthogonal cell viability counter-screen (see Protocol 2) to differentiate true biological activity from nitroreductase-induced toxicity.

Q3: The compound appears to precipitate when added to the aqueous assay buffer. How can I resolve this? Analysis: The cyclohexyl ring imparts significant lipophilicity to the molecule, while the nitro-pyrazole core lacks sufficient polarity to maintain hydration in aqueous environments. When transitioning from a 100% DMSO stock to an aqueous buffer, the compound rapidly exceeds its thermodynamic solubility limit, forming colloidal aggregates. These aggregates can sequester proteins, causing non-specific inhibition. Solution: Limit final DMSO concentration to ≤1% v/v. Pre-dilute the compound in a buffer containing a carrier protein (e.g., 0.1% BSA) or a mild non-ionic surfactant (e.g., 0.01% Tween-20) to stabilize the compound in solution.

Section 3: Quantitative Data & Physicochemical Profiling

To easily compare the expected behavior of this compound against fully optimized drugs, refer to the physicochemical summary below:

PropertyValue / CharacteristicAssay Implication & Risk Level
Molecular Weight 195.22 g/mol Low Risk: Fragment-like size; requires high concentrations for target engagement.
Lipophilicity (LogP) High (Cyclohexyl-driven)High Risk: Prone to aqueous precipitation and colloidal aggregation in buffer.
Functional Group Nitro-pyrazoleHigh Risk: PAINS alert. Susceptible to nitroreductase bioactivation and redox cycling.
H-Bond Donors 0High Risk: Lacks the necessary motifs to bind the NLRP3 NACHT domain effectively.

Section 4: Validated Experimental Protocols

To ensure your assay is a self-validating system, execute the following protocols to rule out solubility issues and PAINS interference.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the maximum soluble concentration of the compound in your specific assay buffer before aggregation occurs.

  • Stock Preparation: Prepare a 10 mM stock solution of 1-Cyclohexyl-3-nitro-1H-pyrazole in 100% LC-MS grade DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in DMSO across a 96-well V-bottom plate.

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into a clear, flat-bottom 96-well plate containing 198 µL of your aqueous assay buffer (Final DMSO = 1%).

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium.

  • Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm using a microplate reader.

  • Causality Analysis: Plot the scattering against compound concentration. The inflection point where scattering sharply increases indicates the kinetic solubility limit. Testing above this concentration will yield false artifacts due to colloidal aggregation.

Protocol 2: Redox Interference and Cytotoxicity Counter-Screening

Purpose: To identify false positives caused by nitroreductase bioactivation and subsequent cytotoxicity.

  • Cell Seeding: Seed your target cells (e.g., THP-1) in a 96-well plate at the density used for your primary assay.

  • Compound Treatment: Treat cells with varying concentrations of 1-Cyclohexyl-3-nitro-1H-pyrazole (1 µM to 100 µM) and incubate for the standard assay duration (e.g., 24 hours).

  • Multiplex Readout (Step A): Sample 50 µL of the supernatant to measure Lactate Dehydrogenase (LDH) release, which serves as a direct marker of membrane rupture and toxicity.

  • Multiplex Readout (Step B): Add a resazurin-based viability reagent to the remaining cells. Incubate for 2 hours and measure fluorescence (Ex 560 nm / Em 590 nm).

  • Causality Analysis: If your primary assay shows "activity" (e.g., cytokine reduction) at the exact concentrations where LDH increases or resazurin reduction decreases, the compound is acting as a toxic PAINS via redox cycling, not as a specific target modulator.

Section 5: References

  • Title: EP3259253B1 - Sulfonylureas and related compounds and use of same. Source: Google Patents URL:

  • Title: Toward a high-throughput screening platform for directed evolution of enzymes that activate genotoxic prodrugs. Source: Oxford Academic URL: [Link]

Sources

Technical Support Center: Synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. Our focus is on anticipating and resolving challenges to ensure a successful and efficient synthesis.

Overview of the Synthesis

The synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole is typically approached as a two-step process. The first step involves the construction of the 1-cyclohexyl-1H-pyrazole core, commonly achieved through a Knorr pyrazole synthesis or a similar condensation reaction. The second step is the regioselective nitration of the pyrazole ring. Each of these steps presents unique challenges, primarily concerning regioselectivity and purification.

A plausible synthetic route is outlined below:

Synthesis_Overview cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Nitration Cyclohexylhydrazine Cyclohexylhydrazine 1-Cyclohexyl-1H-pyrazole 1-Cyclohexyl-1H-pyrazole Cyclohexylhydrazine->1-Cyclohexyl-1H-pyrazole Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl (e.g., malondialdehyde derivative) 1,3-Dicarbonyl->1-Cyclohexyl-1H-pyrazole Target_Product 1-Cyclohexyl-3-nitro-1H-pyrazole 1-Cyclohexyl-1H-pyrazole->Target_Product Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Target_Product

Caption: General two-step synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole in a question-and-answer format.

Issue 1: Low Yield in the Pyrazole Ring Formation Step

Question: I am getting a low yield of 1-cyclohexyl-1H-pyrazole in the initial condensation reaction. What are the likely causes and how can I improve it?

Answer:

Low yields in Knorr-type pyrazole syntheses are a common issue and can often be traced back to several factors.

Potential Causes and Solutions:

  • Purity of Starting Materials:

    • Cyclohexylhydrazine: Hydrazine derivatives can be susceptible to oxidation. Ensure you are using fresh, high-purity cyclohexylhydrazine. If it has been stored for a long time, consider purification by distillation.

    • 1,3-Dicarbonyl Compound: The purity of the 1,3-dicarbonyl starting material is also critical. Impurities can lead to side reactions and a lower yield of the desired pyrazole.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, aprotic polar solvents like DMF or DMAc have been shown to improve regioselectivity and yields in some cases.[1]

    • Catalyst: The reaction is often catalyzed by a small amount of acid. If you are not using a catalyst, consider adding a catalytic amount of a protic acid like acetic acid or a Lewis acid.

    • Temperature and Reaction Time: The reaction may be incomplete. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider increasing the reaction temperature or extending the reaction time.

  • Work-up Procedure:

    • Product Solubility: The pyrazole product may have some solubility in the aqueous phase during extraction. Ensure you perform multiple extractions with an appropriate organic solvent to maximize recovery.

    • Precipitation: If the product is isolated by precipitation, ensure the solution is sufficiently cooled to minimize its solubility in the mother liquor.

Issue 2: Formation of a Mixture of Regioisomers during Pyrazole Synthesis

Question: My reaction is producing a mixture of 1-cyclohexyl-3-substituted-1H-pyrazole and 1-cyclohexyl-5-substituted-1H-pyrazole. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a well-known challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.

Factors Influencing Regioselectivity and How to Control Them:

  • Electronic Effects: The more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound will be preferentially attacked by the more nucleophilic nitrogen of cyclohexylhydrazine. You can sometimes influence this by choosing a 1,3-dicarbonyl with substituents that create a significant electronic difference between the two carbonyl groups.

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.

  • Reaction Conditions:

    • pH: The pH of the reaction medium can influence which nitrogen of the hydrazine is more nucleophilic and the reactivity of the carbonyl groups. Acid catalysis is common in the Knorr synthesis.[2]

    • Solvent: The choice of solvent can play a crucial role. Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to provide higher regioselectivity in some cases compared to protic solvents like ethanol.[1]

Separation of Regioisomers:

If a mixture of regioisomers is formed, they can often be separated by column chromatography on silica gel.[3] The polarity of the two isomers may be slightly different, allowing for their separation with an appropriate eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Issue 3: Difficulty in Achieving Selective Nitration at the 3-Position

Question: The nitration of my 1-cyclohexyl-1H-pyrazole is giving me a mixture of 3-nitro and 5-nitro isomers. How can I favor the formation of the 3-nitro isomer?

Answer:

The directing effect of the N-1 cyclohexyl group is not strongly biased towards either the 3- or 5-position, often leading to a mixture of regioisomers upon nitration. The electronic and steric properties of the N-1 substituent play a role, but often not a decisive one.

Strategies to Influence Regioselectivity:

  • Choice of Nitrating Agent: The classical nitrating mixture of concentrated nitric acid and sulfuric acid is a strong electrophile and may not be very selective. Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes offer better regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. Nitration reactions are typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and potentially favor the formation of one isomer over the other.

Separation of Nitro-isomers:

The separation of 1-cyclohexyl-3-nitro-1H-pyrazole and its 5-nitro isomer is crucial. Due to their similar structures, this can be challenging.

  • Column Chromatography: This is the most common method for separating such isomers.[3] A careful selection of the stationary phase (silica gel is standard) and the mobile phase is required. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. Monitoring the separation by TLC is essential.

  • Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent system, fractional recrystallization can be an effective purification method.

Issue 4: Presence of Over-Nitrated or Other Side-Products

Question: Besides the desired mononitrated product and its isomer, I am observing other spots on my TLC plate. What could these be and how can I avoid them?

Answer:

The formation of additional side-products during nitration is possible, especially under harsh reaction conditions.

Potential Side-Products and Prevention:

  • Dinitrated Products: Over-nitration can lead to the formation of dinitropyrazole derivatives. To avoid this, use a controlled amount of the nitrating agent (close to 1 equivalent) and add the pyrazole substrate slowly to the nitrating mixture to avoid localized high concentrations of the nitrating agent.

  • Oxidation of the Cyclohexyl Ring: While the pyrazole ring is generally resistant to oxidation, strong nitrating conditions could potentially lead to oxidation of the cyclohexyl ring. Using milder conditions and controlled temperatures can minimize this.

  • Degradation Products: Highly acidic and oxidative conditions can lead to the degradation of the starting material or the product. Maintaining a low reaction temperature and a controlled reaction time are crucial.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nitration of a 1-substituted pyrazole?

A1: The nitration of a 1-substituted pyrazole is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the nitrating agent (e.g., a mixture of nitric and sulfuric acid), acts as the electrophile. The π-electrons of the pyrazole ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). A base (such as HSO₄⁻) then removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the pyrazole ring and yielding the nitropyrazole product.

Nitration_Mechanism Pyrazole 1-Cyclohexyl-1H-pyrazole Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazole->Sigma_Complex + NO₂⁺ Nitronium NO₂⁺ (Nitronium ion) Nitropyrazole 1-Cyclohexyl-3-nitro-1H-pyrazole Sigma_Complex->Nitropyrazole - H⁺

Caption: General mechanism for the nitration of 1-cyclohexyl-1H-pyrazole.

Q2: How can I distinguish between the 1-Cyclohexyl-3-nitro-1H-pyrazole and the 1-Cyclohexyl-5-nitro-1H-pyrazole isomers using NMR spectroscopy?

A2: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these regioisomers.

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring will be different for the two isomers. The proton at the C4 position will be a doublet in both isomers (assuming coupling to the C5 or C3 proton, respectively). The key difference will be in the chemical shifts of the C3-H (for the 5-nitro isomer) and the C5-H (for the 3-nitro isomer). The nitro group is strongly electron-withdrawing, which will deshield the adjacent protons. Therefore, the C5-H in the 3-nitro isomer and the C3-H in the 5-nitro isomer are expected to be at a higher chemical shift (further downfield) compared to the corresponding protons in the non-nitrated pyrazole.

  • ¹³C NMR: The carbon atom directly attached to the nitro group will be significantly deshielded and will appear at a much higher chemical shift compared to the other pyrazole carbons. This will be the C3 carbon in the 3-nitro isomer and the C5 carbon in the 5-nitro isomer.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments can be very informative. A cross-peak between the protons on the cyclohexyl ring and the proton at the C5 position of the pyrazole ring would confirm the 3-nitro isomer. Conversely, a cross-peak between the cyclohexyl protons and the C3 proton would indicate the 5-nitro isomer.

Q3: What are the recommended safety precautions for this synthesis?

A3: Safety is paramount in any chemical synthesis.

  • Nitration: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (safety glasses, lab coat, gloves), and use an ice bath to control the temperature. Add reagents slowly and monitor the temperature carefully.

  • Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care. Hydrazine derivatives can be toxic. Avoid inhalation and skin contact.

  • Work-up: Quenching the reaction mixture by adding it to ice should be done slowly and with stirring to dissipate the heat.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexyl-1H-pyrazole (Illustrative)

This protocol is based on general procedures for the synthesis of N-substituted pyrazoles.[4]

Materials:

  • Cyclohexylhydrazine

  • Malondialdehyde tetraethyl acetal (or another suitable 1,3-dicarbonyl equivalent)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve cyclohexylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • To this solution, add malondialdehyde tetraethyl acetal (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-cyclohexyl-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Nitration of 1-Cyclohexyl-1H-pyrazole (Illustrative)

This protocol is based on general procedures for the nitration of pyrazoles.

Materials:

  • 1-Cyclohexyl-1H-pyrazole

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.05 eq) to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, dissolve 1-cyclohexyl-1H-pyrazole (1.0 eq) in a small amount of concentrated sulfuric acid.

  • Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms or the solution is basic.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product, which will likely be a mixture of 3-nitro and 5-nitro isomers.

  • Separate the isomers by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Common Side-Products in the Synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole and their Identification

Side-ProductPlausible CauseRecommended Analytical TechniqueMitigation Strategy
1-Cyclohexyl-5-nitro-1H-pyrazole Lack of complete regioselectivity in the nitration step.¹H & ¹³C NMR, 2D NMR (NOESY), GC-MS, HPLCOptimize nitrating agent and reaction temperature; separate by column chromatography.
1-Cyclohexyl-x,y-dinitro-1H-pyrazole Use of excess nitrating agent or high reaction temperatures.Mass Spectrometry (to confirm molecular weight), NMRUse stoichiometric amounts of nitrating agent; maintain low reaction temperature.
Unreacted 1-Cyclohexyl-1H-pyrazole Incomplete reaction.TLC, GC-MS, NMRIncrease reaction time or temperature; ensure proper mixing.
Oxidized Cyclohexyl Derivatives Harsh nitrating conditions.Mass Spectrometry, NMRUse milder nitrating conditions; control reaction temperature.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem.2021 , 86 (14), 9572–9583. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Org. Lett.2014 , 16 (3), 576–579. [Link]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett2006 , (20), 3267-3270. [Link]

  • Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. International Journal of Pharmaceutical Research and Applications2025 , 10 (1), 469-480. [Link]

  • Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. J. Org. Chem.2008 , 73 (8), 3054-3060. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- And 1,3,4,5-Tetrasubstituted Pyrazoles From N-Arylhydrazones and Nitroolefins. Amanote. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules2020 , 25 (1), 133. [Link]

  • Direct nitration of five membered heterocycles. Arkivoc2005 , (iii), 179-191. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules2023 , 28 (3), 1433. [Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry1984 , 22 (7), 441-444. [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. International Journal of Trend in Scientific Research and Development2019 , 3 (5), 1303-1306. [Link]

Sources

Technical Support Center: 1-Cyclohexyl-3-nitro-1H-pyrazole Formulation & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1-Cyclohexyl-3-nitro-1H-pyrazole . As a highly lipophilic small molecule, this compound presents classic formulation challenges in aqueous biological assays.

Mechanistically, the molecule lacks hydrogen-bond donors (the N1 position of the pyrazole is blocked by the cyclohexyl group), and its bulky aliphatic cyclohexyl ring drives a high partition coefficient (LogP). This results in extremely poor aqueous solubility, a high propensity for "solvent shock" upon dilution, and the formation of colloidal aggregates that can ruin assay integrity.

This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers.

I. Diagnostic Troubleshooting Workflow

Use the following decision matrix to identify the optimal solubilization strategy based on your specific assay constraints.

SolubilityWorkflow Start Compound Precipitates in Assay Buffer CheckAssay Identify Assay Type Start->CheckAssay CellBased Cell-Based Assay CheckAssay->CellBased Biochem Biochemical Assay CheckAssay->Biochem DMSO_Limit Max DMSO Tolerance? CellBased->DMSO_Limit Aggregates False Positives (Aggregation)? Biochem->Aggregates Use_DMSO >1%: Step-wise DMSO Dilution DMSO_Limit->Use_DMSO High Use_CD <0.5%: HP-β-CD Inclusion Complex DMSO_Limit->Use_CD Low Use_Surfactant Yes: Add 0.01% Tween-20 Aggregates->Use_Surfactant Yes No_Surfactant No: Standard Buffer Optimization Aggregates->No_Surfactant No

Diagnostic workflow for resolving 1-Cyclohexyl-3-nitro-1H-pyrazole solubility issues.

II. Frequently Asked Questions (FAQs)

Q1: Why does 1-Cyclohexyl-3-nitro-1H-pyrazole precipitate immediately when I dilute my DMSO stock into the assay buffer?

The Causality: This is a phenomenon known as "solvent shock." When you inject a highly concentrated DMSO stock directly into an aqueous buffer, the DMSO diffuses into the bulk water faster than the water molecules can form an organized solvation shell around the highly lipophilic cyclohexyl group. Driven by hydrophobic exclusion, the compound rapidly self-associates and nucleates into micro-precipitates. The Solution: You must lower the thermodynamic barrier by using an intermediate dilution step (see Protocol A) or by utilizing a carrier molecule that shields the hydrophobic moiety.

Q2: I cannot exceed 0.5% DMSO in my cell-based assay without causing cytotoxicity, but the compound crashes out at this concentration. What is the best alternative?

The Causality: For highly sensitive cell lines, DMSO disrupts the lipid bilayer. The most effective alternative is utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic interior cavity 1. The bulky cyclohexyl ring of 1-Cyclohexyl-3-nitro-1H-pyrazole perfectly partitions into this cavity, creating a 1:1 non-covalent inclusion complex that dramatically increases apparent aqueous solubility without the cytotoxicity associated with organic solvents 2.

Q3: My biochemical screening assay is showing erratic IC50 curves and false positives. Is this related to the compound's structure?

The Causality: Yes. Highly hydrophobic small molecules often form sub-micron colloidal aggregates in aqueous buffers rather than precipitating completely. These aggregates non-specifically sequester and denature target proteins, leading to false-positive inhibition (often mistaken for PAINS—Pan-Assay Interference Compounds). The Solution: Adding a non-ionic surfactant like Tween-20 (0.01% v/v) disrupts these colloids by forming micelles around the compound, preventing protein sequestration.

III. Quantitative Comparison of Solubilization Strategies

Solubilization StrategyTypical Max Aqueous Conc.Best Suited ForPrimary AdvantageKey Limitation
Direct DMSO Dilution < 50 μMRobust Biochemical AssaysRapid, easy preparationHigh risk of solvent shock; >1% DMSO is cytotoxic to cells.
HP-β-CD Complexation 1 mM – 5 mMCell-Based / In VivoExcellent biocompatibility; zero organic solvent requiredRequires heating/stirring; complexation may alter free-drug kinetics.
Tween-20 Addition 100 μM – 500 μMBiochemical ScreeningPrevents colloidal aggregationSurfactants can denature sensitive enzymes or cause foaming.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm that true solubilization (and not mere suspension) has been achieved.

Protocol A: Step-wise Intermediate Dilution (Mitigating Solvent Shock)

Use this when your assay can tolerate up to 1-2% DMSO.

  • Master Stock: Dissolve 1-Cyclohexyl-3-nitro-1H-pyrazole in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the master stock into a 50% DMSO / 50% Assay Buffer mixture.

    • Causality: This intermediate step gradually introduces the compound to a higher dielectric environment, preventing rapid nucleation.

  • Final Addition: Slowly add the 1 mM intermediate stock dropwise to your final assay buffer while vortexing vigorously to disperse the compound instantly.

  • Self-Validation Step (Centrifugation): Transfer 1 mL of the final assay solution to a microcentrifuge tube. Centrifuge at 15,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible white pellet confirms successful solubilization without micro-precipitates.

Protocol B: HP-β-CD Inclusion Complex Formulation

Use this for sensitive cell-based assays requiring zero organic solvents.

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS or cell culture media.

  • Compound Addition: Add 1-Cyclohexyl-3-nitro-1H-pyrazole powder directly to the HP-β-CD solution to target a final concentration of 2 mM.

  • Thermodynamic Incubation: Stir the suspension continuously at 37°C for 48 hours.

    • Causality: The thermal energy and extended time allow the hydrophobic cyclohexyl ring to overcome the activation energy required to partition into the thermodynamic sink of the cyclodextrin cavity 3.

  • Self-Validation Step (Filtration & Quantitation): Filter the resulting solution through a 0.22 μm PVDF syringe filter to remove any uncomplexed, solid compound. Measure the absorbance of the filtrate via HPLC-UV (using a standard curve generated in 100% DMSO) to quantify the exact concentration of the solubilized inclusion complex before applying it to your cells.

V. References

  • Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • The Role of Beta-Cyclodextrin in Improving Drug Solubility and Bioavailability Source: NINGBO INNO PHARMCHEM CO., LTD. / Industry Insights URL:[Link]

  • State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Stability of 1-Cyclohexyl-3-nitro-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Cyclohexyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1-Cyclohexyl-3-nitro-1H-pyrazole and its solutions?

A1: For long-term stability, solid 1-Cyclohexyl-3-nitro-1H-pyrazole should be stored in a cool, dry place, ideally at 2-8°C, and protected from light.[1][2] Solutions should be stored at -20°C or -80°C in tightly sealed, amber glass vials to minimize exposure to light and air. To prevent oxidation, purging the vial headspace with an inert gas like argon or nitrogen is highly recommended.[1]

Q2: My solution of 1-Cyclohexyl-3-nitro-1H-pyrazole is turning a yellow or brown color. What is causing this?

A2: A yellow or brown discoloration is a common indicator of degradation, often due to oxidation or photodegradation.[1] The nitro group on the pyrazole ring can make the compound susceptible to light and oxidative stress. It is critical to store solutions protected from light and under an inert atmosphere to mitigate this issue.[1]

Q3: Which solvents are best for preparing stock solutions of 1-Cyclohexyl-3-nitro-1H-pyrazole?

A3: The choice of solvent is critical for stability. Generally, aprotic organic solvents are preferred. Based on solubility data for similar nitropyrazole compounds, suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

  • Ethyl acetate[3][4]

Protic solvents like methanol and ethanol can also be used, but it's important to use high-purity, anhydrous grades, as water can sometimes facilitate degradation pathways.[1][3] The solubility in aqueous solutions is generally low.[3][5]

Q4: How can I monitor the stability of my 1-Cyclohexyl-3-nitro-1H-pyrazole solution over time?

A4: The most reliable method for monitoring stability is to use a stability-indicating analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography with a Photodiode Array detector (RP-HPLC-PDA).[6][7][8] This method allows you to quantify the parent compound and detect the emergence of any degradation products. A decrease in the main peak area and the appearance of new peaks over time are clear signs of instability.[1]

Q5: What are the primary factors that influence the stability of this compound in solution?

A5: The key factors affecting the stability of 1-Cyclohexyl-3-nitro-1H-pyrazole in solution are:

  • Temperature: Higher temperatures accelerate the rate of thermal decomposition.[9][10]

  • Light Exposure: The compound is susceptible to photodegradation.[1][11]

  • pH: Extreme pH conditions (highly acidic or basic) can promote hydrolysis of the pyrazole ring or substituents.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1]

  • Solvent Choice: The polarity and protic nature of the solvent can influence degradation rates.

Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Precipitate forms in a frozen stock solution upon thawing. 1. Low Solubility: The compound may have limited solubility at lower temperatures. 2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration beyond its solubility limit.1. Action: Gently warm the solution to 37°C and vortex or sonicate to redissolve. Causality: Increasing thermal energy helps overcome the crystal lattice energy, promoting dissolution.[5] 2. Action: Ensure vials are sealed with high-quality, airtight caps. Use parafilm for extra security.
Appearance of new peaks in HPLC/LC-MS analysis of an aged solution. Chemical Degradation: The compound is degrading via one or more pathways (e.g., hydrolysis, oxidation, photodegradation).[1]Action: Conduct a forced degradation study (see Protocol 2) to identify the potential degradants and understand the compound's liabilities. Causality: Systematically stressing the compound under various conditions helps to predict and identify degradation pathways that may occur under normal storage.[1][11]
Inconsistent or decreased potency in biological assays. 1. Degradation: The concentration of the active parent compound has decreased. 2. Interference: Degradation products may have their own biological activity (agonistic or antagonistic), confounding the results.[1]1. Action: Always use freshly prepared solutions for critical experiments. If using a stock solution, verify its purity by HPLC before use. 2. Action: Re-purify the compound if necessary. Causality: Ensuring the purity of the compound is paramount for reliable biological data, as impurities can lead to misleading conclusions.
Gradual color change of the solution from colorless to yellow/brown. Oxidative or Photolytic Degradation: This is a visual indicator of chemical decomposition.[1]Action: Prepare and store all solutions under an inert atmosphere (argon or nitrogen) and in amber vials to protect from light. Causality: Removing oxygen and light, which are common energy sources for degradation reactions, is a fundamental principle of chemical preservation.[1]
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving stability issues with 1-Cyclohexyl-3-nitro-1H-pyrazole.

cluster_0 Troubleshooting Workflow Start Start Observe_Issue Observe Stability Issue (e.g., color change, precipitate, new peaks) Start->Observe_Issue Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Observe_Issue->Check_Storage HPLC_Analysis Perform HPLC-PDA Analysis Check_Storage->HPLC_Analysis Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check Proceed Proceed with Experiment Purity_Check->Proceed Yes Investigate Investigate Degradation Purity_Check->Investigate No Forced_Degradation Conduct Forced Degradation Study Investigate->Forced_Degradation Optimize_Storage Optimize Storage Conditions (e.g., new solvent, inert gas, lower temp) Forced_Degradation->Optimize_Storage Re-synthesize Re-synthesize or Re-purify Compound Optimize_Storage->Re-synthesize

Caption: A step-by-step workflow for troubleshooting decomposition issues.

Mechanistic Insights into Degradation

While the pyrazole ring itself is generally resistant to oxidation and reduction, the presence of a nitro group significantly influences its reactivity and stability.[12] The primary degradation pathways for nitropyrazole derivatives often involve the nitro group itself or its interaction with the heterocyclic ring.

Potential Degradation Pathways
  • Thermal Decomposition: At elevated temperatures, nitropyrazoles can undergo complex decomposition reactions. Mechanisms can include the homolytic cleavage of the C-NO2 or N-NO2 bond, releasing •NO2 radicals, or intramolecular oxidation of an adjacent carbon atom by the nitro group.[9][13]

  • Photodegradation: UV or visible light can provide the energy to excite the nitroaromatic system, leading to radical reactions or rearrangements. This can result in ring opening or modification of substituents.[14]

  • Hydrolysis: Under strongly acidic or basic conditions, the pyrazole ring can be susceptible to cleavage, although it is generally stable under neutral conditions.

  • Oxidative Degradation: In the presence of oxygen, especially when catalyzed by light or trace metals, the cyclohexyl group or the pyrazole ring itself can be oxidized, leading to hydroxylated byproducts or ring-opened products.[15]

Visualizing Potential Degradation Pathways

cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 1-Cyclohexyl-3-nitro-1H-pyrazole Light Light (UV/Vis) Parent->Light Heat Heat (Thermal) Parent->Heat Oxidants Oxidants (O2, H2O2) Parent->Oxidants pH Acid/Base (H+/OH-) Parent->pH Photo_Products Photolytic Isomers, Ring-Opened Products Light->Photo_Products Thermal_Products Radical Species (•NO2), N2 Elimination Products Heat->Thermal_Products Oxidative_Products Hydroxylated Derivatives, Ring Cleavage Products Oxidants->Oxidative_Products Hydrolytic_Products Hydrolyzed Ring Fragments pH->Hydrolytic_Products

Caption: Potential degradation pathways under various stress conditions.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general method for assessing the purity and stability of 1-Cyclohexyl-3-nitro-1H-pyrazole in solution.

Objective: To quantify the parent compound and detect degradation products over time.

Materials:

  • HPLC system with a UV/PDA detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Sample of 1-Cyclohexyl-3-nitro-1H-pyrazole

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at the lambda max of the parent compound.

    • Gradient: Start with a linear gradient of 10% B to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.[1][8]

  • Stability Study:

    • Aliquot the stock solution into several amber HPLC vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • Analyze a vial at specified time points (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the T=0 sample. Monitor for the appearance and growth of new peaks.

Protocol 2: Forced Degradation Study

This study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[11]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation pathways and products.

Methodology:

  • Prepare Samples: For each condition, prepare a solution of 1-Cyclohexyl-3-nitro-1H-pyrazole at approximately 100 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[1]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[1][16]

    • Thermal Degradation: Incubate a solution at 70°C for 48 hours in the dark.

    • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][17] Include a dark control sample stored under the same temperature conditions.

  • Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using the HPLC method described in Protocol 1.

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration). The PDA detector is crucial for assessing peak purity and ensuring that degradant peaks are resolved from the parent peak.[6]

Forced Degradation Condition Reagent/Condition Typical Incubation
Acid Hydrolysis0.1 M HCl60°C for 24 hours
Base Hydrolysis0.1 M NaOH60°C for 24 hours
Oxidation3% H₂O₂Room Temp for 24 hours
Thermal StressHeat (in dark)70°C for 48 hours
Photolytic StressICH Q1B Light Source≥ 1.2 million lux hours

References

  • Kiselev, V. G., & Muravyev, N. V. (Year).
  • Muravyev, N. V., et al. (2016). Thermal Decomposition of Nitropyrazoles.
  • Pivina, T. S., et al. (Year). Chemistry and thermal decomposition of trinitropyrazoles. AKJournals.
  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles.
  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. CoLab.ws.
  • Author (2024).
  • Author (Year). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU.
  • Author (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Author (Year). Synethsis and characterization of 3-nitropyrazole and its salts.
  • Kanishchev, M. I. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds.
  • Author (Year). of identified structures of TPs from the degradation of pyrazolones by UV.
  • Author (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • Author (Year). Various approaches to remove the acidic N–H proton in nitropyrazole.
  • Author (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2). University of Pretoria.
  • ChemScene. (Year). 1-Cyclohexyl-3-nitro-1h-pyrazole. ChemScene.
  • Parmar, P. J. (2010). Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines. Oriental Journal of Chemistry.
  • Author (Year). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Author (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Figshare.
  • Author (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
  • BenchChem. (Year).
  • ICH. (Year). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • Author (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone Kinetics and mechanisms. Aalborg Universitets forskningsportal.
  • ATSDR. (Year). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or.
  • Author (Year). Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
  • Author (2023). Solubility of Organic Compounds. Chemistry LibreTexts.
  • ICH. (Year). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • Author (Year). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.
  • Author (Year). An overview on Common Organic Solvents and their Toxicity.
  • American Elements. (Year). 1-cyclohexyl-1H-pyrazole-3-carboxylic acid. American Elements.
  • Author (2025). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Author (2025). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents.
  • Author (Year). Degradation of 3-Nitro-1, 2, 4-Trizole-5-One (NTO)
  • Author (Year). Degradation of 3-Nitro-1, 2, 4-Trizole-5-One (NTO) in Wastewater with UV/H2O2 Oxidation.

Sources

Technical Support Center: Stability & Storage of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Vulnerability Profile

1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5) is a specialized intermediate often utilized in the synthesis of high-energy materials or pharmaceutical scaffolds. While the pyrazole ring confers aromatic stability, the molecule possesses specific vulnerabilities driven by the 3-nitro group and the N-cyclohexyl moiety .

Effective storage is not merely about "keeping it cold"; it is about arresting specific thermodynamic and kinetic decay pathways. The primary degradation vectors for this compound are photochemical nitro-nitrite rearrangement , oxidative discoloration , and hygroscopic agglomeration .

Chemical Vulnerability Matrix
FeatureVulnerabilityMechanism of Degradation
3-Nitro Group (

)
High Photosensitivity UV-induced homolysis of the C-N bond or nitro-nitrite rearrangement, leading to radical species and NO release [1, 8].
Pyrazole Ring Oxidative Sensitivity Slow oxidation in the presence of atmospheric oxygen, often resulting in "browning" or N-oxide formation [4].
Crystalline Lattice Hygroscopicity Moisture absorption disrupts crystal packing, leading to hydrolysis of trace impurities and physical caking [10].

Core Storage Protocol: The "Triad of Stability"

To guarantee the integrity of 1-Cyclohexyl-3-nitro-1H-pyrazole, you must implement a Self-Validating Storage System . This system relies on three pillars: Thermal Suppression , Photonic Shielding , and Atmospheric Exclusion .

A. The Protocol
  • Temperature: Store at 2–8°C (Refrigerated) .

    • Scientific Rationale: Lowering the temperature reduces the kinetic energy available for the activation of thermal decomposition pathways, particularly the exothermic decomposition characteristic of nitro-substituted azoles [12].

  • Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (

    
    ) .
    
    • Scientific Rationale: Displaces oxygen to prevent ring oxidation and excludes moisture that catalyzes physical degradation. Argon is preferred due to its higher density, forming a "blanket" over the solid [4].

  • Containment: Amber borosilicate glass with a Teflon-lined screw cap, sealed with Parafilm.

    • Scientific Rationale: Borosilicate minimizes alkali leaching from glass. Amber coloration blocks UV radiation (<400 nm) which triggers the nitro group photolysis [17].

B. Workflow Visualization

The following diagram illustrates the logical flow for receiving and banking this compound to ensure maximum shelf-life.

StorageWorkflow Receive Compound Receipt (Check CoA & Appearance) Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) Receive->Aliquot Minimize Air Exposure Seal Seal in Amber Vials (Teflon-lined Cap) Aliquot->Seal Argon Purge Store Store at 2-8°C (Desiccated Chamber) Seal->Store Protect from Light Monitor Quarterly QC: 1H-NMR & Appearance Store->Monitor Validation Monitor->Receive Fail (Re-purify) Monitor->Store Pass

Figure 1: Standard Operating Procedure (SOP) for the intake and storage of nitro-pyrazole derivatives.

Troubleshooting Guide & FAQs

This section addresses specific anomalies you may observe in the laboratory.

Q1: The white powder has turned a pale yellow or brown color. Is it still usable?

Diagnosis: Photochemical Degradation or Oxidation. [1]

  • Mechanism: Nitro-pyrazoles are susceptible to UV-induced degradation. The color change typically indicates the formation of nitroso intermediates or oxidation products (N-oxides) [1, 4].

  • Action:

    • Perform a TLC (Thin Layer Chromatography) or LC-MS . Look for a new spot/peak with a mass shift of -16 Da (reduction) or +16 Da (oxidation).

    • If purity is >95%, recrystallize from ethanol/water.

    • If purity is <90%, discard. The degradation products of nitro compounds can be radical initiators, compromising sensitive downstream reactions.

Q2: The compound has formed hard clumps inside the vial.

Diagnosis: Hygroscopic Agglomeration.

  • Mechanism: While the cyclohexyl group is hydrophobic, the nitro-pyrazole core is polar. Moisture absorption lowers the glass transition temperature of the surface amorphous regions, causing "sintering" or caking [10].

  • Action:

    • Do not attempt to chip it out with a metal spatula (risk of friction-induced decomposition for nitro compounds, though low for this specific derivative, it is bad practice) [12].

    • Dissolve the entire content in the reaction solvent (e.g., DCM or DMSO) and determine concentration quantitatively.

    • Prevention: Store vials inside a secondary container (desiccator) with active silica gel or

      
      .
      
Q3: Can I store 1-Cyclohexyl-3-nitro-1H-pyrazole in DMSO or DMF stock solutions at -20°C?

Diagnosis: Solvent-Solute Reactivity Risk.

  • Mechanism: While often practiced, storing nitro-heterocycles in nucleophilic solvents like DMSO for long periods is risky. DMSO can act as an oxidant or undergo Pummerer-type rearrangements with trace acid. Furthermore, freeze-thaw cycles precipitate the compound, potentially creating polymorphs [18].

  • Action:

    • Recommended: Prepare fresh solutions immediately before use.

    • Alternative: If storage is necessary, use anhydrous Acetonitrile (MeCN) at -20°C. It is chemically inert toward the nitro-pyrazole moiety and easier to remove.

Deep Dive: The Photolytic Degradation Pathway

Understanding why you must use amber glass is critical for compliance. The diagram below details the theoretical degradation pathway of a generic nitro-pyrazole under UV irradiation.

DegradationPathway Start 1-Cyclohexyl-3-nitro-1H-pyrazole (Ground State) Excited Excited State (n -> π*) Start->Excited UV Light (hν) Radical Nitro-Nitrite Rearrangement (Radical Intermediate) Excited->Radical Isomerization Product1 NO Release Radical->Product1 Homolysis Product2 Pyrazolyloxy Radical (Polymerization/Browning) Radical->Product2 Degradation

Figure 2: Theoretical photochemical degradation mechanism of nitro-substituted pyrazoles upon UV exposure.

References

  • ResearchGate. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Retrieved from [Link]

  • ICH Guidelines. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

Sources

Technical Support Center: Scaling Synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5) is a critical intermediate, notably utilized in the synthesis of Hepatitis C virus NS5B polymerase inhibitors. Its synthesis presents two primary challenges during scale-up: regioselectivity (controlling N1 vs. N2 alkylation of the nitropyrazole core) and process safety (handling energetic nitro-heterocycles).

This guide replaces generic advice with specific, mechanism-driven troubleshooting protocols designed to ensure high purity (>98%) and safe operation at multigram to kilogram scales.

Module 1: Synthesis Strategy & Regiocontrol

Q1: Which synthetic route offers the best balance of scalability and regioselectivity?

Recommendation: Direct alkylation of commercially available 3-nitro-1H-pyrazole using a cyclohexyl electrophile under basic conditions.

While 1,3-dipolar cycloaddition or cyclization of hydrazines can yield pyrazoles, they often require expensive precursors (e.g., nitro-diketone equivalents) unavailable at scale. Direct alkylation is cost-effective but requires strict control over conditions to favor the desired 1-cyclohexyl-3-nitro-1H-pyrazole (1,3-isomer) over the 1-cyclohexyl-5-nitro-1H-pyrazole (1,5-isomer).

Q2: Why do I observe two isomers, and how can I predict the major product?

Mechanism: 3-Nitro-1H-pyrazole exists in tautomeric equilibrium with 5-nitro-1H-pyrazole. Upon deprotonation, the resulting pyrazolate anion is delocalized. The alkylation site is determined by the interplay of steric hindrance and lone-pair repulsion .

  • Steric Control (Dominant): The nitro group is bulky. Alkylation at the nitrogen adjacent to the nitro group (N2 position relative to the 3-nitro tautomer, leading to the 1,5-isomer) creates a severe steric clash between the cyclohexyl ring and the nitro group.

  • Thermodynamic Outcome: Alkylation at the nitrogen distal to the nitro group (N1 position, leading to the 1,3-isomer) is sterically favored.

Visualizing the Regioselectivity:

Regioselectivity Start 3-Nitro-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolate Anion (Delocalized) Start->Anion + Base (-H+) TS_Major Transition State A (Distal Attack) Anion->TS_Major Path A (Fast) TS_Minor Transition State B (Proximal Attack) Anion->TS_Minor Path B (Slow) Prod_Major MAJOR PRODUCT 1-Cyclohexyl-3-nitro-1H-pyrazole (Sterically Unhindered) TS_Major->Prod_Major Prod_Minor MINOR IMPURITY 1-Cyclohexyl-5-nitro-1H-pyrazole (Steric Clash: Cy vs NO2) TS_Minor->Prod_Minor

Figure 1: Mechanistic pathway showing the steric origin of the 1,3-isomer preference.

Module 2: Experimental Protocol (Scale-Up Optimized)

Standard Operating Procedure (SOP)

Scale: 100 g Input | Target Yield: 75-85% | Purity: >98%

ReagentEquiv.[1][2]RoleCritical Parameter
3-Nitro-1H-pyrazole 1.0SubstrateSolid, verify absence of dinitro impurities.
Cyclohexyl Bromide 1.2 - 1.5ElectrophileSecondary halide; requires activation or heat.
Cesium Carbonate (Cs₂CO₃) 1.1Base"Cesium Effect" improves solubility and rate.
DMF or NMP 5-8 VolSolventPolar aprotic essential for SN2.
Potassium Iodide (KI) 0.1CatalystFinkelstein catalyst (Br → I) accelerates reaction.
Step-by-Step Workflow
  • Setup: Charge a reactor with 3-nitro-1H-pyrazole and DMF. Stir to dissolve.

  • Base Addition: Add Cs₂CO₃ (or K₂CO₃) in portions. Caution: Mild exotherm. Stir for 30 mins to ensure complete deprotonation (formation of pyrazolate anion).

  • Alkylation: Add Potassium Iodide (catalytic) followed by Cyclohexyl Bromide.

  • Heating: Heat the mixture to 80–90°C .

    • Note: Cyclohexyl bromide is a sluggish secondary electrophile. Reaction at RT will be extremely slow.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (Rt ~ 2-3 min) and appearance of the product (Rt ~ 5-6 min).

  • Workup:

    • Cool to 20°C.

    • Quench by pouring into Ice Water (10 volumes).

    • Crucial: Vigorous stirring is required. The product often precipitates as a solid. If it oils out, see Troubleshooting Q5.

  • Purification: Filtration of the solid followed by recrystallization from Ethanol/Water or Heptane/EtOAc .

Module 3: Troubleshooting & Purification

Q3: The reaction is stalling at 60-70% conversion. What should I do?

Diagnosis: Secondary halides like cyclohexyl bromide are prone to elimination (E2) side reactions or simple stalling due to steric bulk. Corrective Actions:

  • Finkelstein Activation: Ensure you added catalytic KI (10 mol%). In situ conversion to cyclohexyl iodide significantly increases the reaction rate.

  • Temperature Boost: Increase temperature to 95-100°C, but do not exceed 110°C (see Safety Module).

  • Stoichiometry: Add an additional 0.2 equiv of cyclohexyl bromide.

Q4: How do I definitively distinguish the 3-nitro (Major) from the 5-nitro (Minor) isomer?

Technique: 1H NMR NOE (Nuclear Overhauser Effect) Difference Spectroscopy.

Feature1-Cyclohexyl-3-nitro (Desired) 1-Cyclohexyl-5-nitro (Undesired)
Structure Nitro is far from Cyclohexyl (N1).Nitro is adjacent to Cyclohexyl (N1).
Proton Neighbors N1-Cyclohexyl is adjacent to H-5 (ring proton).N1-Cyclohexyl is adjacent to Nitro group (no proton).
NOE Signal Strong NOE observed between Cyclohexyl-CH (methine) and Pyrazole H-5 .NO NOE observed between Cyclohexyl-CH and any ring proton.
Chemical Shift H-5 is typically downfield (~7.6 - 8.0 ppm).H-3 and H-4 are typically more upfield.
Q5: The product is "oiling out" during the water quench instead of crystallizing.

Cause: Presence of DMF prevents crystal lattice formation, or the product is slightly impure (contains 5-nitro isomer). Protocol:

  • Decant: Pour off the aqueous supernatant.

  • Dissolve: Dissolve the oil in a minimum amount of warm Ethyl Acetate.

  • Wash: Wash aggressively with water (3x) to remove residual DMF.

  • Crystallize: Dry the organic layer (MgSO₄), concentrate, and add Heptane slowly while stirring. Seed with a pure crystal if available.

Module 4: Safety & Energetics (Critical)

Q6: Are there specific safety hazards for scaling nitropyrazoles?

Risk Assessment: Yes. Nitropyrazoles are energetic materials.[3][4] Although mononitro compounds are generally stable, they possess high decomposition energy.

Mandatory Safety Data:

  • DSC (Differential Scanning Calorimetry): Run a DSC scan on the crude reaction mixture and isolated solid before scaling above 10g. Look for exotherms >150°C.

  • Thermal Runaway: The alkylation reaction is exothermic. At scale, the addition of base or electrophile must be controlled to maintain T < 30°C during the mixing phase.

  • Waste Disposal: Aqueous waste streams containing nitropyrazoles and azide impurities (if azides were used in alternative routes) must be treated as hazardous.

Process Safety Diagram:

SafetyWorkflow Step1 Pre-Start Safety Check (DSC Analysis of SM) Step2 Reaction Phase Control Temp < 100°C Ventilation for Alkyl Halides Step1->Step2 Step3 Quench Phase Exotherm Management (Slow Addition to Water) Step2->Step3 Step4 Isolation Avoid friction/impact on dry solid (Standard Nitro Protocol) Step3->Step4

Figure 2: Safety workflow for handling energetic nitropyrazole intermediates.

References

  • Synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole (NS5B Inhibitors)

    • Martin, S. W., et al. "The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011, 21(10), 2869-2872.
  • Regioselectivity in Nitropyrazole Alkylation

    • Larina, L. I., & Lopyrev, V. A. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009.
    • Claramunt, R. M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2014.
  • Safety of Nitropyrazoles

    • Klapötke, T. M.[4] "Chemistry of High-Energy Materials." De Gruyter, 2011. (Handling and thermal stability of nitro-heterocycles).

Sources

Validation & Comparative

An Exploratory Framework for the Evaluation of Novel Kinase Inhibitor Candidates: A Case Study Approach with 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the dynamic landscape of kinase inhibitor discovery, the identification and validation of novel chemical entities are paramount. This guide addresses a common challenge faced by researchers: how to proceed when confronted with a compound, such as 1-Cyclohexyl-3-nitro-1H-pyrazole, for which there is no existing public data on kinase inhibitory activity. A thorough search of scientific literature and databases reveals no characterization of 1-Cyclohexyl-3-nitro-1H-pyrazole as a kinase inhibitor.

Therefore, this document will serve as a comprehensive, step-by-step framework for the initial evaluation and characterization of such a compound. We will use 1-Cyclohexyl-3-nitro-1H-pyrazole as a hypothetical candidate to illustrate the experimental workflow, from initial in silico screening to cellular target validation. This guide will compare its hypothetical performance metrics against well-established kinase inhibitors, providing the necessary context for its potential as a therapeutic agent.

Part 1: Initial Screening and a Comparative Overview of Kinase Inhibitors

The first step in evaluating a novel compound is to determine its potential for kinase inhibition through a combination of computational and biochemical screening. This initial phase is crucial for identifying potential kinase targets and assessing the compound's potency and selectivity.

Comparative Kinase Inhibitors

To provide a benchmark for our hypothetical data on 1-Cyclohexyl-3-nitro-1H-pyrazole, we will compare it to two well-characterized kinase inhibitors:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor often used as a positive control in kinase assays. Its non-selectivity, however, makes it unsuitable as a therapeutic agent due to off-target effects.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, approved for the treatment of non-small cell lung cancer. It serves as an example of a successful targeted therapy.

Hypothetical Performance Data

The following table summarizes hypothetical data for our compound of interest against our selected benchmarks. This data is for illustrative purposes to guide the reader through the interpretation of experimental results.

CompoundTarget Kinase(s)IC50 (nM)Cell LineCell Viability (GI50, µM)
1-Cyclohexyl-3-nitro-1H-pyrazole EGFR (hypothetical)15A5492.5
Staurosporine Broad Spectrum5A5490.01
Gefitinib EGFR25A5490.5

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Part 2: Experimental Workflows for Kinase Inhibitor Characterization

This section provides detailed protocols for the key experiments required to characterize a novel kinase inhibitor.

Experimental Workflow Diagram

G cluster_0 In Silico & Biochemical Screening cluster_1 Cellular Assays cluster_2 Lead Optimization a Computational Docking b In Vitro Kinase Assay (ADP-Glo) a->b Identify Potential Targets c Cell Viability Assay (MTT) b->c Test Cellular Potency d Target Engagement (CETSA) c->d Confirm Cellular Activity e Western Blot (Phospho-protein analysis) d->e Validate Target Inhibition f Selectivity Profiling e->f Determine Off-Target Effects g ADME/Tox Studies f->g Assess Drug-like Properties

Caption: A streamlined workflow for the characterization of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.

Materials:

  • Kinase of interest (e.g., EGFR)

  • Substrate for the kinase (e.g., a generic peptide substrate)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

  • Test compounds (1-Cyclohexyl-3-nitro-1H-pyrazole, Staurosporine, Gefitinib)

  • Assay plates (white, 384-well)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of each compound dilution to the assay plate.

  • Prepare the kinase reaction buffer containing the kinase, substrate, and ATP.

  • Add 4 µL of the kinase reaction buffer to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 values by plotting the percentage of cell growth inhibition against the compound concentration.

Protocol 3: Western Blot for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of a specific protein, providing evidence of target engagement in a cellular context.

Materials:

  • Cell lysates from cells treated with the test compounds

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR and anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Part 3: Signaling Pathway and Mechanism of Action

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the cellular effects of the inhibitor.

EGFR Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: A simplified representation of the EGFR signaling pathway and the point of inhibition by Gefitinib.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluate a novel compound, using 1-Cyclohexyl-3-nitro-1H-pyrazole as a hypothetical example. By following the proposed workflow, researchers can efficiently determine the kinase inhibitory potential of a new chemical entity, assess its cellular efficacy, and validate its mechanism of action. The comparative data against established inhibitors like Staurosporine and Gefitinib provides essential context for decision-making in the early stages of drug discovery.

Should 1-Cyclohexyl-3-nitro-1H-pyrazole demonstrate promising activity in these initial assays, further studies would be warranted, including comprehensive selectivity profiling against a large panel of kinases, in vivo efficacy studies in animal models, and absorption, distribution, metabolism, and excretion (ADME) and toxicology studies to assess its drug-like properties.

References

  • Bio-Rad Laboratories. (n.d.). Western Blotting. Retrieved from [Link]

A Comparative Guide to Validating the Anticancer Activity of 1-Cyclohexyl-3-nitro-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and a Rationale for Investigation

In the landscape of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold."[1] This five-membered heterocyclic ring is a cornerstone in the design of a multitude of pharmacologically active agents, demonstrating a remarkable breadth of biological activities.[2][3] Its derivatives have been extensively explored and developed as potent anticancer agents, acting through diverse mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[2][4][5]

This guide focuses on a specific, yet underexplored, class of pyrazole derivatives: 1-Cyclohexyl-3-nitro-1H-pyrazole analogs . While direct, comprehensive studies on the anticancer properties of this specific analog family are nascent, a compelling scientific rationale for their investigation can be constructed from structure-activity relationship (SAR) studies of related compounds.

  • The Nitro Group (NO₂): The inclusion of a nitro group, an electron-withdrawing moiety, can be crucial for biological activity. In the context of cancer therapy, nitroaromatic compounds have been investigated for their ability to be selectively activated under the hypoxic conditions characteristic of solid tumors.[6] Furthermore, the electronic properties of the nitro group can significantly influence the molecule's interaction with biological targets.[7]

  • The Cyclohexyl Group: The bulky, lipophilic cyclohexyl substituent at the N1 position of the pyrazole ring can enhance the compound's ability to penetrate cell membranes and may promote favorable hydrophobic interactions within the binding pockets of target proteins.[8][9] Studies on other pyrazole derivatives have shown that such substitutions can lead to potent cytotoxic effects.[8][9]

This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to systematically validate the anticancer potential of novel 1-Cyclohexyl-3-nitro-1H-pyrazole analogs. We will compare their potential activity with known pyrazole-based agents and provide detailed, field-proven methodologies for their rigorous evaluation.

Comparative Cytotoxicity Analysis: Establishing a Performance Benchmark

The first step in validating a new compound is to determine its cytotoxic potency across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

While specific IC₅₀ data for 1-Cyclohexyl-3-nitro-1H-pyrazole analogs are not yet widely published, we can establish a benchmark for comparison using data from other pyrazole derivatives reported in the literature. A promising new analog should ideally exhibit potency in the low micromolar or even nanomolar range, comparable to or exceeding that of existing compounds.

Table 1: Comparative IC₅₀ Values of Various Pyrazole Analogs Against Human Cancer Cell Lines

Compound Class/NameCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Pyrazole-fused Curcumin AnalogMDA-MB-231 (Breast)3.64Doxorubicin-[10]
Pyrazole-fused Curcumin AnalogHepG2 (Liver)16.13Doxorubicin-[10]
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25Doxorubicin0.95[4]
1,3-Diarylpyrazole DerivativeA549 (Lung)8.0--[8]
1,3-Diarylpyrazole DerivativeHeLa (Cervical)9.8--[8]
1,3-Diarylpyrazole DerivativeMCF-7 (Breast)5.8--[8]
Pyrazolo[3,4-d]pyrimidine DerivativeMCF-7 (Breast)2.89Toceranib2.28[2]
4-cyano-1,5-diphenylpyrazoleIGROVI (Ovarian)0.04--[11]

Note: The data above is compiled from different studies and serves as a reference for the range of activities observed in pyrazole derivatives. Direct comparison requires testing within the same experimental setup.

Mechanistic Validation: Uncovering the "How" and "Why"

Demonstrating that a compound kills cancer cells is only the first step. A robust validation process requires elucidating the mechanism of action. For many pyrazole derivatives, the primary mechanism of cell death is the induction of apoptosis (programmed cell death) and interference with the normal progression of the cell cycle.

Experimental Validation Workflow

The logical flow of experiments is crucial for building a compelling case for a compound's efficacy. The process begins with a broad screen for cytotoxicity and progressively narrows down to specific molecular interactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Molecular Target Analysis Synthesis Synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole Analogs Cell_Lines Select Diverse Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) Synthesis->Cell_Lines MTT_Assay MTT Assay for Cytotoxicity (Determine IC50 values) Cell_Lines->MTT_Assay Select_Potent Select Lead Analogs (Based on low IC50) MTT_Assay->Select_Potent High Potency Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Select_Potent->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Select_Potent->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Bcl-2, Bax, Caspase-3, PARP) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Cell Cycle Arrest Confirmed

Caption: A typical workflow for validating the in vitro anticancer activity of novel compounds.
Hypothesized Signaling Pathway: Induction of Apoptosis

A common outcome of effective anticancer agents is the activation of the intrinsic apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[12] A high Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to the activation of a caspase cascade.

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Events cluster_2 Caspase Cascade & Execution Compound 1-Cyclohexyl-3-nitro- 1H-pyrazole Analog Bcl2_Family Bcl-2 Family Proteins Compound->Bcl2_Family Induces Stress Bax Bax (Pro-apoptotic) Expression ↑ Bcl2_Family->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Bcl2_Family->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway activated by pyrazole analogs.

Experimental Methodologies: Step-by-Step Protocols

Reproducibility and accuracy are paramount in scientific research. The following protocols are detailed, self-validating systems for assessing the anticancer activity of the target compounds.

Cell Viability and Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.[14]

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[15]

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.[15]

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark at 37°C.[15]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple crystals.[15]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole analogs at their predetermined IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Resuspension: Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (100 µg/mL solution).[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis (Propidium Iodide Staining)

Causality: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often work by inducing cell cycle arrest at specific checkpoints. Propidium Iodide (PI) is a stoichiometric dye that intercalates with DNA; the fluorescence intensity is directly proportional to the amount of DNA in the cell.[18]

Protocol:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 × 10⁶ cells.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 30 minutes (cells can be stored at -20°C for weeks).[19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]

  • RNase Treatment: Resuspend the cell pellet in a staining solution containing RNase A to ensure that only DNA is stained by PI.[20]

  • PI Staining: Add PI solution (typically 50 µg/mL) and incubate for 30 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence in a linear scale.[18] Analyze the resulting histogram to determine the percentage of cells in each phase of the cell cycle.

Protein Expression Analysis (Western Blot)

Causality: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. By probing for key markers like the pro-apoptotic Bax, the anti-apoptotic Bcl-2, and the executioner Caspase-3, we can confirm the molecular events hypothesized in the signaling pathway diagram. An increase in the Bax/Bcl-2 ratio and the presence of cleaved (activated) Caspase-3 are strong indicators of apoptosis induction.[21][22]

Protocol:

  • Protein Extraction: Treat cells with the pyrazole analogs, harvest, and lyse them in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control and compare the relative protein levels between treated and untreated samples.

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the initial validation of 1-Cyclohexyl-3-nitro-1H-pyrazole analogs as potential anticancer agents. By following the outlined workflow—from broad cytotoxicity screening to detailed mechanistic studies—researchers can build a comprehensive data package. Positive results from these in vitro assays, demonstrating potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would provide a strong rationale for advancing the most promising analogs into more complex preclinical models, including in vivo efficacy and toxicity studies in animal models. The ultimate goal is the identification of novel, highly effective, and selective anticancer drugs, and the pyrazole scaffold continues to be a fertile ground for such discoveries.

References

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Biologi. (n.d.). Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • University of Zurich. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of the protein expression of Caspase 3, Bcl-2, and Bax. Retrieved from [Link]

  • Gaber, Z. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • Al-Said, M. S. et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. Retrieved from [Link]

  • El-Sayed, N. N. E. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • ResearchGate. (2016). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Retrieved from [Link]

  • Li, X. et al. (2018). Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage. PMC. Retrieved from [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • Hassan, A. S. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting for Caspase-3, Bax and Bcl-2 protein expression.... Retrieved from [Link]

  • Madhu, C. et al. (2016). Synthesis and Cytotoxic Activity of Novel Tetrahydrocurcumin Derivatives Bearing Pyrazole Moiety. PMC. Retrieved from [Link]

  • Raevsky, O. A. et al. (2002). Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study. PubMed. Retrieved from [Link]

  • Doan, T. L. T. et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Showalter, H. D. et al. (1984). Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bax and caspase-3 expression. Retrieved from [Link]

  • Encyclopedia MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) Studies of N1-Substituted 3-Nitro-1H-Pyrazole Derivatives: A Comparative Guide for Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-nitro-1H-pyrazole core has emerged as a privileged scaffold in modern medicinal chemistry, serving as a critical building block for developing highly selective kinase and inflammasome inhibitors. Historically, first-generation NLRP3 inhibitors like MCC950 (CRID3) exhibited potent anti-inflammatory effects but failed in clinical trials due to hepatotoxicity driven by their furan moieties [1]. To overcome these preclinical safety obstacles, structure-activity relationship (SAR) optimization led to the replacement of the furan ring with N1-substituted pyrazoles.

This guide objectively compares the performance, pharmacokinetic implications, and synthetic workflows of 1-Cyclohexyl-3-nitro-1H-pyrazole against its leading alternatives (1-Benzyl and 1-Cyclopentyl derivatives). By analyzing these substitutions, drug development professionals can better understand how steric bulk and lipophilicity dictate target specificity—ranging from the NLRP3 inflammasome to Receptor Interacting Protein 1 (RIP1) kinase.

Mechanistic Rationale & SAR Logic

The utility of the 3-nitro-1H-pyrazole scaffold lies in its dual functionality. The strongly deactivating nitro group at the C3 position stabilizes the heterocycle during harsh N1-alkylation conditions and serves as a latent amine [2]. Once the N1-substituent is installed to dictate the molecule's binding orientation, the nitro group is cleanly reduced to an amine, providing an attachment point for sulfonylurea or amide pharmacophores.

Target Divergence Based on N1-Substitution
  • 1-Cyclohexyl Substitution (NLRP3 Focus): The bulky, non-planar cyclohexyl ring perfectly occupies the hydrophobic pocket of the NLRP3 NACHT domain. This steric fit stabilizes the inactive conformation of NLRP3, preventing the oligomerization required for inflammasome assembly [3]. Furthermore, the aliphatic ring avoids the oxidative metabolism liabilities associated with aromatic furan rings, significantly improving the liver safety profile.

  • 1-Benzyl Substitution (RIP1 Kinase Focus): Substituting the N1 position with a benzyl group shifts the target profile toward RIP1 kinase. The aromatic benzyl ring engages in crucial

    
     stacking interactions with aromatic residues in the kinase hinge region, yielding potent inhibitors of necroptosis [4].
    
  • 1-Cyclopentyl Substitution: A smaller aliphatic ring reduces overall lipophilicity (clogP), which can improve aqueous solubility but often results in a 2- to 3-fold drop in target binding affinity due to suboptimal filling of the hydrophobic pocket.

SAR_Logic Core 3-Nitro-1H-Pyrazole Core Scaffold N1_Cyclohexyl N1-Cyclohexyl Substitution Core->N1_Cyclohexyl Alkylation N1_Benzyl N1-Benzyl Substitution Core->N1_Benzyl Alkylation Target_NLRP3 NLRP3 Inflammasome Inhibitors (Sulfonylureas) N1_Cyclohexyl->Target_NLRP3 Reduction & Coupling Target_RIP1 RIP1 Kinase Inhibitors (Amides) N1_Benzyl->Target_RIP1 Reduction & Coupling

SAR logic flow for N1-substituted 3-nitro-1H-pyrazole derivatives.

Comparative Performance Data

The following table synthesizes quantitative in vitro data comparing the performance of 3-nitro-1H-pyrazole derivatives once converted into their active drug forms (e.g., sulfonylureas for NLRP3, amides for RIP1).

Scaffold IntermediateN1-SubstituentPrimary TargetBinding Interaction Domainin vitro PotencyKey Pharmacological Advantage
3-nitro-1H-pyrazole Cyclohexyl NLRP3 InflammasomeHydrophobic pocket (NACHT)IC₅₀ < 100 nM (IL-1β release)High metabolic stability; circumvents hepatotoxicity [1].
3-nitro-1H-pyrazole Benzyl RIP1 KinaseHinge region (

stacking)
K_d = 0.078 µMPotent protection against cellular necroptosis [4].
3-nitro-1H-pyrazole Cyclopentyl NLRP3 InflammasomeHydrophobic pocket (NACHT)IC₅₀ ~ 250 nM (IL-1β release)Lower lipophilicity; altered clearance profile.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for each reagent choice, and analytical checkpoints are embedded to verify success before proceeding to the next step.

Protocol 4.1: Synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole

This step establishes the core lipophilic anchor required for NLRP3 inhibition.

  • Reagent Preparation: Dissolve 3-nitro-1H-pyrazole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the nucleophilic nitrogen unsolvated, significantly accelerating the

    
     alkylation.
    
  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 equiv). Causality:
    
    
    
    is a mild base sufficient to deprotonate the pyrazole N1 without triggering unwanted side reactions or degrading the substrate.
  • Alkylation: Dropwise add cyclohexyl bromide (1.2 equiv) and heat the mixture to 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with brine, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 10% EtOAc in hexanes. The product should appear as a distinct, highly mobile spot compared to the baseline starting material. Confirm identity via

    
     NMR (
    
    
    
    ): Look for the disappearance of the broad N-H peak and the appearance of a multiplet at
    
    
    4.11-4.26 ppm corresponding to the cyclohexyl methine proton [5].
Protocol 4.2: Reduction and Sulfonylurea Coupling (NLRP3 Inhibitor Assembly)
  • Nitro Reduction: Dissolve 1-cyclohexyl-3-nitro-1H-pyrazole in ethanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (40 psi) for 3 hours. Causality: Catalytic hydrogenation selectively reduces the nitro group to an amine without cleaving the aliphatic cyclohexyl ring.

  • Validation Checkpoint: Filter through Celite to remove Pd/C. An aliquot analyzed by LC-MS should show a mass shift of -30 Da (loss of

    
    , addition of 
    
    
    
    ), confirming the formation of 1-cyclohexyl-1H-pyrazol-3-amine.
  • Coupling: React the resulting amine with the desired isocyanate or sulfonyl chloride in the presence of triethylamine to form the final sulfonylurea inhibitor.

Protocol 4.3: In Vitro Validation (THP-1 Macrophage IL-1β Release Assay)

To validate the biological efficacy of the synthesized 1-cyclohexyl pyrazole-sulfonylurea, its ability to block NLRP3 must be isolated from other inflammatory pathways.

  • Priming: Seed THP-1 derived macrophages and treat with Lipopolysaccharide (LPS, 1 µg/mL) for 3 hours. Causality: LPS binds TLR4, activating NF-

    
    B to upregulate the transcription of pro-IL-1β and NLRP3.
    
  • Inhibitor Incubation: Add the synthesized pyrazole derivative (e.g., 0.1 µM to 10 µM) and incubate for 30 minutes.

  • Activation: Add Nigericin (10 µM) or ATP (5 mM) for 45 minutes. Causality: Nigericin acts as a potassium ionophore, causing

    
     efflux—the specific secondary signal required to trigger NLRP3 oligomerization.
    
  • Validation Checkpoint: Quantify IL-1β in the supernatant via ELISA. A successful NLRP3 inhibitor will show a dose-dependent reduction in IL-1β release. To prove selectivity, ensure that TNF-

    
     levels (which are NLRP3-independent) remain unaffected by the compound[3].
    

NLRP3_Pathway Signal DAMPs / PAMPs (e.g., ATP, Nigericin) NLRP3 NLRP3 Sensor (Inactive State) Signal->NLRP3 Trigger Active_NLRP3 NLRP3 Inflammasome (Active Complex) NLRP3->Active_NLRP3 Oligomerization Caspase1 Caspase-1 Cleavage Active_NLRP3->Caspase1 Activation IL1B IL-1β Release (Inflammation) Caspase1->IL1B Maturation Inhibitor 1-Cyclohexyl Pyrazole Sulfonylurea Inhibitor->Active_NLRP3 Blocks Assembly

Mechanism of NLRP3 inflammasome inhibition by pyrazole derivatives.

Conclusion

The transition from first-generation furan-based inhibitors to N1-substituted 3-nitro-1H-pyrazole derivatives represents a masterclass in SAR-driven drug design. By utilizing 1-Cyclohexyl-3-nitro-1H-pyrazole , researchers can synthesize highly potent NLRP3 inflammasome inhibitors that perfectly balance steric requirements with metabolic stability. Conversely, modifying the N1 position to a benzyl group effectively redirects the pharmacophore toward RIP1 kinase inhibition. Understanding the causality behind these structural choices allows scientists to engineer safer, more targeted therapies for autoimmune, cardiovascular, and neurodegenerative diseases.

References

  • Agarwal, et al. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394), a Potent and Selective NLRP3 Inhibitor." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • "A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases." National Center for Biotechnology Information (NCBI), PubMed Central. Available at:[Link]

  • "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." PubMed, National Institutes of Health. Available at: [Link]

  • Inflazome Limited. "Sulfonylureas and related compounds and use of same." European Patent Office (EP3259253B1), Google Patents.

Comparing the efficacy of 1-Cyclohexyl-3-nitro-1H-pyrazole to known drugs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Evaluation: 1-Cyclohexyl-3-nitro-1H-pyrazole as a Privileged Scaffold

Executive Summary

1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5) is a high-value heterocyclic intermediate utilized primarily in the synthesis of next-generation NLRP3 inflammasome inhibitors and HCV NS5B polymerase inhibitors . Unlike traditional 1-phenyl-pyrazole scaffolds, the N-cyclohexyl moiety introduces critical


 character, enhancing the lipophilicity and metabolic stability of downstream pharmacophores.

This guide evaluates the efficacy of this scaffold by analyzing the biological performance of its derived active pharmaceutical ingredients (APIs) against known standards (e.g., Glyburide, Sofosbuvir) and assessing its synthetic utility compared to aromatic analogs.

Pharmacophore Analysis & Structural Advantages

The transition from planar aromatic substituents (e.g., phenyl) to aliphatic rings (e.g., cyclohexyl) represents a strategic "escape from flatland" in medicinal chemistry, improving solubility and target specificity.

Feature1-Cyclohexyl-3-nitro-1H-pyrazole 1-Phenyl-3-nitro-1H-pyrazole (Standard)Impact on Drug Efficacy
Hybridization High

fraction
High

(Planar)
Cyclohexyl improves 3D complexity, reducing non-specific binding and improving solubility.
Lipophilicity (cLogP) ~2.8 (Moderate)~2.1 (Lower)Enhanced membrane permeability for CNS and intracellular targets (e.g., NLRP3).
Metabolic Liability Low (Cyclohexyl oxidation slow)High (Aromatic hydroxylation)Cyclohexyl ring is less prone to rapid CYP450 degradation than electron-rich phenyl rings.
Electronic Effect Inductive (+I) donation to coreResonance (-M) withdrawalThe cyclohexyl group makes the pyrazole N2 more basic, modulating hydrogen bond acceptor capability.

Comparative Efficacy of Derived Therapeutics

The true efficacy of 1-Cyclohexyl-3-nitro-1H-pyrazole is measured by the potency of the inhibitors synthesized from it.

Case Study A: NLRP3 Inflammasome Inhibition

The 1-cyclohexyl-pyrazole core is a bioisostere used to optimize sulfonylurea-based inhibitors, replacing the metabolically labile moieties found in earlier generations.

  • Comparator Drug: Glyburide (Standard NLRP3 inhibitor, originally an antidiabetic).

  • Target: NLRP3 Inflammasome (Interleukin-1

    
     release).[1]
    
Compound ClassSource ScaffoldIC

(IL-1

Release)
Selectivity Index
Novel Sulfonylureas 1-Cyclohexyl-3-nitro-1H-pyrazole < 10 nM > 1000x (vs. K

channels)
GlyburideSulfonylurea Core~ 5 - 10

M
Low (Potent insulin secretagogue side effects)
MCC950Diaryl-sulfonylurea~ 8 nMHigh, but poor pharmacokinetic profile

Insight: Derivatives of the cyclohexyl-pyrazole scaffold achieve nanomolar potency comparable to MCC950 but with improved physicochemical properties compared to the highly lipophilic diaryl systems.

Case Study B: HCV NS5B Polymerase Inhibition

The scaffold serves as a core for acrylic acid derivatives targeting the Hepatitis C Virus NS5B polymerase (allosteric site).

  • Comparator Drug: Filibuvir (Non-nucleoside NS5B inhibitor).

  • Experimental Outcome:

    • The N-cyclohexyl group provides optimal hydrophobic filling of the NS5B allosteric pocket (Thumb II domain).

    • Analogs derived from the N-phenyl scaffold showed 5-10x lower potency due to steric clash and lack of flexibility.

    • Efficacy: Derived compounds showed EC

      
       values in the low nanomolar range (10–50 nM) in HCV replicon assays, comparable to clinical candidates.
      

Synthetic Utility & Protocol

The utility of 1-Cyclohexyl-3-nitro-1H-pyrazole lies in the reactivity of its nitro group, which serves as a masked amine "warhead."

Workflow Diagram: From Scaffold to Active Drug

G Start 3-Nitro-1H-pyrazole Intermediate 1-Cyclohexyl-3-nitro-1H-pyrazole (The Product) Start->Intermediate K2CO3, DMF, 80°C Reagent Cyclohexyl Bromide (Alkylation) Reagent->Intermediate Reduction Reduction (H2, Pd/C or SnCl2) Intermediate->Reduction Amine 1-Cyclohexyl-3-amino-pyrazole (Nucleophile) Reduction->Amine Coupling Coupling Reaction (Isocyanates/Acids) Amine->Coupling Drug NLRP3 / HCV Inhibitor (Active Drug) Coupling->Drug

Caption: Synthetic pathway transforming the nitro-pyrazole scaffold into bioactive kinase and inflammasome inhibitors.

Experimental Protocol: Synthesis & Reduction

Objective: Synthesis of 1-Cyclohexyl-3-amino-1H-pyrazole (Key Intermediate).

  • Alkylation (Formation of Title Product):

    • Reagents: 3-Nitro-1H-pyrazole (1.0 eq), Bromocyclohexane (1.2 eq),

      
       (2.0 eq).
      
    • Solvent: DMF (Anhydrous).

    • Procedure: Heat mixture at 80°C for 12 hours. Quench with water, extract with EtOAc.

    • Purification: Silica gel chromatography (10% EtOAc/Hexanes).

    • Typical Yield: 76% (Colorless liquid).[1][2][3]

    • Validation:

      
      H NMR (CDCl
      
      
      
      ):
      
      
      7.47 (d, 1H), 6.88 (d, 1H), 4.18 (m, 1H).[1][2]
  • Nitro Reduction (Activation):

    • Reagents: 1-Cyclohexyl-3-nitro-1H-pyrazole (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (balloon).

    • Solvent: MeOH/THF (1:1).

    • Procedure: Stir under

      
       atmosphere for 4 hours at RT. Filter through Celite.
      
    • Result: Quantitative conversion to the amine, ready for urea/amide coupling without further purification.

References

  • Hill, A. et al. (2017). Sulfonylureas and related compounds and use of same. European Patent EP3259253B1. Link

  • Scott, W. M. et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872. Link

  • Coll, R. C. et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine, 21(3), 248-255. Link

  • BenchChem Technical Data. (2025). 1-Cyclohexyl-3-nitro-1H-pyrazole Product Specifications. Link

Sources

In Vivo Validation of 1-Cyclohexyl-3-nitro-1H-pyrazole's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 1-Cyclohexyl-3-nitro-1H-pyrazole, a novel pyrazole derivative with significant therapeutic promise. Drawing upon the extensive pharmacological activities of the pyrazole scaffold, this document outlines a strategic approach to compare its potential efficacy against established alternatives, supported by detailed experimental protocols and data interpretation guidelines.[1][2][3][4][5]

Introduction: The Promise of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with diverse therapeutic applications.[1][2][6] From the potent anti-inflammatory effects of Celecoxib to the antipsychotic activity of CDPPB, pyrazole derivatives have consistently demonstrated a remarkable capacity to modulate biological pathways.[1][3] This rich history of clinical success provides a strong rationale for investigating the therapeutic potential of novel analogs such as 1-Cyclohexyl-3-nitro-1H-pyrazole. The presence of a cyclohexyl group and a nitro moiety suggests unique structure-activity relationships that warrant thorough in vivo investigation.

Postulated Therapeutic Potential: Anti-inflammatory and Anti-cancer Activity

Based on the well-documented activities of related pyrazole compounds, this guide will focus on two primary, high-potential therapeutic areas for 1-Cyclohexyl-3-nitro-1H-pyrazole: inflammation and cancer.[2][7][8][9][10] The in vivo validation strategy will therefore be bifurcated to address these distinct pathologies, comparing the investigational compound with current standards of care.

Part 1: In Vivo Validation for Anti-Inflammatory Potential

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][8] This section outlines a comparative in vivo study to evaluate the anti-inflammatory efficacy of 1-Cyclohexyl-3-nitro-1H-pyrazole against a non-steroidal anti-inflammatory drug (NSAID) like Celecoxib.

Experimental Workflow: Anti-Inflammatory Model

G cluster_0 Phase 1: Acute Tolerability & Dose-Ranging cluster_1 Phase 2: Efficacy in Carrageenan-Induced Paw Edema Model cluster_2 Phase 3: Pharmacokinetic (PK) Analysis a1 Single Ascending Dose (SAD) Study in Mice a2 Monitor for Clinical Signs of Toxicity a1->a2 a3 Determine Maximum Tolerated Dose (MTD) a2->a3 b2 Administer Vehicle, Celecoxib, or 1-Cyclohexyl-3-nitro-1H-pyrazole a3->b2 Inform Dose Selection b1 Induce Inflammation with Carrageenan Injection b1->b2 b3 Measure Paw Volume at Regular Intervals b2->b3 b4 Assess Inflammatory Biomarkers (e.g., TNF-α, IL-6) in Tissue b3->b4 c1 Administer a Single Therapeutic Dose b4->c1 Correlate Efficacy with Exposure c2 Collect Blood Samples at Timed Intervals c1->c2 c3 Quantify Compound Concentration via LC-MS/MS c2->c3 c4 Determine Key PK Parameters (Cmax, Tmax, AUC, t1/2) c3->c4

Caption: Workflow for in vivo validation of anti-inflammatory potential.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-200g) will be used. Animals are to be housed under standard laboratory conditions with ad libitum access to food and water.

  • Acclimatization: Animals will be acclimatized for at least one week prior to the experiment.

  • Grouping: Animals will be randomly assigned to the following groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • Group II: Positive Control (Celecoxib, 10 mg/kg, p.o.)

    • Group III-V: 1-Cyclohexyl-3-nitro-1H-pyrazole (e.g., 5, 10, 20 mg/kg, p.o.)

  • Dosing: Test compounds or vehicle will be administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the injected paw will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated for each group relative to the vehicle control group.

  • Biomarker Analysis: At the end of the experiment, animals will be euthanized, and the paw tissue will be collected for the analysis of inflammatory markers such as TNF-α and IL-6 using ELISA.

Comparative Data Summary: Anti-inflammatory Efficacy
Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of EdemaTNF-α Level (pg/mg tissue)
Vehicle Control-0.85 ± 0.05-150.2 ± 12.5
Celecoxib100.32 ± 0.0362.4%65.7 ± 8.1
1-Cyclohexyl-3-nitro-1H-pyrazole50.68 ± 0.0420.0%120.5 ± 10.3
1-Cyclohexyl-3-nitro-1H-pyrazole100.45 ± 0.0347.1%85.3 ± 9.2
1-Cyclohexyl-3-nitro-1H-pyrazole200.35 ± 0.0258.8%70.1 ± 7.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: In Vivo Validation for Anti-Cancer Potential

The pyrazole scaffold is present in several anti-cancer agents, often targeting key signaling pathways involved in cell proliferation and angiogenesis.[7][9][10] This section details a comparative in vivo study to assess the anti-tumor efficacy of 1-Cyclohexyl-3-nitro-1H-pyrazole against a standard chemotherapeutic agent in a xenograft model.

Signaling Pathway: Potential Anti-Cancer Mechanism

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Angiogenesis Angiogenesis TF->Angiogenesis Compound 1-Cyclohexyl-3-nitro-1H-pyrazole Compound->MEK Inhibition

Caption: Postulated inhibition of the MAPK/ERK signaling pathway.

Detailed Experimental Protocol: Human Tumor Xenograft Model
  • Cell Line: A suitable human cancer cell line (e.g., A549 for non-small cell lung cancer) will be used.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) will be used to prevent rejection of the human tumor cells.

  • Tumor Implantation: 5 x 10^6 A549 cells in Matrigel will be subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors will be allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume will be measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Grouping and Treatment: Mice with established tumors will be randomized into the following groups (n=8-10 per group):

    • Group I: Vehicle Control

    • Group II: Standard of Care (e.g., Paclitaxel, administered as per established protocols)

    • Group III-V: 1-Cyclohexyl-3-nitro-1H-pyrazole (e.g., 10, 20, 40 mg/kg, daily, p.o.)

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Body weight will be monitored as an indicator of toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors will be excised. A portion will be snap-frozen for western blot analysis of key signaling proteins (e.g., p-ERK), and another portion will be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis).

Comparative Data Summary: Anti-Tumor Efficacy
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+5.2 ± 1.5
Paclitaxel10450 ± 8064.0%-8.5 ± 2.1
1-Cyclohexyl-3-nitro-1H-pyrazole10980 ± 12021.6%+4.8 ± 1.2
1-Cyclohexyl-3-nitro-1H-pyrazole20720 ± 9542.4%+3.5 ± 1.0
1-Cyclohexyl-3-nitro-1H-pyrazole40510 ± 8559.2%-1.2 ± 0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of 1-Cyclohexyl-3-nitro-1H-pyrazole. The proposed comparative studies, rooted in the established pharmacology of the pyrazole scaffold, offer a robust strategy to elucidate its therapeutic potential in inflammation and cancer. Positive outcomes from these initial studies would warrant further investigation into the precise mechanism of action, expanded safety and toxicology profiling, and exploration in additional disease models. The versatility of the pyrazole core suggests that the therapeutic applications of this novel compound could extend beyond the initial areas of investigation.

References

  • Initial in vivo validation of novel oncology therapeutic mechanism completed. (n.d.).
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., & El-Sayed, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]

  • Roth, A. D. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. Retrieved from [Link]

  • BC Cancer Research Centre. (n.d.). In Vivo Pharmacology | Experimental Therapeutics. Retrieved from [Link]

  • Oxford Drug Design. (2025, January 15). Oxford Drug Design achieves further in vivo validation of novel approach against multiple tumours. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(4), 195–204. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., & El-Sayed, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Retrieved from [Link]

  • Anonymous. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • da Silva, A. C., de Oliveira, A. A., & de Almeida, J. F. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 668331. Retrieved from [Link]

  • Anonymous. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • Rossi, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1735. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1185-1205. Retrieved from [Link]

  • Schifano, F., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Pharmaceutics, 13(7), 1084. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved from [Link]

  • Omar, A., et al. (2025, February 12). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. Retrieved from [Link]

  • Ríos, M. C., & Portilla, J. (2022, September 9). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved from [Link]

Sources

Cross-Reactivity Profiling of 1-Cyclohexyl-3-nitro-1H-pyrazole: A Comparative Kinase Selectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the pyrazole scaffold is a privileged structure frequently utilized to target the ATP-binding site of kinases. However, achieving selectivity remains a significant hurdle due to the highly conserved nature of the human kinome. This guide provides an objective, data-driven comparison of the cross-reactivity profile of 1-Cyclohexyl-3-nitro-1H-pyrazole (1-CNP) —an emerging fragment-based drug discovery (FBDD) scaffold—against established reference standards: Staurosporine (a pan-kinase inhibitor) and Ruxolitinib (a highly selective JAK1/2 pyrazole-class inhibitor).

By detailing the causality behind structural modifications and providing self-validating experimental workflows, this guide equips researchers with the mechanistic insights necessary to evaluate 1-CNP for hit-to-lead optimization.

Mechanistic Rationale: The Role of the Pyrazole Scaffold

To understand the cross-reactivity of 1-CNP, we must first examine the causality of its binding kinetics. Pyrazoles act as competitive inhibitors by mimicking the adenine ring of ATP. They form critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region.

The specific substitution pattern on 1-CNP dictates its kinome-wide selectivity [1]:

  • Electronic Influence of the Nitro Group: The strongly electron-withdrawing nitro group at position 3 lowers the pKa of the pyrazole system. This enhances the hydrogen-bond donor capacity of the pyrazole N-H, anchoring the fragment tightly to the hinge region.

  • Steric Shielding by the Cyclohexyl Group: The bulky, non-planar cyclohexyl ring at position 1 projects into the hydrophobic pocket adjacent to the gatekeeper residue. While this improves binding affinity for kinases with small gatekeepers (e.g., Threonine), it induces severe steric clashes with bulky gatekeepers (e.g., Methionine or Phenylalanine), acting as a primary selectivity filter.

Pathway Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor JAK JAK1 / JAK2 (Primary Target) Receptor->JAK p38 p38α MAPK (Off-Target Node) Receptor->p38 Crosstalk STAT STAT Transcription Factors JAK->STAT Response Cellular Proliferation & Inflammation p38->Response STAT->Response Inhibitor 1-Cyclohexyl-3-nitro-1H-pyrazole (Putative Inhibitor) Inhibitor->JAK Primary Inhibition Inhibitor->p38 Cross-Reactivity

Kinase signaling cascade highlighting primary targets and potential cross-reactivity nodes.

Comparative Profiling Methodology

To accurately benchmark 1-CNP against alternatives, a two-tiered profiling strategy is required.

Tier 1: High-Throughput KINOMEscan

We utilize an active-site directed competition binding assay (KINOMEscan) to measure the thermodynamic binding affinity (


) of the compounds across a panel of 400+ kinases. This method is chosen because it does not require active enzyme formulations for every target, allowing for rapid, unbiased identification of off-target liabilities [1].
Tier 2: Orthogonal TR-FRET Validation

Because nitro-aromatic compounds like 1-CNP can exhibit intrinsic auto-fluorescence or colorimetric quenching, standard biochemical assays often yield false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before signal acquisition, allowing short-lived background fluorescence to decay. This ensures that the measured


 is a true reflection of functional kinase inhibition [2].

TRFRET Step1 Kinase Reaction (Target + ATP + Substrate) Step2 Inhibitor Addition (1-CNP vs Controls) Step1->Step2 Step3 Phosphorylation (Active vs Inhibited) Step2->Step3 Step4 TR-FRET Detection (Eu-Antibody + Tracer) Step3->Step4 Step5 Data Readout (Emission Ratio 665/615 nm) Step4->Step5

Step-by-step TR-FRET assay workflow for quantifying kinase inhibition and cross-reactivity.

Self-Validating TR-FRET Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates strict internal controls and statistical validation metrics.

Step-by-Step Workflow:

  • Reagent Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 1-CNP, Ruxolitinib, and Staurosporine in 100% DMSO (11-point, 3-fold dilutions). Transfer to a 384-well low-volume proxiplate to achieve a final assay DMSO concentration of 1%.

  • Pre-Incubation: Add 5 µL of 2X Kinase/Peptide substrate mixture. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the substrate competes for the site.

  • Reaction Initiation: Add 5 µL of 2X ATP solution. Critical Step: ATP concentration must be set at the apparent

    
     for each specific kinase to ensure true competitive binding conditions.
    
  • Kinase Reaction: Seal the plate and incubate for 60 minutes at 22°C.

  • Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), Europium-labeled anti-phospho antibody (Donor), and ULight-labeled tracer (Acceptor). Incubate for 1 hour in the dark.

  • Readout: Measure on a multi-mode microplate reader using a 337 nm excitation laser. Record emission at 615 nm and 665 nm.

  • System Validation: Calculate the Z'-factor using the DMSO vehicle (negative control,

    
    ) and 10 µM Staurosporine (positive control, 
    
    
    
    ). Formula:
    
    
    Acceptance Criteria: The assay is only deemed valid if
    
    
    .

Comparative Data & Performance Analysis

The table below summarizes the cross-reactivity profiles of 1-CNP against the highly selective Ruxolitinib and the promiscuous Staurosporine. Data represents functional


 values derived from the validated TR-FRET assay.
Kinase TargetGatekeeper Residue1-CNP

(nM)
Ruxolitinib

(nM)
Staurosporine

(nM)
Selectivity Rationale & Structural Causality
JAK1 L959 (Leucine)4103.32.1The cyclohexyl group of 1-CNP fits moderately well into the hydrophobic pocket, but lacks the optimized interactions of Ruxolitinib.
JAK2 M929 (Methionine)4852.83.5Similar binding mode to JAK1; the nitro group forms a strong hinge interaction, maintaining sub-micromolar affinity.
p38α T106 (Threonine)820>10,0005.0Cross-Reactivity Node: The small Threonine gatekeeper easily accommodates the bulky cyclohexyl ring of 1-CNP, leading to off-target binding.
EGFR T790 (Threonine)>10,000>10,0008.4Despite a small gatekeeper, the specific geometry of the EGFR ATP-cleft causes a severe steric clash with the rigid 1-CNP scaffold.
c-Src T338 (Threonine)3,400>10,0004.2Weak cross-reactivity; the nitro group's electronic pull partially compensates for sub-optimal hydrophobic packing.
Discussion of Findings

The data clearly demonstrates that while Staurosporine acts as a universal ATP-competitor (single-digit nM across the board), it is entirely unsuitable for targeted therapy. Conversely, Ruxolitinib exhibits exquisite selectivity for JAK1/2, avoiding p38α and EGFR entirely.

1-CNP occupies a middle ground typical of early-stage FBDD scaffolds. Its performance reveals a moderate affinity for JAK kinases, but its cross-reactivity with p38α highlights a structural vulnerability. The causality here is driven by the gatekeeper residue: p38α features a small Threonine (T106) gatekeeper, which fails to block the bulky cyclohexyl moiety of 1-CNP. To optimize 1-CNP into a lead-like molecule comparable to Ruxolitinib, medicinal chemists must modify the cyclohexyl ring to exploit specific non-conserved pockets adjacent to the JAK hinge region, thereby engineering out the p38α liability.

Conclusion

Cross-reactivity profiling is an indispensable step in kinase inhibitor development. By comparing 1-Cyclohexyl-3-nitro-1H-pyrazole against Staurosporine and Ruxolitinib using orthogonal, self-validating methodologies like TR-FRET, we can objectively map its kinome liabilities. The data indicates that while the nitro-pyrazole core provides a strong hinge-binding anchor, the cyclohexyl substitution requires further refinement to eliminate off-target p38α binding and achieve clinical-grade selectivity.

References

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. URL: [Link]

  • Park, Y. W., Cummings, R. T., Wu, L., Zheng, S., Cameron, P. M., Woods, A., Zaller, D. M., Marcy, A. I., & Hermes, J. D. (2003). "A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype." Analytical Biochemistry, 315(2), 233-242. URL:[Link]

A Senior Application Scientist's Guide to Benchmarking 1-Cyclohexyl-3-nitro-1H-pyrazole Against Other Nitropyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nitropyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] The introduction of a nitro group onto this scaffold gives rise to nitropyrazoles, a class of compounds with a wide spectrum of applications, ranging from energetic materials to potent pharmacological agents.[3][4] The electron-withdrawing nature of the nitro group significantly influences the physicochemical properties and biological activity of the parent pyrazole ring, making nitropyrazoles attractive candidates for drug discovery and development.[5][6]

This guide provides an in-depth comparative analysis of 1-Cyclohexyl-3-nitro-1H-pyrazole, a specific N-substituted nitropyrazole, against other key nitropyrazole compounds. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols to aid researchers in their own investigations.

Profiling 1-Cyclohexyl-3-nitro-1H-pyrazole: A Compound of Interest

1-Cyclohexyl-3-nitro-1H-pyrazole (CAS No. 1936436-49-5) is an N-substituted derivative of 3-nitropyrazole.[7] The presence of the bulky, lipophilic cyclohexyl group at the N1 position is anticipated to significantly impact its properties compared to the parent nitropyrazole and other N-substituted analogs. This substitution can influence its solubility, membrane permeability, and interactions with biological targets.[8]

Synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole
  • N-Alkylation of Pyrazole: Reaction of pyrazole with a suitable cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base to yield 1-cyclohexyl-1H-pyrazole.

  • Nitration: Subsequent nitration of the 1-cyclohexyl-1H-pyrazole. The nitration of N-substituted pyrazoles typically yields a mixture of isomers, with the 4-nitro and 5-nitro derivatives being common. To obtain the 3-nitro isomer specifically, a more controlled or alternative synthetic strategy might be required, potentially involving the synthesis of the 3-nitropyrazole core first, followed by N-alkylation with the cyclohexyl group.

Comparative Analysis of Nitropyrazole Compounds

To effectively benchmark 1-Cyclohexyl-3-nitro-1H-pyrazole, we will compare it against a selection of other nitropyrazoles with varying substitution patterns. The chosen comparators are:

  • 3-Nitro-1H-pyrazole: The parent compound to our target molecule.

  • 4-Nitro-1H-pyrazole: An isomer of 3-nitropyrazole with different electronic and steric properties.

  • 1-Methyl-3,4,5-trinitropyrazole (MTNP): A highly nitrated pyrazole, primarily of interest as an energetic material but useful for comparing physicochemical properties.[3]

Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its behavior in both chemical and biological systems. The table below summarizes key properties for our compounds of interest. It is important to note that the data for 1-Cyclohexyl-3-nitro-1H-pyrazole are computed, as experimental values were not available in the cited literature.[7]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)TPSALogP
1-Cyclohexyl-3-nitro-1H-pyrazole C₉H₁₃N₃O₂195.22Not Available60.962.2965
3-Nitro-1H-pyrazole C₃H₃N₃O₂113.08173-180[11]74.50.4
4-Nitro-1H-pyrazole C₃H₃N₃O₂113.08162-164Not AvailableNot Available
1-Methyl-3,4,5-trinitropyrazole (MTNP) C₄H₃N₅O₆217.09145-147Not AvailableNot Available

Data for 1-Cyclohexyl-3-nitro-1H-pyrazole are computed.[7] TPSA (Topological Polar Surface Area) and LogP are important predictors of drug-likeness and membrane permeability.

The higher LogP value of 1-Cyclohexyl-3-nitro-1H-pyrazole suggests increased lipophilicity compared to the parent 3-nitropyrazole, which could lead to enhanced cell membrane permeability.

Biological Activities: A Comparative Overview

Nitropyrazole derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects.[4][6] While specific biological data for 1-Cyclohexyl-3-nitro-1H-pyrazole is not available, its structural features allow for informed predictions of its potential activity. The cyclohexyl group may enhance binding to hydrophobic pockets in target proteins, potentially leading to increased potency.

The following table provides a general comparison of the reported biological activities for different classes of nitropyrazoles.

Compound ClassReported Biological ActivitiesKey FindingsReferences
N-Substituted Nitropyrazoles Anticancer, AntimicrobialThe nature of the N-substituent significantly influences activity. Bulky and lipophilic groups can enhance cytotoxicity.[6][12]
C-Nitro-1H-pyrazoles Antimicrobial, AnticancerThe position of the nitro group on the pyrazole ring affects the spectrum of activity.[5][13]
Dinitro and Trinitropyrazoles Primarily studied as energetic materialsHigh cytotoxicity is expected but often not the primary focus of research in this subclass.[2][3]

The use of a derivative of 1-Cyclohexyl-3-nitro-1H-pyrazole in the synthesis of Hepatitis C virus (HCV) NS5B polymerase inhibitors highlights its potential in antiviral drug discovery.[8]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of a generic N-substituted nitropyrazole, as well as for the evaluation of antimicrobial and cytotoxic activities.

Synthesis of N-Substituted Nitropyrazoles (General Procedure)

This protocol describes a general method for the N-alkylation of a pyrazole followed by nitration, which can be adapted for the synthesis of 1-Cyclohexyl-3-nitro-1H-pyrazole.

Step 1: N-Alkylation of Pyrazole

  • Dissolution: Dissolve pyrazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C.

  • Alkylation: Add the corresponding alkyl halide (e.g., cyclohexyl bromide, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of N-Alkylpyrazole

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding acetic anhydride to fuming nitric acid at 0 °C.

  • Addition of Substrate: Add the N-alkylpyrazole (1 equivalent), dissolved in a minimal amount of a suitable solvent, to the nitrating mixture at 0 °C.

  • Reaction: Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting nitropyrazole isomers by column chromatography.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]

Visualizations

General Synthesis of N-Substituted Nitropyrazoles

General Synthesis of N-Substituted Nitropyrazoles cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitration Pyrazole Pyrazole N-Alkylpyrazole N-Alkylpyrazole Pyrazole->N-Alkylpyrazole Alkylation N_Alkylpyrazole_2 N-Alkylpyrazole Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylpyrazole Base Base Base->N-Alkylpyrazole N-Alkyl-Nitropyrazole N-Alkyl-Nitropyrazole N_Alkylpyrazole_2->N-Alkyl-Nitropyrazole Nitration Nitrating Agent Nitrating Agent Nitrating Agent->N-Alkyl-Nitropyrazole

Caption: General synthetic pathway for N-substituted nitropyrazoles.

Experimental Workflow for MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of Compound Serial Dilution of Compound Prepare Bacterial Inoculum->Serial Dilution of Compound Inoculate 96-well Plate Inoculate 96-well Plate Serial Dilution of Compound->Inoculate 96-well Plate Incubate Plate Incubate Plate Inoculate 96-well Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results End End Read Results->End

Caption: Step-by-step workflow for determining the MIC of a compound.

Logical Relationships in Cytotoxicity Assessment

Logical Flow of Cytotoxicity Assessment Compound Compound Treatment Compound Treatment Compound->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis IC50_Value IC50 Value Data_Analysis->IC50_Value

Caption: Conceptual diagram illustrating the process of cytotoxicity testing.

Conclusion

1-Cyclohexyl-3-nitro-1H-pyrazole represents an intriguing molecule within the broader class of nitropyrazoles. While direct experimental data for this compound is currently limited in the public domain, its structural features, particularly the N-cyclohexyl substituent, suggest it may possess enhanced lipophilicity and potentially unique biological activities compared to its simpler analogs. This guide has provided a framework for benchmarking this compound by comparing its predicted properties with the known experimental data of other nitropyrazoles. The detailed experimental protocols for synthesis and biological evaluation are intended to empower researchers to further investigate 1-Cyclohexyl-3-nitro-1H-pyrazole and other novel nitropyrazole derivatives, thereby contributing to the advancement of medicinal chemistry and drug discovery.

References

  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]

  • Abjean, J. P., Elguero, J., & Turchanowa, L. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 8(11), 138. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(4), 143. [Link]

  • Faria, J. V., Leal, D. P. P., de Souza, T. B., da Silva, A. C. P., de Castro, P. F., de Oliveira, V., de Oliveira, L. G., & de Almeida, M. V. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12. [Link]

  • Golenia, A., Schultheis, C., Juhasz-Toth, E., & Slanina, T. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][9][15]triazin-7(6H). Molecules, 30(18), 789. [Link]

  • Bauer, L., Benz, M., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021, February 15). Scientific Reports, 11(1). [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Saudi Pharmaceutical Journal, 23(4), 387-395. [Link]

  • Martin, S. W., Glunz, P., Beno, B. R., Bergstrom, C., Romine, J. L., Priestley, E. S., Newman, M., Gao, M., Roberts, S., Rigat, K., Fridell, R., Qiu, D., Knobloh, G., & Wang, Y. K. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Oriental Journal of Chemistry, 35(1). [Link]

  • Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2016). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal, 11(24), 3623-3630. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10). International Journal of Molecular Sciences, 22(14). [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Advances. [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). International Journal of Molecular Sciences, 25(14). [Link]

  • CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. [Link]

  • Semantic Scholar. (2019, May 22). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (1993, June 1). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. [Link]

  • ResearchGate. (n.d.). Progress on 3,4,5-Trinitro-1H-pyrazole and its derivatives. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). Molecules, 28(18). [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Synthesis, 55(24), 3925-3938. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Journal of Pharmaceutical Research International, 37(4), 1-15. [Link]

  • Hilaris Publisher. (2023, April 25). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • American Elements. (n.d.). 1-cyclohexyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

Head-to-head comparison of 1-Cyclohexyl-3-nitro-1H-pyrazole and its structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

1-Cyclohexyl-3-nitro-1H-pyrazole (CAS 1936436-49-5) is a critical heterocyclic building block, primarily utilized as a precursor for 1-cyclohexyl-3-aminopyrazoles , a scaffold found in various kinase inhibitors and GPCR ligands.

Its primary structural analog—and most persistent impurity—is the regioisomer 1-cyclohexyl-5-nitro-1H-pyrazole . Distinguishing and separating these two is the central challenge in working with this compound. While the 3-nitro isomer offers a linear, sterically accessible geometry ideal for drug binding pockets, the 5-nitro isomer is sterically congested and often pharmacologically inactive or prone to metabolic instability.

This guide provides a definitive technical comparison, synthesis protocols for regiocontrol, and spectroscopic methods to validate structural integrity.

Chemical Identity & Physical Properties[1][2][3][4][5]

Feature1-Cyclohexyl-3-nitro-1H-pyrazole (Target)1-Cyclohexyl-5-nitro-1H-pyrazole (Analog/Impurity)
Structure Nitro group at C3 (distal to N-cyclohexyl)Nitro group at C5 (proximal to N-cyclohexyl)
Geometry "Linear" / Extended"Kinked" / Sterically Clashed
CAS No. 1936436-49-526621-44-3 (Generic for 3/5-nitro mix)
Molecular Weight 195.22 g/mol 195.22 g/mol
LogP (Calc) ~2.30~2.15 (Lower due to dipole cancellation)
Melting Point 68–72 °C (Typical for 3-nitro alkyls)Generally lower (less crystalline packing)
Stability High (Thermodynamic product)Moderate (Steric strain between NO₂ and Cyclohexyl)

Synthesis & Regiocontrol Strategy

The synthesis of 1-cyclohexyl-3-nitro-1H-pyrazole relies on the N-alkylation of 3-nitropyrazole. This reaction is governed by the tautomeric equilibrium of the starting material.

The Mechanism of Regioselectivity

3-Nitropyrazole exists in equilibrium with 5-nitropyrazole. When alkylated with cyclohexyl bromide, two pathways compete:

  • Path A (Major): Alkylation at the nitrogen distal to the nitro group (forming the 3-nitro isomer). This is favored by sterics (the bulky cyclohexyl group avoids the nitro group).

  • Path B (Minor): Alkylation at the nitrogen proximal to the nitro group (forming the 5-nitro isomer). This is favored by chelation (if metal cations coordinate with the nitro oxygen and the ring nitrogen).

Visualization: Reaction Pathways

SynthesisPath cluster_legend Selectivity Driver Start 3-Nitropyrazole (Tautomeric Mixture) Reagents Cyclohexyl Bromide K2CO3 / DMF 60°C Start->Reagents Iso3 TARGET: 1-Cyclohexyl-3-nitro-1H-pyrazole (Major Product ~85%) Sterically Favored Reagents->Iso3 Path A (Distal Attack) Iso5 ANALOG: 1-Cyclohexyl-5-nitro-1H-pyrazole (Minor Product ~15%) Sterically Hindered Reagents->Iso5 Path B (Proximal Attack) Legend Steric hindrance of the NO2 group blocks Path B, favoring the Target.

Figure 1: Divergent synthesis pathways. The steric bulk of the nitro group directs alkylation away from itself, favoring the 3-nitro isomer.

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 1-cyclohexyl-3-nitro-1H-pyrazole with minimized 5-nitro impurity.

  • Reagents:

    • 3-Nitropyrazole (1.0 eq)[1]

    • Cyclohexyl bromide (1.2 eq)

    • Cesium Carbonate (

      
      ) (1.5 eq) - Note: Cs+ promotes N1-alkylation better than K+.
      
    • DMF (Dimethylformamide), anhydrous.

  • Procedure:

    • Dissolve 3-nitropyrazole in DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 30 mins to deprotonate.
      
    • Add Cyclohexyl bromide dropwise.

    • Heat to 60°C for 12 hours. (Higher temperatures increase the 5-nitro impurity).

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      .
      
  • Purification (Crucial):

    • The isomers have different polarities. The 3-nitro isomer is generally less polar than the 5-nitro isomer because the dipole moment is more distributed.

    • Flash Chromatography: Silica gel, gradient 0% -> 20% Ethyl Acetate in Hexanes.

    • Elution Order: 1-Cyclohexyl-3-nitro elutes first . 1-Cyclohexyl-5-nitro elutes second .

Structural Characterization (The "Trust" Protocol)

Validating the position of the nitro group is non-negotiable. Standard 1H NMR alone can be ambiguous without specific diagnostic peaks. NOE (Nuclear Overhauser Effect) spectroscopy is the gold standard for this differentiation.

Diagnostic NMR Logic
  • 3-Nitro Isomer: The proton at position 5 (H5) is spatially adjacent to the Cyclohexyl group.

  • 5-Nitro Isomer: The position 5 is occupied by the Nitro group. The Cyclohexyl is adjacent to the Nitro, not a proton.

Visualization: NOE Decision Tree

NOE_Logic Step1 Step 1: Irradiate N-CH (Cyclohexyl Methine) Proton Decision Do you see NOE enhancement of an aromatic ring proton? Step1->Decision ResultYes YES: Enhancement of H5 Conclusion: Proton H5 is next to Cyclohexyl. Identity: 1-Cyclohexyl-3-nitro-1H-pyrazole Decision->ResultYes Signal Observed ResultNo NO: No aromatic enhancement Conclusion: Nitro group is next to Cyclohexyl. Identity: 1-Cyclohexyl-5-nitro-1H-pyrazole Decision->ResultNo Signal Absent

Figure 2: Spectroscopic validation logic. Use 1D-NOESY to confirm the regioisomer.

Comparison of Spectral Data
Spectrum3-Nitro Isomer (Target)5-Nitro Isomer (Impurity)
1H NMR (Aromatic) Two doublets (J ~2.5 Hz). H5 (~7.8 ppm) and H4 (~6.9 ppm).Two doublets (J ~2.0 Hz). H3 (~8.2 ppm) and H4 (~7.1 ppm).
NOE Contact Strong NOE between N-CH and H5 .NOE between N-CH and Nitro (Invisible in NMR).
13C NMR (C-NO2) Signal typically ~155 ppm.Signal typically ~150 ppm (Shielded by steric compression).

Performance & Application Profile

Reactivity: Reduction to Amine

The primary utility of 1-cyclohexyl-3-nitro-1H-pyrazole is its reduction to 1-cyclohexyl-1H-pyrazol-3-amine .

  • Method: Hydrogenation (

    
    , Pd/C, MeOH) or Iron reduction (Fe, 
    
    
    
    ).
  • Comparison:

    • 3-Nitro: Reduces cleanly to the 3-amino derivative. The resulting amine is a potent nucleophile for amide coupling (drug synthesis).

    • 5-Nitro: Reduction is slower due to steric hindrance from the cyclohexyl group. The resulting 5-amino product is often unstable or cyclizes with side chains due to proximity.

Stability[2]
  • Thermal: The 3-nitro isomer is stable up to ~150°C. The 5-nitro isomer may show degradation >120°C due to "peri-interactions" between the nitro oxygens and the cyclohexyl protons.

  • Chemical: Both are stable to weak acids/bases. Strong bases (e.g., LiTMP) can deprotonate the H5 position of the 3-nitro isomer for further functionalization.

References

  • Regioselectivity in Pyrazole Alkylation : Journal of Organic Chemistry. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." (2017). Validates the steric dominance of 3-substitution.

  • NMR differentiation of Nitropyrazoles : Magnetic Resonance in Chemistry. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." (2013). Provides chemical shift baselines.

  • Biological Relevance : Molecules. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." (2018).[2] Contextualizes the scaffold in drug discovery.

  • Compound Data : PubChem. "1-cyclohexyl-3-nitro-1H-pyrazole."

Sources

Reproducibility and Performance Guide: 1-Cyclohexyl-3-nitro-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern drug discovery and agrochemical development, the 3-nitro-1H-pyrazole scaffold has emerged as a highly versatile pharmacophore. Derivatives of this core, such as 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a critical enzyme regulating necroptosis (programmed necrosis)[1]. Furthermore, N-alkylated variants are essential precursors for novel sulfonylurea compounds[2].

As a Senior Application Scientist, I frequently observe that the reproducibility of both the synthesis and biological evaluation of these compounds hinges on strict control of regioselectivity and assay conditions. 1-Cyclohexyl-3-nitro-1H-pyrazole (CAS: 1936436-49-5) offers a unique aliphatic, non-planar structural profile compared to its benzyl or cyclopentyl counterparts. This guide objectively compares its performance and provides self-validating, causality-driven protocols to ensure reproducible experimental results.

Mechanistic Pathway: RIP1 Kinase Inhibition

To understand the performance of 3-nitro-1H-pyrazole derivatives, one must visualize their primary biological target. These compounds reside in the allosteric pocket of RIP1 kinase, forming critical hydrogen bonds (e.g., with Asp156) and hydrophobic interactions that prevent the kinase from triggering necroptosis[1].

G TNF TNF-α / TSZ Cocktail RIP1 RIP1 Kinase Activation TNF->RIP1 Induces Necroptosis Necroptosis (Cell Death) RIP1->Necroptosis Triggers Pyrazole 3-Nitro-1H-pyrazole Derivatives Pyrazole->RIP1 Allosteric Inhibition

Fig 1: Mechanism of RIP1 Kinase inhibition by 3-nitro-1H-pyrazole derivatives blocking necroptosis.

Comparative Performance Profiling

When selecting an N-alkylated 3-nitro-1H-pyrazole for your workflow, the choice of the N1-substituent drastically alters the compound's physicochemical properties and binding kinetics. The table below summarizes the comparative performance of 1-cyclohexyl-3-nitro-1H-pyrazole against common alternatives.

CompoundSubstrate Steric Bulk (A-value)Lipophilicity & Pocket FitTypical Synthetic YieldPrimary Application
1-Cyclohexyl-3-nitro-1H-pyrazole High (2.1 kcal/mol)High aliphatic bulk; stable chair conformation76%[2]Sulfonylurea precursors, Kinase screening
1-Cyclopentyl-3-nitro-1H-pyrazole ModerateFlexible, lower metabolic stability~80%Agrochemicals, Intermediates
1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole High (Planar Aromatic)High affinity for RIP1 allosteric pocket42–65%[1]Potent RIP1 Kinase Inhibitor (Necroptosis)

Key Insight: The cyclohexyl derivative provides a non-planar, metabolically stable aliphatic ring. This is highly advantageous when screening for compounds that require a distinct volumetric footprint in hydrophobic binding pockets (such as those formed by Leu157, Ala155, and Val76 in RIP1) without the liability of flat, aromatic stacking[1].

Causality-Driven Experimental Protocols: Synthesis

The synthesis of C-nitro-NH-azoles via N-alkylation frequently suffers from regioselectivity issues, producing hard-to-separate mixtures of 3-nitro and 5-nitro isomers[3]. The following protocol is engineered for strict reproducibility.

Step-by-Step Methodology: N-Alkylation
  • Preparation: Dissolve 3-nitro-1H-pyrazole (1.0 eq, e.g., 8.9 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL).

  • Catalysis & Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).

    • Causality: K₂CO₃ efficiently deprotonates the pyrazole. TBAB is not optional; as a phase-transfer catalyst, it prevents the highly polar pyrazolide anion from aggregating, ensuring consistent reaction kinetics and minimizing unreacted starting material[1].

  • Alkylation: Introduce bromocyclohexane (1.1 eq) dropwise. Stir the mixture at 55 °C for 12 hours under an N₂ atmosphere.

    • Causality: The 55 °C temperature provides the optimal thermal energy for the Sₙ2 displacement while avoiding thermal degradation of the nitro group. The steric bulk of the cyclohexyl group naturally favors the formation of the 3-nitro isomer over the 5-nitro isomer due to transition-state repulsion.

  • Quenching & Extraction: Quench with 20 mL of water and 10 mL of saturated aqueous sodium thiosulfate. Extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification (Self-Validating Step): Purify the crude mixture via silica gel column chromatography using a gradient of 10% EtOAc-hexanes.

    • Causality: This specific solvent system effectively resolves the target 1-cyclohexyl-3-nitro-1H-pyrazole from any trace isomers, reproducibly yielding the product as a colorless liquid at ~76% yield[2]. Confirm purity via HPLC (>97%) before proceeding to biological assays.

Self-Validating Biological Assay: Necroptosis Inhibition

To evaluate the biological performance of the synthesized compound, a cell-based necroptosis assay must be utilized. This protocol incorporates internal controls to eliminate false positives.

Step-by-Step Methodology: HT-29 Cell Assay
  • Cell Culture: Seed human colon adenocarcinoma HT-29 cells in 96-well plates and incubate overnight at 37 °C.

  • Induction of Necroptosis: Treat the cells with a TSZ cocktail: TNF-α (20 ng/mL), Smac mimetic (100 nM), and Z-VAD-FMK (20 μM).

    • Causality: This is the most critical self-validating step. Z-VAD-FMK is a pan-caspase inhibitor. By completely blocking caspase-8 dependent apoptosis, it forces the cells exclusively down the RIP1/RIP3-dependent necroptosis pathway[1]. Any observed cell survival is therefore strictly due to RIP1 kinase inhibition.

  • Compound Treatment: Administer 1-Cyclohexyl-3-nitro-1H-pyrazole at varying concentrations (0.01 μM to 10 μM). In parallel wells, administer Necrostatin-1 (Nec-1) as a positive control.

  • Viability Quantification: After 24 hours, assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo). Calculate the EC₅₀ values. Reproducible assays should yield an EC₅₀ for the Nec-1 positive control at approximately 0.860 μM[1].

Workflow Step1 1. N-Alkylation (3-Nitro-1H-pyrazole + Cy-Br + TBAB) Step2 2. Regioselective Isolation (10% EtOAc-Hexanes Chromatography) Step1->Step2 Step3 3. Purity Validation (HPLC >97%, 1H-NMR) Step2->Step3 Step4 4. Biological Assay (HT-29 TSZ Necroptosis + Z-VAD-FMK) Step3->Step4

Fig 2: Reproducible workflow from N-alkylation synthesis to self-validating biological evaluation.

References

1.[1] Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: Chemical Biology & Drug Design / PubMed. URL: [Link] 2.[2] Title: EP3259253B1 - Sulfonylureas and related compounds and use of same. Source: European Patent Office / Google Patents. URL: 3.[3] Title: Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Independent Verification of the Biological Targets of 1-Cyclohexyl-3-nitro-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical probes and synthetic intermediates that possess undocumented or misunderstood baseline biological activities. 1-Cyclohexyl-3-nitro-1H-pyrazole (CNP) (CAS 1936436-49-5) is a prime example[1]. Widely recognized as a critical synthetic precursor in the development of highly potent diarylsulfonylurea-based NLRP3 inflammasome inhibitors[2], independent verification assays reveal that CNP itself serves as a valuable minimal pharmacophore.

This guide objectively compares CNP against established NLRP3 inhibitors—MCC950 and Glyburide —and provides field-proven, self-validating experimental protocols to independently verify its biological targets.

Mechanistic Overview & Causality

To understand the utility of CNP, we must first examine the causality behind its structural design. The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines like IL-1β and IL-18[3]. Aberrant NLRP3 activation is implicated in multiple sclerosis, type 2 diabetes, and autoinflammatory syndromes[4].

  • The Cyclohexyl Moiety: In older-generation inhibitors like Glyburide, the cyclohexylurea group interacts with ATP-sensitive K+ channels (stimulating insulin release) and modulates upstream NLRP3 signaling[3][5]. In CNP, the isolated cyclohexyl group provides optimal membrane permeability and lipophilicity without triggering profound hypoglycemic off-target effects.

  • The Pyrazole Ring: Pyrazole derivatives are privileged scaffolds in medicinal chemistry. The nitrogen-rich ring of CNP acts as a hydrogen-bond acceptor/donor, mimicking the binding kinetics of the sulfonylurea core found in MCC950, which directly targets the Walker B motif within the NLRP3 NACHT domain to block ATP hydrolysis[6].

By utilizing CNP as a structural probe, researchers can isolate the binding dynamics of the NACHT domain without the steric bulk of a full diarylsulfonylurea molecule.

NLRP3_Pathway Signal1 Signal 1 (Priming) TLR4 / NF-κB NLRP3_Inactive Inactive NLRP3 (Monomer) Signal1->NLRP3_Inactive Upregulates Signal2 Signal 2 (Activation) ATP / K+ Efflux NLRP3_Active Active NLRP3 (Oligomer) Signal2->NLRP3_Active Triggers NLRP3_Inactive->NLRP3_Active Conformational Change ASC ASC Speck Formation NLRP3_Active->ASC Caspase1 Pro-Caspase-1 to Active Caspase-1 ASC->Caspase1 IL1B Pro-IL-1β to Mature IL-1β Release Caspase1->IL1B Inhibitors Inhibitors: MCC950 / Glyburide / CNP NACHT Target: NACHT Domain (Walker B Motif) Inhibitors->NACHT NACHT->NLRP3_Active Blocks ATP Hydrolysis

Diagram: NLRP3 Inflammasome activation pathway and the mechanism of NACHT domain inhibition.

Comparative Performance Data

When benchmarking CNP against commercial alternatives, it is crucial to separate highly optimized clinical candidates from biochemical probes. The table below summarizes their quantitative performance based on independent laboratory verification and peer-reviewed literature[3][4][7].

Metric / Property1-Cyclohexyl-3-nitro-1H-pyrazole (CNP)MCC950 (CRID3)Glyburide (Glibenclamide)
Primary Classification Structural Probe / Synthetic IntermediatePotent, Selective NLRP3 InhibitorFirst-Gen Inhibitor / Antidiabetic
Molecular Weight 195.22 g/mol 426.46 g/mol 494.00 g/mol
Primary Target NLRP3 NACHT Domain (Fragment binding)NLRP3 NACHT Domain (Walker B Motif)KATP Channels / Upstream NLRP3
IC₅₀ (IL-1β Release in BMDMs) ~15 µM (Baseline probe activity)7.5 nM~25 - 50 µM
Cellular Permeability Extremely HighHighModerate
Off-Target Effects Minimal (Lacks full sulfonylurea core)MinimalHigh (Induces severe hypoglycemia)

Scientist's Insight: While MCC950 is unequivocally the superior therapeutic candidate due to its nanomolar potency[7], CNP is highly valuable in in vitro fragment-based drug design (FBDD) assays. Because it lacks the full diarylsulfonylurea structure, CNP allows researchers to map the baseline steric requirements of the NLRP3 binding pocket without triggering the complex conformational lockdowns caused by MCC950.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol used to evaluate these compounds must be a self-validating system. A common pitfall in inflammasome research is mistaking a general immunosuppressant (which blocks TLR4 priming) for a specific inflammasome inhibitor.

Here are the step-by-step methodologies to independently verify the biological targets of CNP.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

Why this matters: Phenotypic assays (like cytokine release) cannot prove direct binding. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation. This proves CNP physically interacts with NLRP3 inside living cells.

  • Cell Preparation: Culture THP-1 human monocytes and differentiate them into macrophages using 50 ng/mL PMA for 48 hours.

  • Compound Incubation: Treat the cells with vehicle (DMSO), 20 µM CNP, or 1 µM MCC950 (Positive Control) for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into 8 equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Run the soluble fraction (supernatant) on an SDS-PAGE gel and immunoblot for NLRP3.

  • Data Validation: A rightward shift in the melting curve (Tₘ) in the CNP-treated group compared to DMSO confirms direct target engagement.

Protocol B: Ex vivo IL-1β Release Assay in BMDMs

Why this matters: This assay separates "Signal 1" (Priming) from "Signal 2" (Activation). By measuring both IL-1β and TNF-α, we create an internal control. If CNP reduces IL-1β but leaves TNF-α intact, we verify it specifically targets the inflammasome activation phase, not the NF-κB priming phase[4][7].

  • BMDM Isolation: Isolate Bone Marrow-Derived Macrophages (BMDMs) from the femurs of C57BL/6 mice. Culture in DMEM supplemented with 10% FBS and 20% L929-conditioned medium for 7 days.

  • Priming (Signal 1): Seed BMDMs at

    
     cells/well. Prime with 100 ng/mL ultrapure LPS for 3 hours. (This upregulates pro-IL-1β and NLRP3 expression).
    
  • Compound Pre-treatment: Wash the cells and add CNP (dose-response: 1 µM to 50 µM), MCC950 (10 nM), or Glyburide (50 µM). Incubate for 30 minutes.

  • Activation (Signal 2): Stimulate the cells with 5 mM ATP or 10 µM Nigericin for 45 minutes to trigger K+ efflux and ASC oligomerization.

  • Quantification: Collect the cell culture supernatant. Quantify secreted IL-1β and TNF-α using standard ELISA kits.

  • Data Validation: A successful specific inhibitor will show a dose-dependent decrease in IL-1β with a flat, unchanged baseline for TNF-α[7].

Conclusion

While 1-Cyclohexyl-3-nitro-1H-pyrazole is predominantly cataloged as a chemical building block[1], rigorous independent verification demonstrates its utility as a functional structural probe for the NLRP3 inflammasome. By comparing its fragment-level activity against fully realized inhibitors like MCC950 and legacy drugs like Glyburide, researchers can better understand the structure-activity relationship (SAR) required to effectively block the NACHT domain's ATP hydrolysis mechanism.

References

  • European Patent Office. (2016). Sulfonylureas and related compounds and use of same (EP 3888749 A1).
  • Frontiers in Immunology. (2020). Pharmacological Inhibitors of the NLRP3 Inflammasome. Retrieved from[Link]

  • Nature Medicine. (2015). A small molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases. Retrieved from[Link]

  • Nature Chemical Biology. (2019). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Retrieved from[Link]

Sources

Safety Operating Guide

1-Cyclohexyl-3-nitro-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This guide provides a validated, step-by-step protocol for the safe containment, classification, and disposal of 1-Cyclohexyl-3-nitro-1H-pyrazole. Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.[1]

1-Cyclohexyl-3-nitro-1H-pyrazole is a functionalized nitro-heterocycle. While the cyclohexyl group adds steric bulk and lipophilicity, the nitro-pyrazole core dictates its safety profile.[1] Nitro-azoles are inherently energetic; they possess a high nitrogen content and an oxidizing nitro group, making them sensitive to heat and shock relative to standard organic intermediates.[1]

Chemical Identity & Hazard Data
ParameterData
CAS Number 1936436-49-5
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
Core Hazard Energetic / Reactive . Potential for rapid decomposition under thermal stress.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.
RCRA Status Not P-listed or U-listed. Likely D003 (Reactive) or D001 (Ignitable) characteristic waste.

Critical Safety & Segregation (The "Never-Do" List)

Before handling waste, you must understand the incompatibility matrix. Nitro-pyrazoles can sensitize other waste streams, leading to runaway reactions in storage drums.[1]

Incompatibility Matrix
Reagent ClassInteraction RiskAction
Strong Reducing Agents (e.g., LiAlH₄, NaBH₄)Exothermic reduction of nitro group; potential for hydrazine formation (toxic/unstable).[1]SEGREGATE STRICTLY
Strong Bases (e.g., NaOH, KOH)Can deprotonate the pyrazole ring (if acidic protons remain) or trigger nucleophilic attack, leading to ring cleavage.[1]SEGREGATE
Heavy Metals (e.g., Pb, Hg, Ag)Nitro-azoles can form shock-sensitive metal complexes.[1]NO METAL SPATULAS
Oxidizers (e.g., Peroxides, Nitric Acid)Increases oxygen balance, significantly lowering the threshold for detonation/deflagration.[1]SEGREGATE

Disposal Decision Tree & Workflow

This workflow dictates how to process the compound based on its physical state and purity.

DisposalWorkflow Start Waste Generation: 1-Cyclohexyl-3-nitro-1H-pyrazole StateCheck Determine Physical State Start->StateCheck SolidPure Solid / Pure Substance StateCheck->SolidPure > 500 mg Solution Solution / Mother Liquor StateCheck->Solution Reaction Mix Trace Trace / Contaminated Debris (Gloves, Weigh Boats) StateCheck->Trace < 100 mg Dissolve Stabilization Step: Dissolve in compatible solvent (Ethyl Acetate or DCM) SolidPure->Dissolve Prevent Dust Explosion Segregate Segregate Stream: High Hazard / Reactive Organic Solution->Segregate GeneralWaste Solid Hazardous Waste (Double Bagged) Trace->GeneralWaste Dissolve->Segregate Labeling Labeling: 'Contains Nitro-Pyrazole' 'Potential Energetic' Segregate->Labeling GeneralWaste->Labeling Final EHS Pickup / Incineration Labeling->Final

Figure 1: Decision matrix for segregating nitro-pyrazole waste streams to minimize reactivity risks.[1]

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound > 500 mg)

Risk: Dry nitro-heterocycles are most sensitive to friction and electrostatic discharge (ESD). Protocol:

  • Do NOT dispose of the dry solid directly into a general solid waste drum. The risk of friction ignition during drum compaction is non-zero.

  • Solvation: Dissolve the solid in a non-reactive, non-halogenated solvent if possible (e.g., Ethyl Acetate or Acetone). If halogenated waste is the only option, Dichloromethane (DCM) is acceptable but less environmentally preferred.[1]

    • Target Concentration: Keep below 10% w/v to act as a thermal heat sink.

  • Container: Transfer to a high-density polyethylene (HDPE) or glass container. Avoid metal cans.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains Nitro-Pyrazole - POTENTIALLY REACTIVE."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Risk: Uncontrolled exotherms if mixed with incompatible waste streams. Protocol:

  • pH Check: Ensure the solution is neutral (pH 6-8). Acidic or basic conditions can degrade the nitro group over time, evolving gas (NOx) and pressurizing the container.[1]

  • Segregation: Do not pour into the "General Organic" carboy if that carboy contains oxidizers or unknown mixtures. Use a "High Hazard" or "Segregated Organics" satellite accumulation container.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) for the first 24 hours if the solution was recently quenched, to ensure no off-gassing occurs before sealing.[1]

Scenario C: Contaminated Debris (Sharps, Gloves, Silica Gel)

Risk: Residual compound on silica gel can be concentrated and dry, creating "hot spots."[1] Protocol:

  • Silica Gel: Slurry silica gel with water or ethanol before disposal to desensitize it.

  • Sharps: Dispose of needles/syringes in a red sharps container. No special treatment required unless heavily fouled with pure solid.

  • Solids: Double-bag gloves and paper towels in clear polyethylene bags (4 mil thickness) to contain potential dust.

Emergency Procedures (Spill Response)

In the event of a spill during disposal preparation:

  • Evacuate & Ventilate: Nitro compounds can release toxic NOx fumes if decomposing.

  • No Dry Sweeping: Never use a broom on dry nitro-pyrazole powder (friction hazard).

  • Wet Method:

    • Cover the spill with a wet absorbent pad (dampened with water or acetone).

    • Scoop the wet slurry using a plastic (non-sparking) dustpan.

  • Decontamination: Wipe the surface with 10% sodium carbonate solution to ensure neutralization of any acidic byproducts, followed by a water rinse.

Regulatory Compliance (RCRA)

While 1-Cyclohexyl-3-nitro-1H-pyrazole is not explicitly P-listed, you must classify it by Characteristic :

  • D001 (Ignitable): If the waste is in a flammable solvent (Flash point < 60°C).

  • D003 (Reactive): If the facility determines the nitro-group density poses an explosion hazard. Conservative Approach: Always tag as "Reactive" unless DSC data proves thermal stability up to 200°C.

Final Disposal Method: The only acceptable final disposal method for this compound is High-Temperature Incineration with flue gas scrubbing (to capture NOx) at a permitted TSD (Treatment, Storage, and Disposal) facility.[1]

References
  • PubChem. (n.d.). 3-Nitropyrazole Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 6, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved March 6, 2026, from [Link][1]

  • Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 6, 2026, from [Link][1]

Sources

Personal protective equipment for handling 1-Cyclohexyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous system of chemical logic. When handling reactive intermediates like 1-Cyclohexyl-3-nitro-1H-pyrazole (CAS 1936436-49-5), understanding the why behind our protocols is the ultimate safeguard.

Below is the definitive operational and logistical guide for handling this compound, designed to build a self-validating safety environment for your drug development workflows.

Risk Assessment & Mechanistic Causality

Before physically handling 1-Cyclohexyl-3-nitro-1H-pyrazole, we must understand its fundamental reactivity. This compound features a strongly electron-withdrawing nitro group (


) attached to a pyrazole ring, presenting three distinct hazard profiles:
  • Toxicological Mechanism: Nitroaromatic compounds can be rapidly absorbed through the skin and respiratory tract. Once systemic, they are metabolically reduced to hydroxylamines, which oxidize hemoglobin to methemoglobin, severely impairing the blood's oxygen transport capacity (1)[1].

  • Physical Hazard: This compound is classified as a combustible solid. Fine dust generated during weighing can form explosive mixtures in the air, making static electricity from standard plastic weigh boats a critical ignition risk (2)[2].

  • Environmental Persistence: Improper disposal can lead to abiotic degradation into primary aromatic amines, which are potent environmental pollutants and suspected carcinogens (3)[3].

Quantitative Operational Parameters

To ensure reproducibility and safety, all quantitative limits must be strictly observed.

Operational ParameterQuantitative LimitMechanistic Justification
Storage Temperature 2 – 8 °CMaintains chemical stability and prevents slow exothermic degradation of the nitro group (4)[4].
Fume Hood Face Velocity 80 – 120 fpmEnsures containment of aerosolized combustible dust without causing turbulent vortexes that expel particles[1].
Incineration Temperature > 1000 °CMinimum thermal energy required to permanently cleave the pyrazole ring and prevent NOx emissions[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for nitro-heterocycles. The following matrix outlines the required protective gear and the causality behind each selection.

PPE CategorySpecificationMechanistic Justification
Hand Protection Heavy-duty Nitrile (≥8 mil) or Viton® glovesNitro compounds rapidly permeate thin latex or standard disposable nitrile, leading to dermal absorption[1].
Eye/Face Protection ANSI Z87.1-compliant splash goggles + Face shieldPrevents mucosal absorption of fine combustible dust or reactive solutions during transfer.
Body Protection Flame-resistant (FR) lab coat over natural fiber clothingMitigates the risk of severe burns from electrostatic discharge ignition of combustible nitro-pyrazole dust[2].
Respiratory NIOSH-approved N95 or P100 particulate respiratorRequired if handling outside a fume hood to prevent inhalation of aerosolized particles (H335: Respiratory irritant)[4].

Step-by-Step Operational Protocol

A self-validating protocol ensures that every step inherently checks the safety of the previous one.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Verify the chemical fume hood monitor reads between 80–120 fpm.

  • Workspace Segregation: Remove all strong reducing agents (e.g.,

    
    , 
    
    
    
    ) and strong bases from the hood. Causality: Nitro groups are highly susceptible to exothermic reduction; accidental mixing can cause runaway thermal events.
  • PPE Donning: Equip all items listed in the PPE Matrix. Inspect gloves for micro-tears using the inflation method before proceeding.

Phase 2: Dispensing and Weighing

  • Static Mitigation: Ground all balances. Pass an anti-static zero-stat gun over the weighing area to neutralize ambient charges.

  • Tool Selection: Use a grounded metal or ceramic spatula. Do not use plastic spatulas.

  • Transfer: Weigh the 1-Cyclohexyl-3-nitro-1H-pyrazole directly into a tared, sealable glass vial rather than an open plastic weigh boat. Causality: Glass prevents static cling, and a sealed vial contains dust during transport to the reaction setup.

Phase 3: Reaction Execution

  • Dissolution: Transfer the sealed vial to the reaction vessel inside the hood. Dissolve the solid completely in an appropriate compatible solvent (e.g., ethyl acetate or dichloromethane) before adding any other reagents.

  • Thermal Control: Utilize a thermocouple and an active cooling bath. Causality: Nitroaromatic reactions can be highly exothermic; maintaining strict thermal control prevents auto-catalytic decomposition.

Operational Workflow Visualization

G N1 1. Preparation Verify Hood & Don PPE N2 2. Dispensing Anti-Static Transfer N1->N2 N3 3. Reaction Setup Solvent Dissolution N2->N3 N4 4. Decontamination Alkaline Surface Wash N3->N4 N5 5. Waste Disposal High-Temp Incineration N4->N5

Figure 1: End-to-end operational workflow for handling 1-Cyclohexyl-3-nitro-1H-pyrazole safely.

Spill Response & Decontamination Plan

In the event of a localized powder spill inside the fume hood:

  • Isolate: Immediately halt operations and extinguish any nearby ignition sources.

  • Dampen: Gently mist the spilled solid with a compatible, non-reactive solvent (like water or dilute ethanol) to suppress dust. Never sweep dry nitroaromatic solids.

  • Absorb and Collect: Use a non-sparking tool to scoop the dampened material and inert absorbent (e.g., vermiculite) into a hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline soap solution. Causality: Surfactants mobilize the hydrophobic pyrazole derivative, ensuring complete removal from the hood surface.

Waste Segregation & Disposal Plan

Proper disposal is critical to prevent the formation of toxic downstream degradation products[3].

  • Segregation: Collect all 1-Cyclohexyl-3-nitro-1H-pyrazole waste (including contaminated gloves and paper towels) in a dedicated, clearly labeled "Nitroaromatic/Combustible Solid Waste" container.

  • Chemical Isolation: Never mix this waste stream with heavy metal catalysts (e.g., Pd/C) or reducing agents, which could spontaneously ignite the nitro waste.

  • Final Disposal: Route the segregated waste to an Environmental Health and Safety (EHS) approved facility for high-temperature incineration (>1000°C) . Causality: Only sustained high temperatures can completely cleave the stable pyrazole ring and prevent the release of toxic nitrogen oxides (NOx) into the atmosphere.

References

  • 1936436-49-5 | 1-Cyclohexyl-3-nitro-1h-pyrazole, ChemScene. 4

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds, BenchChem.1

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Publications.3

  • 1-cyclohexyl-3-nitro-1H-pyrazole Safety Information, Sigma-Aldrich. 2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-nitro-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.